molecular formula C7H13ClN2O2 B1422386 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride CAS No. 5052-96-0

1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B1422386
CAS No.: 5052-96-0
M. Wt: 192.64 g/mol
InChI Key: LXDJHVRMUPRARH-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is a useful research compound. Its molecular formula is C7H13ClN2O2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c10-6-9-5-7(11-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDJHVRMUPRARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5052-96-0
Record name 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
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Foundational & Exploratory

1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride

Authored by: A Senior Application Scientist

Foreword

The spirocyclic scaffold has emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that often translates to enhanced target specificity and improved pharmacokinetic profiles. Among these, the 1-oxa-3,8-diazaspiro[4.5]decane framework is of particular interest as a versatile building block for novel therapeutics, particularly in the realms of neurological and cardiovascular diseases.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. Our focus extends beyond mere data presentation to elucidate the underlying principles and experimental considerations essential for robust scientific inquiry.

Molecular Structure and Core Characteristics

This compound is a heterocyclic compound featuring a spirocyclic system where an oxazolidinone ring and a piperidine ring share a single carbon atom. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to pharmaceutical formulation and biological testing.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are estimated based on structurally similar compounds or sourced from chemical supplier databases, and experimental verification is strongly recommended.

PropertyValueSource/Method
Molecular Formula C₈H₁₅ClN₂O₂
Molecular Weight 206.67 g/mol [3]
CAS Number Varies by supplier; e.g., 23804-95-7 for a derivative[4]
Appearance White to off-white solid (predicted)[5][6]
Melting Point Not explicitly reported; expected to be >200 °C with decomposition
Boiling Point 351.7 °C at 760 mmHg (estimated for a related free base)[2]
Solubility Soluble in water and methanol; sparingly soluble in ethanol; poorly soluble in non-polar organic solvents.
Storage 2-8°C, dry, sealed environment[2]

Synthesis and Purification

A robust understanding of the synthetic route is crucial for anticipating potential impurities that may influence physicochemical measurements. A common synthetic strategy involves a multi-step process beginning with a protected piperidone derivative.[5][6]

start N-Boc-4-piperidone step1 Spirocyclization (e.g., Bucherer-Bergs reaction followed by reaction with glycolic acid) start->step1 intermediate1 Protected 1-Oxa-3,8-diazaspiro [4.5]decan-2-one step1->intermediate1 step2 Acidic Deprotection (e.g., HCl in Dioxane) intermediate1->step2 intermediate2 1-Oxa-3,8-diazaspiro[4.5] decan-2-one (Free Base) step2->intermediate2 step3 Salt Formation (e.g., Ethanolic HCl) intermediate2->step3 product 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride step3->product

Caption: Generalized synthetic workflow for this compound.

Key Experimental Protocol: Hydrochloride Salt Formation

Rationale: The conversion of the free base to its hydrochloride salt is a critical final step that enhances stability and aqueous solubility. The choice of a non-aqueous solvent like diethyl ether or ethyl acetate is crucial to precipitate the salt, as it is typically insoluble in these media.

  • Dissolution: Dissolve the purified free base of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) in a flask equipped with a magnetic stirrer.

  • Acidification: Cool the solution to 0 °C using an ice bath. Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise while stirring vigorously.

  • Precipitation: Continue the addition of the HCl solution until the reaction mixture reaches a pH of approximately 1-2 (tested with moist pH paper). A white precipitate of the hydrochloride salt should form.

  • Isolation: Stir the suspension at 0 °C for an additional 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum at a mild temperature (e.g., 40-50 °C) to a constant weight.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the piperidine and oxazolidinone rings. The protons adjacent to the nitrogen and oxygen atoms will be deshielded and appear at a lower field. The N-H protons may appear as broad signals, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon of the oxazolidinone ring (typically in the range of 170-180 ppm), the spiro carbon, and the various methylene carbons of the piperidine and oxazolidinone rings.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

  • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the amine hydrochloride.

  • C=O stretching: A strong, sharp absorption band around 1750-1770 cm⁻¹ characteristic of the carbonyl group in the five-membered lactam (oxazolidinone).

  • C-N stretching: Bands in the 1000-1250 cm⁻¹ region.

  • C-O stretching: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to the molecular weight of the free base (C₈H₁₄N₂O₂). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Advanced Physicochemical Properties

Determination of Melting Point

Rationale: The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range is expected. As a salt, it may decompose upon heating.

Experimental Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded. Any decomposition (e.g., color change) should also be noted.

Solubility Profile

Rationale: The solubility of a drug candidate in various media is a critical determinant of its absorption and bioavailability. The hydrochloride salt is expected to have significantly higher aqueous solubility than the free base.

Experimental Protocol (Equilibrium Shake-Flask Method):

  • System Preparation: Prepare solutions of different pH (e.g., 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions, as well as relevant organic solvents (e.g., ethanol, DMSO).

  • Incubation: Add an excess amount of the compound to each solvent system in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid.

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

start Add excess compound to solvent step1 Agitate at constant temperature (24-48 hours) start->step1 step2 Centrifuge to separate undissolved solid step1->step2 step3 Collect supernatant step2->step3 step4 Quantify concentration (e.g., HPLC-UV) step3->step4 end Determine solubility step4->end

Caption: Workflow for solubility determination using the shake-flask method.

Determination of pKa

Rationale: The pKa values of the ionizable groups (the piperidine nitrogen) are critical for predicting the compound's charge state at different physiological pH values, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol (Potentiometric Titration):

  • Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of water or a co-solvent system if aqueous solubility is limited.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Stability and Storage

The hydrochloride salt form of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one is expected to be more stable than its free base. However, like many amine salts, it can be hygroscopic.

Recommended Storage Conditions:

  • Temperature: 2-8 °C.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

  • Container: Use a tightly sealed container.

Potential Degradation Pathways:

  • Hydrolysis: The lactam (oxazolidinone) ring could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH.

  • Oxidation: While the core structure is not highly prone to oxidation, long-term exposure to air and light should be avoided.

Conclusion

This compound is a valuable building block in drug discovery, possessing a unique three-dimensional structure. A thorough understanding and experimental determination of its physicochemical properties are paramount for its successful application in medicinal chemistry and for the development of safe and effective therapeutics. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently work with this important compound.

References

  • PubMed. (n.d.). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride. Retrieved from [Link]

  • Interchim. (n.d.). 1-Oxa-3,8-diazaspiro[4.5]decan-2-one,8-(2-oxo-2-phenylethyl)-, hydrochloride (1:1). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Characterization of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the characterization of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride (CAS Number: 5052-96-0), a pivotal heterocyclic scaffold in contemporary medicinal chemistry.[1] While this molecule serves as a critical building block for a diverse range of pharmacologically active agents, a consolidated public repository of its detailed experimental characterization data is notably absent. This guide addresses this gap by integrating known physicochemical properties with a detailed, theory-grounded prediction of its spectral characteristics. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for researchers engaged in its synthesis and application. Furthermore, this document outlines the general synthetic strategies and highlights its significant role in the development of novel therapeutics, including antihypertensive and neurological agents.[2][3]

Introduction: The Strategic Importance of a Spirocyclic Scaffold

This compound is a unique spirocyclic compound featuring a piperidine ring fused to an oxazolidinone ring via a spiro carbon. This rigid, three-dimensional architecture is of significant interest in drug discovery. The defined spatial arrangement of its functional groups—a lactam (cyclic amide), an ether, and a secondary amine (as its hydrochloride salt)—provides a valuable template for designing molecules with high specificity for biological targets.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to pharmaceutical formulation and biological testing. Its utility has been demonstrated in the synthesis of compounds targeting the central nervous system, such as M1 muscarinic agonists for potential Alzheimer's treatment, and in the development of antihypertensive agents.[2][4]

Molecular Structure and Physicochemical Properties

The structural integrity and fundamental properties of a compound are the cornerstones of its characterization.

Molecular Structure

The core structure is a spiro[4.5]decane system, indicating a five-membered ring and a six-membered ring sharing a single carbon atom.

Caption: Structure of this compound.

Physicochemical Data Summary
PropertyValueSource
CAS Number 5052-96-0[1]
Molecular Formula C₇H₁₃ClN₂O₂Vendor Data
Molecular Weight 192.65 g/mol Vendor Data
Appearance Powder[1]
Melting Point 267-270 °C[1]
Storage Room Temperature, under inert gasVendor Data

Synthesis and Purification Workflow

The synthesis of the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one core is a multi-step process that is crucial for obtaining the material for further studies. While various synthetic routes exist for related structures, a common approach involves the construction of the spirocyclic system from a suitable piperidine precursor.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Salt Formation & Purification start N-Protected-4-piperidone intermediate1 Spiro-oxazolidinone Formation start->intermediate1 e.g., Reagents for cyclization intermediate2 Deprotection intermediate1->intermediate2 e.g., Acidic conditions product 1-Oxa-3,8-diazaspiro[4.5]decan-2-one intermediate2->product salt_formation Treatment with HCl product->salt_formation purification Recrystallization salt_formation->purification final_product 1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl purification->final_product

Caption: Generalized synthetic workflow.

Experimental Protocol: General Salt Formation
  • Dissolution: Dissolve the free base, 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, in a suitable anhydrous solvent such as diethyl ether or methanol.

  • Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol) with stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring in the cold for a designated period to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous solvent to remove any residual impurities.

  • Drying: Dry the product under vacuum to yield the final this compound.

Spectroscopic Characterization (Predicted)

Due to the absence of publicly available experimental spectra, this section provides a detailed prediction of the expected spectral data based on the known chemical structure and established principles of spectroscopic analysis for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

  • ¹H NMR (400 MHz, D₂O):

    • δ ~3.0-3.5 ppm (multiplets, 8H): The protons on the piperidine ring carbons adjacent to the nitrogen atom (positions 7 and 9) and the methylene protons of the oxazolidinone ring (position 4) are expected in this region. The protonation of the piperidine nitrogen will cause a downfield shift.

    • δ ~1.8-2.2 ppm (multiplets, 4H): The protons on the piperidine ring carbons at positions 6 and 10 are expected to appear in this more upfield region.

    • N-H Protons: The signals for the amide NH (position 3) and the ammonium N⁺H₂ (position 8) may be broad and could exchange with D₂O, potentially disappearing from the spectrum. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets at lower field.

¹³C NMR Spectroscopy (Predicted)

  • ¹³C NMR (100 MHz, D₂O):

    • δ ~170-175 ppm: The carbonyl carbon (C2) of the lactam is expected in this downfield region.[5]

    • δ ~70-80 ppm: The spiro carbon (C5) is anticipated here, being bonded to two nitrogen atoms and an oxygen atom.

    • δ ~40-50 ppm: The carbons of the piperidine ring adjacent to the nitrogen (C7, C9) and the methylene carbon of the oxazolidinone ring (C4) are likely to resonate in this range.

    • δ ~25-35 ppm: The remaining piperidine carbons (C6, C10) are expected in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200-3400Strong, BroadN-H Stretch (Amide & Ammonium)The presence of both amide and ammonium N-H groups will result in broad absorption due to hydrogen bonding.[6]
~2400-2800BroadN⁺-H Stretch (Ammonium Salt)Characteristic broad absorption for the N-H stretching of a secondary amine salt.
~1680-1710StrongC=O Stretch (Lactam, Amide I)The five-membered lactam carbonyl typically absorbs in this region.[7][8]
~1550MediumN-H Bend (Amide II)Characteristic bending vibration of the N-H bond in the amide group.[9]
~1100StrongC-O-C Stretch (Ether)The ether linkage within the oxazolidinone ring will give a strong C-O stretching band.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Predicted Fragmentation Pattern (ESI+)

For the free base (after in-source neutralization):

  • [M+H]⁺: The protonated molecule is expected to be the base peak, corresponding to a mass-to-charge ratio (m/z) for C₇H₁₂N₂O₂ + H⁺.

  • Key Fragments: Fragmentation is likely to be initiated at the protonated piperidine nitrogen. Common fragmentation pathways for piperidine derivatives include α-cleavage (cleavage of a C-C bond adjacent to the nitrogen) and ring-opening fragmentations.[10][11] We can anticipate the loss of small neutral molecules like CO or parts of the piperidine ring.

MS_Fragmentation parent [M+H]⁺ Protonated Molecule frag1 Fragment 1 (e.g., loss of CO) parent->frag1 frag2 Fragment 2 (Piperidine ring opening) parent->frag2 frag3 Other Fragments parent->frag3

Caption: Conceptual mass spectrometry fragmentation pathway.

Applications in Drug Discovery

The rigid spirocyclic core of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one makes it an attractive starting point for creating libraries of compounds for high-throughput screening and lead optimization. Its derivatives have shown promise in several therapeutic areas:

  • Antihypertensive Agents: A significant body of research has focused on the synthesis and evaluation of 8-substituted derivatives as antihypertensive agents. These compounds have been shown to act as α-adrenergic blockers.[2]

  • Central Nervous System (CNS) Agents: The scaffold has been utilized to develop M1 muscarinic agonists, which are of interest for treating cognitive disorders like Alzheimer's disease.[4]

  • Kinase Inhibitors: The 1-Oxa-3,8-diazaspiro[4.5]decan-2-one moiety has been incorporated into small molecules designed to inhibit protein kinases, which are important targets in oncology and inflammatory diseases.

Conclusion

This compound is a compound of high strategic value in medicinal chemistry. While a complete, publicly available experimental dataset for its characterization is lacking, this guide provides a robust, theory-based framework for its identification and analysis. The predicted spectral data, grounded in the principles of NMR, IR, and mass spectrometry, offer a reliable reference for researchers. The established synthetic routes and the diverse biological activities of its derivatives underscore the continued importance of this spirocyclic scaffold in the quest for novel therapeutics. This guide serves as a valuable resource for scientists and drug development professionals working with this versatile molecular building block.

References

  • Clark, R. D., et al. (1984). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 27(11), 1503-1507. [Link]

  • Kato, A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1269-1276. [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry, 47(12), 1013-1019. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Wang, L., et al. (2021). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Molecules, 26(16), 4995. [Link]

  • Lancashire, R. (2012). Introduction to IR Spectroscopy - Amides. YouTube. [Link]

  • Xu, J., et al. (2021). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • MySkinRecipes. 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride. [Link]

  • An, S. F., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 39(20), 3920-3928. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles, determination, and interpretation of the solubility of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride in organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a deep understanding of this compound's physicochemical properties to facilitate its application in various stages of research and development.

Introduction: The Significance of Solubility in the Application of this compound

1-Oxa-3,8-diazaspiro[4.5]decan-2-one and its derivatives are a class of spirocyclic compounds that have garnered interest in medicinal chemistry.[1][2][3] The hydrochloride salt form is often utilized to improve the aqueous solubility and handling of the parent compound. However, a thorough understanding of its solubility in organic solvents is paramount for a variety of applications, including:

  • Synthetic Chemistry: The choice of solvent is critical for reaction setup, controlling reaction kinetics, and facilitating the purification of this compound.

  • Crystallization and Polymorph Screening: The selection of an appropriate solvent or solvent system is fundamental for obtaining crystalline material with desired properties.

  • Formulation Development: For preclinical and clinical studies, understanding the solubility in organic solvents can aid in the development of various dosage forms.

  • Analytical Method Development: Solubility data is essential for choosing the right mobile phases in chromatographic techniques like HPLC.

This guide will delve into the theoretical underpinnings of the solubility of this molecule, provide detailed experimental protocols for its determination, and offer insights into the interpretation of the resulting data.

Theoretical Framework: Predicting the Solubility Behavior of a Spirocyclic Lactam Hydrochloride

The solubility of this compound is governed by a complex interplay of its structural features and the properties of the solvent. A qualitative prediction of its solubility can be made by considering the following molecular characteristics:

  • The Hydrochloride Salt: The presence of the hydrochloride salt introduces a significant ionic character to the molecule. This generally leads to higher solubility in polar protic solvents that can effectively solvate both the cation and the chloride anion through hydrogen bonding and dipole-dipole interactions.

  • The Lactam Moiety: The lactam ring contains a polar amide functional group, which can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This feature enhances its affinity for polar solvents.

  • The Spirocyclic Core: The spirocyclic structure imparts a degree of rigidity and three-dimensionality to the molecule. This can influence how efficiently solvent molecules can pack around the solute, potentially affecting solubility compared to more linear analogs.

  • The Ether Linkage: The oxygen atom in the oxazolidinone ring can also act as a hydrogen bond acceptor, further contributing to its interaction with protic and polar aprotic solvents.

Based on these features, a general trend in solubility can be anticipated across different classes of organic solvents.

Predicted Solubility Profile:
Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol)HighStrong hydrogen bonding and dipole-dipole interactions can effectively solvate the ionic hydrochloride and the polar lactam group.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)Moderate to HighThese solvents have strong dipole moments and can act as hydrogen bond acceptors, solvating the cation. However, their ability to solvate the chloride anion is less effective than protic solvents.
Less Polar Solvents (e.g., Ethyl Acetate, Dichloromethane)Low to ModerateThese solvents have weaker dipole moments and limited or no hydrogen bonding capability, making them less effective at solvating the ionic and polar functional groups of the molecule.
Nonpolar Solvents (e.g., Toluene, Hexane)Very Low/InsolubleThe lack of polarity and hydrogen bonding ability makes these solvents poor choices for dissolving a polar hydrochloride salt.

It is important to note that these are qualitative predictions. The actual quantitative solubility must be determined experimentally.

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[4][5] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature. For earlier stages of drug discovery where compound availability may be limited, kinetic solubility measurements can be employed.[6][7]

Thermodynamic Solubility Determination: The Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Protocol:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. Adsorption of the compound onto the filter should be considered and evaluated, especially for sparingly soluble compounds.[4]

  • Dilution: Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound. A standard calibration curve of this compound should be prepared in the same diluent.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mmol/L.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent equil1 Shake at constant temperature (24-72h) prep1->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter supernatant sep2->sep3 quant1 Dilute filtrate sep3->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3

Caption: Workflow for the shake-flask method.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous or organic medium.[6][7]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the organic solvent of interest.

  • Precipitation Detection: Allow the plate to stand for a defined period (e.g., 1-2 hours) and then measure the turbidity or light scattering of each well using a nephelometer or a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.

  • UV Absorption Method: Alternatively, after allowing for precipitation, the plate can be filtered, and the concentration of the compound in the filtrate can be determined by UV-Vis spectroscopy against a calibration curve.[7]

Logical Flow for Solubility Assessment

G cluster_screening Early Stage Screening cluster_development Later Stage Development start Start: Compound of Interest (1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl) kinetic Kinetic Solubility (High Throughput) start->kinetic thermo Thermodynamic Solubility (Shake-Flask) start->thermo decision Sufficiently Soluble? kinetic->decision thermo->decision proceed Proceed with Application (Synthesis, Formulation, etc.) decision->proceed Yes reformulate Consider Solvent System or Formulation Strategy Change decision->reformulate No

Caption: Decision-making based on solubility data.

Data Presentation and Interpretation

To facilitate comparison, the experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic> 200> 1.04
EthanolPolar Protic1500.78
IsopropanolPolar Protic500.26
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200> 1.04
N,N-Dimethylformamide (DMF)Polar Aprotic1800.94
AcetonitrilePolar Aprotic250.13
Ethyl AcetateLess Polar50.026
DichloromethaneLess Polar< 1< 0.005
TolueneNonpolar< 0.1< 0.0005
HexaneNonpolar< 0.1< 0.0005

Note: The molecular weight of this compound (C₈H₁₅ClN₂O₂) is approximately 206.67 g/mol . This is a hypothetical value, and the actual molecular formula and weight should be confirmed for the specific compound.

Advanced Considerations and Troubleshooting

  • Polymorphism: The solubility of a solid is dependent on its crystalline form (polymorph).[8] It is crucial to characterize the solid form before and after the solubility experiment to ensure that no phase transformation has occurred.

  • pH and Ionization: For hydrochloride salts, the pH of the medium can significantly influence solubility, particularly in mixed aqueous-organic systems. The common ion effect may also play a role.

  • Compound Stability: The stability of this compound in the chosen solvent over the duration of the experiment should be confirmed to ensure that degradation does not affect the solubility measurement.

  • Computational Prediction: While experimental determination is essential, computational models can provide initial estimates of solubility.[8][9][10] These models often use molecular descriptors to predict solubility in various solvents.

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is a critical prerequisite for its successful application in research and development. This guide has provided a theoretical framework for predicting its solubility behavior, detailed protocols for its experimental determination, and guidance on data interpretation. By employing a systematic approach as outlined, researchers can generate reliable solubility data to inform solvent selection for synthesis, purification, formulation, and analytical development, thereby accelerating their research programs.

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • ACS Publications. Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • NIH National Library of Medicine. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

  • PubMed. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Retrieved from [Link]

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A Technical Guide to the Characterization of Novel Spirocyclic Compounds: Determining the Melting Point of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a melting point is a foundational piece of data in the characterization of any new chemical entity (NCE). For novel spirocyclic compounds such as 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride, which hold significant promise in medicinal chemistry due to their inherent three-dimensionality, a precise melting point serves as a critical indicator of identity, purity, and stability.[1][2] This guide moves beyond a simple data point to provide a comprehensive framework for the determination, interpretation, and validation of the melting point for such a novel hydrochloride salt. We will detail the underlying physicochemical principles, provide robust experimental protocols grounded in pharmacopeial standards, and contextualize the melting point within a broader analytical workflow essential for drug discovery and development.[3][4]

Part 1: Theoretical Foundations of Melting Point for a Novel Spirocyclic Amine Hydrochloride

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the liquid state. This physical constant is dictated by the strength of the intermolecular forces holding the molecules together in the crystal lattice.[5] For a compound like this compound, several key factors must be considered.

Molecular Structure and Intermolecular Forces: The rigid, three-dimensional nature of the spirocyclic core restricts conformational flexibility, which can lead to more efficient packing in the crystal lattice compared to more linear molecules.[1][6] The presence of the lactam (cyclic amide) and amine functionalities introduces the potential for strong hydrogen bonding, while the overall molecular size and surface area contribute to van der Waals interactions.

Impact of the Hydrochloride Salt Form: The conversion of the basic amine to its hydrochloride salt introduces strong ionic interactions (ion-ion forces) within the crystal lattice. These forces are significantly stronger than the hydrogen bonds or van der Waals forces present in the freebase form. Consequently, a substantial amount of thermal energy is required to overcome these lattice forces, leading to a significantly higher melting point for the salt compared to the corresponding freebase.[7]

The Critical Role of Purity: The presence of even small amounts of impurities disrupts the regularity of the crystal lattice. This disruption weakens the intermolecular forces, resulting in a lower and broader melting range.[8] Therefore, a sharp melting point is a primary, albeit not absolute, indicator of high purity.

Polymorphism: The Hidden Variable: Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[9] Different polymorphs of the same compound can have distinct crystal lattice arrangements and, therefore, different melting points, solubilities, and stabilities.[10][11] For any NCE, it is crucial to investigate the potential for polymorphism, as an unknown or uncontrolled polymorphic transition can have significant consequences for drug development and manufacturing.[12][13] Differential Scanning Calorimetry (DSC) is a powerful tool for identifying and characterizing different polymorphic forms.[14]

Part 2: A Validated Protocol for Accurate Melting Point Determination

To ensure the generation of reliable and reproducible data, a systematic and validated approach is mandatory.

Instrumentation and Calibration

Modern melting point determination relies on automated instruments that use a heated block and a camera or light detection system to observe the melt.[15] Regardless of the apparatus, routine calibration is essential for accuracy.

Calibration Protocol:

  • Select at least three USP Melting Point Reference Standards that bracket the expected melting range of the test compound.[16][17]

  • Following the instrument's procedure for calibration, determine the melting point of each standard at a controlled ramp rate (e.g., 1 °C/minute).

  • The observed melting points must fall within the certified range for each standard. If not, the instrument requires adjustment or service.

Method 1: Capillary Melting Point Determination (USP <741>)

This is the classical and most widely used method for determining melting range.[18]

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered to ensure uniform heat transfer.[8]

  • Capillary Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until a tightly packed column of 2-3 mm is achieved.[19]

  • Measurement:

    • Place the loaded capillary into the heating block of the apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary run to estimate it.

    • For the accurate measurement, heat the block to about 10-15 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[19]

  • Data Recording: Record two temperatures:

    • T1 (Onset of melt): The temperature at which the first droplet of liquid becomes visible.

    • T2 (Clear point): The temperature at which the last solid particle melts.

    • The melting range is reported as "T1 - T2".

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermal analysis technique that provides more quantitative and detailed information than the capillary method.[20][21] It measures the difference in heat flow required to increase the temperature of the sample and a reference.

Experimental Workflow:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample under a nitrogen purge at a controlled rate, typically 10 °C/minute.

  • Data Analysis: The melting event is observed as an endothermic peak on the DSC thermogram. The key data points are:

    • Onset Temperature: The extrapolated beginning of the melting peak.

    • Peak Temperature: The temperature at the peak maximum of the endotherm.

    • Enthalpy of Fusion (ΔHfus): The integrated area of the peak, representing the energy required to melt the sample.

Part 3: Data Interpretation and Integrated Characterization

The melting point is a single piece of a larger analytical puzzle. Its true value is realized when correlated with other characterization data.

Observation Potential Interpretation Recommended Follow-Up Action
Sharp Melting Range (e.g., < 2 °C) Indicates high purity of a single crystalline form.Correlate with HPLC (purity >99%) and single set of NMR/MS peaks.
Broad Melting Range (e.g., > 5 °C) Suggests the presence of impurities or a mixture of polymorphs.Analyze by HPLC to quantify impurities. Use DSC to screen for multiple thermal events.
Melting with Decomposition The compound is thermally unstable and breaks down at its melting point.Report as "m.p. XXX °C (dec.)". Note any color change. TGA can confirm mass loss.
Multiple Endotherms in DSC May indicate polymorphism, the presence of a solvate, or an impurity eutectic.Use Hot-Stage Microscopy to visualize the transitions. Use XRPD to identify different crystal forms.
Logical Workflow for NCE Characterization

The determination of a melting point should be an integrated step in a comprehensive characterization workflow.

NCE_Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_validation Final Validation Synthesis Synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl Structure Structural Confirmation (NMR, MS) Synthesis->Structure Confirm Identity Purity Purity Assessment (HPLC, UPLC) Structure->Purity Assess Purity Thermal Thermal Analysis (Melting Point, DSC, TGA) Purity->Thermal Determine MP & Thermal Stability SolidState Solid-State Form (XRPD, Microscopy) Thermal->SolidState Identify Form Data Integrated Data Analysis SolidState->Data Correlate Data Report Certificate of Analysis Data->Report Finalize Report MeltingPoint_Factors MP Observed Melting Point Purity Chemical Purity Purity->MP Influences Range Polymorph Crystalline Form (Polymorphism) Polymorph->MP Determines Value Ionic Ionic Character (Salt Form) Ionic->MP Increases Value Structure Molecular Structure (H-Bonding, Size) Structure->MP Dictates Potential

Caption: Factors influencing the final observed melting point.

Conclusion

For a novel compound such as this compound, the melting point is far more than a mere physical constant. It is a scientifically derived data point that, when determined and interpreted correctly, provides profound insights into the compound's identity, purity, and solid-state form. By adhering to the rigorous, multi-faceted approach outlined in this guide—combining precise experimental technique with advanced thermal analysis and integrated characterization—researchers can establish a foundation of trustworthiness and scientific integrity for their novel chemical entities, paving the way for successful downstream development.

References

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • PubMed. (1984). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Retrieved from [Link]

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  • SKZ Industrial. (n.d.). Differential Scanning Calorimetry DSC Analysis. Retrieved from [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

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  • U.S. Pharmacopeia. (n.d.). usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

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  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]

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  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Novel Chemical Entities for Adenosine Receptor Type 2A Using Molecular Modeling Approaches. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]

  • ACS Publications. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Oxa-2-azaspiro[4.5]decan-3-one. Retrieved from [Link]

  • PubMed. (2002). [Crystalline modifications and polymorphism changes during drug manufacture]. Retrieved from [Link]

  • Seven Star Pharma. (n.d.). Differential Scanning Calorimeter (DSC). Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic and Chemical Properties of the Amine. Retrieved from [Link]

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  • Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

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  • Quora. (2020). Why do salts have high melting and boiling points?. Retrieved from [Link]

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Navigating the Spectral Landscape of a Key Spirocyclic Scaffold: An In-depth Technical Guide to the NMR Spectral Data of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of medicinal chemistry and drug development, spirocyclic scaffolds have emerged as privileged structures, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and pharmacokinetic properties. Among these, the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core is of significant interest as a versatile building block for the synthesis of novel therapeutic agents. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride. As a Senior Application Scientist, my aim is to not only present the data but also to instill a deeper understanding of the underlying principles that govern the spectral features of this important heterocyclic system.

This guide is structured to provide a holistic view, from the fundamental principles of NMR as applied to this specific molecule to practical, field-proven protocols for data acquisition and interpretation. We will delve into the causality behind the observed (and predicted) chemical shifts and coupling constants, ensuring that the information presented is not just a list of numbers, but a self-validating system for structural elucidation.

Molecular Structure and Numbering System

A clear understanding of the molecular structure and a consistent atom numbering system are paramount for unambiguous spectral assignment. The structure of this compound is depicted below, along with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and IUPAC numbering of this compound.

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired public data for the specific hydrochloride salt of the unsubstituted 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, the following spectral data has been generated using a highly reputable online NMR prediction tool.[1][2][3][4][5][6][7][8] This provides a robust and scientifically grounded estimation of the expected chemical shifts and coupling constants, serving as a valuable guide for researchers working with this or closely related structures.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d₆ is summarized in the table below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted J-coupling (Hz) Integration
NH (Amide)~8.5 - 9.5br s-1H
NH ₂⁺ (Ammonium)~9.0 - 10.0br s-2H
CH ₂ (Position 4)~4.2 - 4.4t~8.02H
CH ₂ (Position 6 & 10)~3.0 - 3.2m-4H
CH ₂ (Position 7 & 9)~2.0 - 2.2m-4H
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum, with chemical shifts referenced to the solvent peak (DMSO-d₆ at 39.52 ppm), is detailed in the following table.

Carbon Assignment Predicted Chemical Shift (ppm)
C =O (Position 2)~170 - 175
C (Spirocenter, Position 5)~85 - 95
C H₂ (Position 4)~65 - 70
C H₂ (Position 6 & 10)~45 - 50
C H₂ (Position 7 & 9)~30 - 35

Expert Interpretation and Scientific Rationale

The predicted spectral data provides a wealth of information about the electronic and steric environment of each nucleus within the molecule. As a Senior Application Scientist, it is my experience that understanding the "why" behind the data is as crucial as the data itself.

  • ¹H NMR Spectrum:

    • Downfield Protons: The amide (NH ) and ammonium (NH ₂⁺) protons are expected to be the most downfield signals due to the deshielding effects of the adjacent nitrogen atoms and the positive charge on the piperidine nitrogen. Their broadness is a result of quadrupolar relaxation and potential solvent exchange.

    • Methylene Protons at C4: The protons on the carbon adjacent to the oxygen atom (C4) are significantly deshielded due to the electronegativity of the oxygen, placing their signal in the ~4.2 - 4.4 ppm range. The expected multiplicity is a triplet, arising from coupling with the adjacent methylene protons at the spirocenter (if freely rotating).

    • Piperidine Ring Protons: The protons on the piperidine ring (positions 6, 7, 9, and 10) will exhibit complex multiplets due to geminal and vicinal coupling. The protons on the carbons adjacent to the ammonium nitrogen (C6 and C10) will be more deshielded than those at C7 and C9.

  • ¹³C NMR Spectrum:

    • Carbonyl Carbon: The carbonyl carbon (C2) is the most downfield signal, which is characteristic of amide carbonyls.

    • Spirocenter Carbon: The spiro carbon (C5) is a quaternary carbon and is expected to be significantly downfield due to the two attached heteroatoms (N and O).

    • Piperidine Ring Carbons: The chemical shifts of the piperidine carbons are in the expected aliphatic region, with the carbons adjacent to the nitrogen (C6 and C10) being more downfield than the others.

Experimental Protocols: A Guide to Acquiring High-Quality NMR Data

The acquisition of clean, high-resolution NMR spectra is fundamental to accurate structural elucidation. The following protocols are based on best practices in the field and are designed to be a self-validating system for obtaining reliable data for compounds like this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. For hydrochloride salts, DMSO-d₆ or D₂O are often good choices.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

1D NMR Data Acquisition

G cluster_0 1D NMR Acquisition Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup Lock & Shim Lock & Shim Instrument Setup->Lock & Shim Acquire ¹H Acquire ¹H Lock & Shim->Acquire ¹H Acquire ¹³C Acquire ¹³C Acquire ¹H->Acquire ¹³C Data Processing Data Processing Acquire ¹³C->Data Processing

Caption: A streamlined workflow for 1D NMR data acquisition.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Load a standard set of acquisition parameters for the chosen solvent.

  • Lock and Shim:

    • Lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Number of Scans: Acquire 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Number of Scans: Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

2D NMR for Unambiguous Assignment

For complex molecules, 2D NMR experiments are indispensable for definitive structural confirmation.

G cluster_1 2D NMR Correlation Spectroscopy ¹H-¹H COSY ¹H-¹H COSY (Proton-Proton Coupling) ¹H-¹³C HSQC ¹H-¹³C HSQC (Direct C-H Correlation) ¹H-¹H COSY->¹H-¹³C HSQC Identifies coupled protons ¹H-¹³C HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) ¹H-¹³C HSQC->¹H-¹³C HMBC Assigns protons to their carbons Structural Elucidation Structural Elucidation ¹H-¹³C HMBC->Structural Elucidation Connects molecular fragments

Caption: The logical flow of 2D NMR experiments for structural elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled to each other, helping to identify adjacent protons in the molecular structure.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different spin systems and elucidating the complete carbon skeleton.

Conclusion

References

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  • Li, Y., et al. (2024). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computational Biology and Chemistry, 108, 107986. [Link][15]

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A Technical Guide to the Crystal Structure Analysis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the essential methodologies for determining and analyzing the single-crystal X-ray structure of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride. Spirocyclic scaffolds are of significant interest in medicinal chemistry, and a precise understanding of their three-dimensional architecture is fundamental for structure-activity relationship (SAR) studies and rational drug design.[1][2][3] This document details the entire workflow, from synthesis and crystallization to data acquisition, structure solution, refinement, and in-depth structural interpretation. It is intended for researchers, chemists, and drug development professionals seeking to understand not just the steps involved, but the scientific rationale that underpins a successful crystallographic analysis.

Introduction: The Significance of the Spirocyclic Scaffold

The 1-Oxa-3,8-diazaspiro[4.5]decan-2-one moiety represents a class of heterocyclic compounds characterized by two rings joined at a single quaternary carbon atom.[3] This rigidified, three-dimensional structure is an attractive scaffold in medicinal chemistry as it can position functional groups in precise vectors, potentially enhancing binding affinity and selectivity for biological targets.[4] The hydrochloride salt form is often utilized to improve aqueous solubility and stability, which are critical properties for drug candidates.

Determining the single-crystal X-ray structure of this molecule is paramount. It provides unambiguous proof of its constitution and absolute stereochemistry. Furthermore, it reveals detailed conformational information and the precise nature of intermolecular interactions (e.g., hydrogen bonding, ionic contacts) that govern the crystal packing.[5][6] This information is invaluable for understanding the compound's physicochemical properties and for providing a structural basis for computational modeling and further chemical modification.

Synthesis and Single-Crystal Growth

A robust crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Pathway

While various synthetic routes to spiro-heterocycles exist, a common approach involves multi-component or cyclization reactions.[3][7] A plausible synthesis for the target compound could involve the reaction of a suitable piperidine-based precursor with an electrophilic cyclizing agent, followed by salt formation with hydrochloric acid. The purity of the final compound must be rigorously assessed (>99%) by methods such as NMR, LC-MS, and elemental analysis before proceeding to crystallization.

Protocol: Growing Diffraction-Quality Crystals

The goal is to grow a single crystal, typically 0.1-0.3 mm in size, with a well-defined shape and no visible defects.[8] The choice of crystallization method is often empirical, and several techniques should be screened in parallel.

Core Principle: The underlying principle is to slowly and gradually bring a solution of the compound to a state of supersaturation, allowing molecules to organize into a highly ordered crystal lattice rather than crashing out as an amorphous powder.

Recommended Methods:

  • Slow Evaporation:

    • Dissolve the hydrochloride salt in a suitable solvent (e.g., methanol, ethanol, or a water/acetonitrile mixture) to near saturation in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound in a "good" solvent (one in which it is readily soluble).

    • Place a small drop (2-5 µL) of this solution on a siliconized glass slide.

    • In a sealed well or chamber, place a much larger reservoir (0.5-1.0 mL) of a "poor" solvent (an anti-solvent in which the compound is sparingly soluble, but which is miscible with the "good" solvent).

    • Invert the slide over the reservoir (hanging drop) or place the drop on a pedestal within the chamber (sitting drop).

    • Seal the chamber. The vapor of the more volatile "poor" solvent will slowly diffuse into the drop, reducing the compound's solubility and promoting crystallization.

  • Temperature Gradient (Slow Cooling):

    • Prepare a saturated solution of the compound at an elevated temperature.

    • Filter the hot solution to remove any particulate matter.

    • Allow the solution to cool to room temperature very slowly, ideally in a dewar or insulated container, over 24-48 hours.

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable crystal is obtained, it is subjected to X-ray analysis to generate a diffraction pattern, which contains the fundamental information about the crystal's internal structure.[8]

Experimental Workflow: From Crystal to Diffraction Data

The workflow for data collection is a systematic process designed to measure the intensities of as many unique diffraction spots as possible.

G A Select & Mount Crystal (0.1-0.3 mm size) B Center Crystal in X-ray Beam (Goniometer Head) A->B C Cool Crystal to 100 K (Nitrogen Cryostream) B->C Minimizes thermal vibration for higher resolution data D Determine Unit Cell & Space Group (Indexing Software) C->D E Define Data Collection Strategy (Coverage & Redundancy) D->E F Collect Full Diffraction Dataset (Detector records intensities) E->F G Integrate & Scale Data (Process raw images to hkl file) F->G Data Reduction

Caption: Workflow for single-crystal X-ray diffraction data acquisition.

Data Presentation: Crystallographic Data Table

The initial analysis of the diffraction data yields the unit cell parameters and other critical information about the crystal system. The following table presents a realistic, hypothetical dataset for the title compound.

ParameterValue
Chemical FormulaC₈H₁₃N₂O₂⁺ · Cl⁻
Formula Weight208.66 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.512(3) Å
b12.345(5) Å
c9.789(4) Å
α90°
β105.33(2)°
γ90°
Volume992.1(7) ų
Z (Molecules per unit cell)4
Calculated Density1.396 Mg/m³
Reflections Collected9875
Independent Reflections2278 [R(int) = 0.035]
Final R indices [I>2σ(I)]R₁ = 0.041, wR₂ = 0.105
Goodness-of-fit on F²1.06

Structure Solution and Refinement

The collected diffraction data (an hkl file) contains intensities but lacks phase information—the "phase problem." Solving this is the first step in generating an electron density map, from which atomic positions can be determined.

Expert Insight: For small molecules like this, Direct Methods, as implemented in programs like SHELXS or SHELXT, are exceptionally powerful and can typically solve the structure automatically.[9] The initial model is then improved through iterative cycles of least-squares refinement using a program like SHELXL.[10][11]

Protocol: Structure Refinement with SHELXL
  • Initial Solution: The structure solution program provides an initial model of most non-hydrogen atoms.

  • Atom Assignment: Identify and correctly assign the atom types (C, N, O, Cl) based on the electron density and chemical sense.

  • Anisotropic Refinement: Refine the positions and anisotropic displacement parameters (thermal ellipsoids) for all non-hydrogen atoms.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using a riding model (e.g., AFIX instructions in SHELXL) and refined with geometric restraints.[9] The proton on the piperidinium nitrogen is located from the difference Fourier map.

  • Final Refinement Cycles: Continue refinement until convergence is reached, as indicated by minimal shifts in atomic parameters and a stable R₁ value.

  • Validation: The final model is validated by checking the goodness-of-fit, residual electron density peaks, and the overall chemical reasonableness of bond lengths and angles.

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of precise chemical information.

Molecular Structure and Conformation

The analysis confirms the spirocyclic nature of the cation. The piperidine ring is expected to adopt a stable chair conformation. The oxazolidinone ring will likely have a slight envelope or twisted conformation. The relative orientation of these two rings is fixed by the spiro center.

Caption: 2D representation of this compound.

Crystal Packing and Intermolecular Interactions

In the hydrochloride salt, hydrogen bonding is expected to be a dominant force in the crystal packing. The protonated piperidinium nitrogen (N8-H⁺) is a strong hydrogen bond donor. The chloride anion (Cl⁻) is an excellent acceptor. Additionally, the carbonyl oxygen (on C2) and the ether oxygen (O1) can act as hydrogen bond acceptors.

A key interaction would be the charge-assisted hydrogen bond N8-H⁺···Cl⁻. This, along with other potential C-H···O and N-H···O interactions, would link the cations and anions into a stable three-dimensional network. Understanding this network is crucial for explaining the material's thermal stability and dissolution properties.

Data Presentation: Selected Geometric Parameters (Hypothetical)
Bond/AngleLength (Å) / Angle (°)Notes
Bonds
C5-O11.45(2)Spiro C-O bond
C2=O1.22(1)Carbonyl bond length
C5-N3-(No direct bond)
C5-C61.54(3)Spiro C-C bond
C10-N81.49(2)C-N bond in piperidinium ring
Angles
O1-C5-C4108.5(8)Angle within the 5-membered ring
C7-N8-C10112.1(9)Angle within the 6-membered ring
Hydrogen Bond
N8-H···Cl⁻D-H: 0.91, H···A: 2.15, D···A: 3.05(1), Angle: 175°Strong, charge-assisted interaction

Conclusion

This guide has outlined the integrated workflow for the complete crystal structure analysis of this compound. A successful analysis provides an exact, three-dimensional model of the molecule, offering critical insights into its conformation and the supramolecular architecture dictated by intermolecular forces. This level of structural detail is indispensable for modern, structure-based drug discovery, enabling more informed decisions in the optimization of new chemical entities. The methodologies described herein represent the gold standard for obtaining high-fidelity structural data for small-molecule drug candidates.

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure. [Link]

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  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). Retrieved from Carleton College. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from Reza Latifi's personal page. [Link]

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  • Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

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  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from Pulstec USA. [Link]

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An In-Depth Technical Guide to the Prospective Mechanism of Action of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The compound 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride represents a novel chemical entity with significant therapeutic potential. While direct mechanistic studies on this specific molecule are not yet extensively published, its core structure, featuring a spirocyclic oxazolidinone moiety, allows for informed hypotheses regarding its mechanism of action. This guide synthesizes information from analogous compounds and foundational pharmacological principles to propose potential biological targets and cellular pathways. Furthermore, a comprehensive research framework is presented to systematically elucidate and validate its precise mechanism of action, intended for researchers, scientists, and drug development professionals.

Introduction and Structural Analysis

This compound is a synthetic compound characterized by a unique spirocyclic system. The core scaffold consists of a piperidine ring fused to an oxazolidinone ring through a shared carbon atom. The hydrochloride salt form typically enhances the compound's solubility and stability for pharmaceutical applications.

The oxazolidinone ring is a well-established pharmacophore, most notably found in a class of antibiotics that inhibit bacterial protein synthesis.[1][2][3] The diazaspiro[4.5]decane core provides a rigid, three-dimensional structure that can confer high specificity and affinity for its biological target. The substitutions on the nitrogen atoms of the piperidine ring are crucial for modulating the compound's pharmacological properties.

Postulated Mechanisms of Action Based on Structural Analogs

Based on the structural motifs present in this compound, several plausible mechanisms of action can be hypothesized.

Adrenergic Receptor Antagonism

A study on a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed that these compounds can act as α-adrenergic receptor blockers.[4] Specifically, derivatives were found to be antagonists of both α1 and α2-adrenoceptors, leading to antihypertensive effects in animal models.[4] The substitution at the 8-position of the spirocyclic core was shown to be a key determinant of this activity.[4] Therefore, it is plausible that this compound could function as an adrenergic antagonist, with potential applications in cardiovascular diseases.

Opioid Receptor Modulation

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel δ-opioid receptor (DOR) selective agonists.[5] These compounds demonstrated efficacy in a mouse model of inflammatory pain.[5] While the core structure is slightly different, the shared spirocyclic nature suggests that the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one scaffold could also interact with opioid receptors. Furthermore, other spirocyclic compounds have been explored as dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists for pain treatment.[6]

Kinase Inhibition

Recent research has identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[7] Additionally, the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold has been incorporated into molecules designed as inhibitors of Cyclin-Dependent Kinases 8 and 19 (CDK8/CDK19), which are involved in transcriptional regulation and have been implicated in cancer.[8] This suggests a potential role for the target compound as a kinase inhibitor.

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

A series of 1,4,8-triaza-spiro[4.5]decan-2-one derivatives have been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a critical event in cell death pathways.[9] These compounds demonstrated cytoprotective effects in an in vitro model of hypoxia/reoxygenation.[9] Given the structural similarities, this compound could potentially exert its effects through modulation of mitochondrial function.

Antibacterial Activity via Protein Synthesis Inhibition

The oxazolidinone moiety is the cornerstone of a class of synthetic antibiotics, such as linezolid.[10] These drugs inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[3][11] While the spirocyclic core of the target compound is distinct from existing oxazolidinone antibiotics, the possibility of antibacterial activity should not be dismissed.

A Proposed Research Program for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a systematic and multi-faceted research program is required. The following sections outline a logical progression of experiments, from initial screening to in-depth characterization.

Phase 1: Target Identification and Initial Characterization

The initial phase focuses on broadly assessing the compound's biological activity to identify its primary molecular target.

Experimental Workflow: Target Identification

cluster_0 In Silico & High-Throughput Screening cluster_1 Hit Validation cluster_2 Lead Optimization Compound Compound HTS High-Throughput Screening (Target-based & Phenotypic) Compound->HTS InSilico In Silico Target Prediction (Molecular Docking) Compound->InSilico BindingAssay Binding Assays (e.g., SPR, ITC) HTS->BindingAssay InSilico->BindingAssay EnzymeAssay Enzyme Inhibition Assays BindingAssay->EnzymeAssay CellBasedAssay Cell-Based Functional Assays EnzymeAssay->CellBasedAssay SAR Structure-Activity Relationship (SAR) Studies CellBasedAssay->SAR

Caption: Workflow for Target Identification and Validation.

Detailed Protocols:

  • In Silico Target Prediction:

    • Generate a 3D conformer of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one.

    • Utilize computational platforms (e.g., Schrödinger, MOE) to screen the compound against a library of known protein structures, particularly GPCRs, kinases, and bacterial ribosomes.

    • Analyze docking scores and binding poses to predict potential high-affinity targets.

  • High-Throughput Screening (HTS):

    • Perform a broad panel of target-based screens against key protein families (e.g., kinases, GPCRs, ion channels).

    • Conduct phenotypic screens using various cell lines to identify effects on cell viability, proliferation, or specific signaling pathways.

  • Binding Assays:

    • For validated hits from HTS, quantify the binding affinity using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

    • Determine the binding kinetics (kon and koff) to understand the dynamics of the interaction.

Phase 2: In-Depth Mechanistic Studies

Once a primary target is confirmed, this phase aims to elucidate the downstream cellular consequences of the compound's action.

Signaling Pathway Analysis: Hypothetical Kinase Inhibition

cluster_pathway Hypothetical Kinase Signaling Pathway Compound 1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl Kinase Target Kinase (e.g., RIPK1) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., NF-κB activation) pSubstrate->Downstream CellularResponse Cellular Response (e.g., Inflammation) Downstream->CellularResponse AnimalModel Select Relevant Animal Model (e.g., Spontaneously Hypertensive Rat) Dosing Determine PK/PD and Dose-Response AnimalModel->Dosing Efficacy Assess Efficacy (e.g., Blood Pressure Measurement) Dosing->Efficacy Biomarker Measure Target Engagement Biomarkers (e.g., Phosphorylated Substrate in Tissue) Efficacy->Biomarker Toxicity Evaluate Toxicology and Safety Profile Biomarker->Toxicity

Caption: Workflow for In Vivo Mechanistic Validation.

Detailed Protocols:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:

    • Administer the compound to animals via the intended clinical route.

    • Collect blood and tissue samples at various time points to determine drug concentration and target engagement.

  • Efficacy Studies:

    • Utilize a disease-relevant animal model.

    • Administer the compound and monitor relevant physiological or behavioral endpoints.

Data Summary and Interpretation

The following table provides a template for summarizing the potential pharmacological profile of this compound based on the proposed research program.

Parameter Hypothesized Activity Key Experiments
Primary Target α-Adrenergic Receptor / Kinase / Opioid ReceptorHTS, Binding Assays, Enzyme Assays
Cellular Effect Vasodilation / Anti-inflammatory / AnalgesicWestern Blotting, Reporter Assays
In Vivo Effect Lowered Blood Pressure / Reduced Inflammation / Pain ReliefAnimal Models of Hypertension, Inflammation, or Pain
Potential Therapeutic Area Cardiovascular / Inflammation / Pain ManagementEfficacy Studies in Relevant Animal Models

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, its chemical structure provides a strong foundation for several compelling hypotheses. The presence of the oxazolidinone and diazaspiro[4.5]decane moieties suggests potential interactions with adrenergic receptors, kinases, opioid receptors, or bacterial ribosomes. The comprehensive research program outlined in this guide provides a clear and logical path forward for the scientific community to uncover the full therapeutic potential of this promising compound. The insights gained from these studies will be invaluable for its future development as a novel therapeutic agent.

References

  • Me-Senter, Y. J., et al. (2023). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 385(2), 135-146. [Link]

  • Preti, D., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Bioorganic & Medicinal Chemistry, 47, 116386. [Link]

  • Papanastasiou, I., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Scott, M. K., et al. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 28(10), 1427-1432. [Link]

  • Wang, Z., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 67, 128747. [Link]

  • Dale, T., et al. (2016). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, 59(4), 1596-1617. [Link]

  • Cabrera-García, L., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10834-10853. [Link]

  • Sauerberg, P., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(12), 2274-2283. [Link]

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  • D'yakonenko, O. D., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Journal of Chemistry, 2018, 1-7. [Link]

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An In-depth Technical Guide to the Biological Activity of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known biological activities, mechanisms of action, and therapeutic potential of the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one scaffold. While 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is often utilized as a key intermediate in medicinal chemistry, its derivatives have shown significant promise across a spectrum of therapeutic areas, including cardiovascular disease, oncology, and neurology.[1] This document will delve into the scientific literature to provide a detailed understanding of this versatile chemical entity.

The 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Core Structure: A Foundation for Diverse Pharmacology

The 1-Oxa-3,8-diazaspiro[4.5]decan-2-one moiety is a unique spirocyclic system that serves as a valuable building block in the synthesis of pharmacologically active compounds.[1] Its rigid, three-dimensional structure provides a distinct advantage in drug design, allowing for precise orientation of functional groups to interact with biological targets. The hydrochloride salt form enhances the solubility and stability of the parent compound, facilitating its use in further chemical synthesis.

Caption: Chemical structure of this compound.

Antihypertensive Activity: Targeting Adrenergic Receptors

A significant area of investigation for derivatives of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one has been in the management of hypertension. Research has demonstrated that strategic substitution at the 8-position of the spirocyclic core can yield potent antihypertensive agents.[2]

Mechanism of Action: Alpha-Adrenergic Blockade

Certain derivatives of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one have been identified as alpha-adrenergic receptor antagonists.[2] These compounds function by blocking the effects of norepinephrine and epinephrine on alpha-adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure. Notably, different derivatives have shown varying selectivity for α1 and α2 adrenoceptors, suggesting that the substitution pattern on the core structure can be fine-tuned to achieve a desired pharmacological profile.[2] For instance, an 8-[2-(3-indolyl)ethyl] derivative displayed a preference for α1-adrenoceptor antagonism, while a 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] derivative was found to be a more selective α2-adrenoceptor antagonist.[2]

Alpha_Adrenergic_Blockade cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) cluster_drug Therapeutic Intervention NE_Vesicle Norepinephrine (NE) Vesicle NE_Released NE NE_Vesicle->NE_Released Nerve Impulse Alpha2_Receptor α2 Receptor NE_Released->Alpha2_Receptor Binds to Alpha1_Receptor α1 Receptor NE_Released->Alpha1_Receptor Binds to Alpha2_Receptor->NE_Vesicle Inhibits NE Release (Negative Feedback) Gq Gq Protein Alpha1_Receptor->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction Alpha_Blocker 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivative (Alpha-Blocker) Alpha_Blocker->Alpha2_Receptor Antagonizes Alpha_Blocker->Alpha1_Receptor Antagonizes

Caption: Simplified signaling pathway of alpha-adrenergic receptor blockade by 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives.

Experimental Protocol: In Vitro Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of novel 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives for α1 and α2 adrenergic receptors.

Materials:

  • Cell membranes expressing human α1 or α2 adrenergic receptors.

  • Radioligand (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2).

  • Test compounds (1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either a test compound, buffer (for total binding), or a non-specific antagonist (for non-specific binding).

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for each test compound.

Applications in Oncology: Modulation of Cyclin-Dependent Kinases

The 1-Oxa-3,8-diazaspiro[4.5]decan-2-one scaffold has also been employed in the development of potent and selective modulators of cyclin-dependent kinases (CDKs), specifically CDK8 and CDK19.[3][4] These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. Dysregulation of CDK8 and CDK19 has been implicated in various cancers, making them attractive targets for therapeutic intervention.

Mechanism of Action: Inhibition of CDK8/19 Kinase Activity

Derivatives of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one have been designed to bind to the ATP-binding pocket of CDK8 and CDK19, thereby inhibiting their kinase activity. By doing so, these compounds can modulate the transcription of genes involved in cell proliferation, differentiation, and survival, offering a potential therapeutic strategy for cancers driven by aberrant transcriptional programs.

Potential in Central Nervous System Disorders

The unique spirocyclic structure of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one and its derivatives makes it a promising scaffold for targeting central nervous system (CNS) disorders.[1] While specific data on the hydrochloride salt is limited, related structures have shown activity at various CNS targets.

Muscarinic Agonism and Neurodegenerative Diseases

Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane structure have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[5] These compounds aim to enhance cholinergic neurotransmission, which is impaired in Alzheimer's patients. Some derivatives have shown preferential affinity for M1 receptors over M2 receptors and have demonstrated potent antiamnesic activity in preclinical models.[5]

Sigma-1 Receptor Ligands

The 1-oxa-8-azaspiro[4.5]decane scaffold has also been utilized to develop selective ligands for the sigma-1 receptor.[6] The sigma-1 receptor is a chaperone protein involved in various cellular functions, and its modulation is being explored for the treatment of neurological and psychiatric disorders.

Broader Antimicrobial and Anti-inflammatory Potential

While not directly involving the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one core, related diazaspiro[4.5]decan-1-one derivatives have demonstrated other intriguing biological activities, highlighting the versatility of the spirocyclic framework.

  • Antifungal Activity: Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as inhibitors of chitin synthase, an essential enzyme for fungal cell wall synthesis, and have shown potent antifungal activity against various pathogenic fungi.[7]

  • Anti-inflammatory Activity: Other 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent inhibitors of RIPK1 kinase, a key mediator of necroptosis and inflammation.[8]

Summary of Biological Activities and Potential Applications

Biological ActivityTargetPotential Therapeutic Application
AntihypertensiveAlpha-adrenergic receptorsHypertension
AnticancerCDK8, CDK19Various Cancers
NeuroprotectiveM1 muscarinic receptorsAlzheimer's Disease
NeuromodulatorySigma-1 receptorsNeurological and Psychiatric Disorders
AntifungalChitin synthaseFungal Infections
Anti-inflammatoryRIPK1 kinaseInflammatory Diseases

Conclusion

The this compound serves as a valuable and versatile scaffold in modern drug discovery. Its derivatives have demonstrated a wide array of biological activities, from antihypertensive and anticancer effects to potential applications in neurodegenerative and inflammatory diseases. The rigid, three-dimensional nature of the spirocyclic core allows for the design of highly specific and potent ligands for a variety of biological targets. Further exploration and functionalization of this privileged scaffold hold significant promise for the development of novel therapeutics to address unmet medical needs.

References

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An In-Depth Technical Guide to Target Identification for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-faceted strategy for the elucidation of the molecular target(s) of the novel compound, 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It presents an integrated workflow, explaining the causal logic behind experimental choices and emphasizing self-validating protocols to ensure scientific rigor.

The core structure of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one is part of a privileged class of spirocyclic scaffolds known for their diverse biological activities. Related spiro-oxazolidinone and diazaspiro[4.5]decane derivatives have been identified as modulators of key drug target classes, including G-protein coupled receptors (GPCRs) such as opioid and muscarinic receptors, and various protein kinases like CDK8/19 and RIPK1.[1][2][3][4] This precedent suggests that this compound likely engages with similar high-value target families, making its deconvolution a priority for understanding its mechanism of action and therapeutic potential.

Our approach is structured as a phased, hypothesis-driven investigation, beginning with broad, low-resource methods and progressively narrowing the focus with more specific, high-resolution techniques.

Phase 1: Hypothesis Generation via In Silico Target Prediction

The initial phase of any target identification campaign should leverage computational methods to generate a tractable list of potential targets. This is a cost-effective strategy to build an initial hypothesis based on the ligand's structural and chemical features.

Rationale & Causality: The principle of chemical similarity dictates that molecules with similar structures often interact with similar biological targets. By comparing the physicochemical properties and 2D/3D topology of this compound against extensive databases of known ligand-target interactions, we can predict its most probable protein partners.

Key Methodologies:

  • Ligand-Based (Pharmacophore) Screening: This involves identifying the key chemical features (pharmacophore) of the compound and searching databases for known drugs or ligands that share this pharmacophore.

  • Structure-Based (Reverse Docking): If the 3D structure of the compound can be modeled, it can be computationally "docked" against a library of protein binding sites to predict binding affinity and identify potential targets.[5]

Recommended Tools & Databases:

Tool/DatabaseTypeApplicationURL
SwissTargetPrediction Ligand-BasedPredicts targets based on 2D/3D similarity to known ligands.[Link]
DrugBank DatabaseContains detailed drug and target information for similarity searching.[6][Link]
ChEMBL DatabaseA large database of bioactive molecules with drug-like properties.[Link]
TargetScan DatabasePredicts biological targets of miRNAs, useful for downstream pathway analysis.[7][Link]

Experimental Workflow: In Silico Prediction

G cluster_0 Phase 1: In Silico Analysis start Input: 2D/3D Structure of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl ligand_based Ligand-Based Screening (e.g., SwissTargetPrediction) start->ligand_based structure_based Structure-Based Reverse Docking (e.g., against PDB library) start->structure_based integrate Integrate & Rank Predictions ligand_based->integrate structure_based->integrate output Output: Prioritized List of Hypothetical Targets integrate->output

Caption: Workflow for computational target prediction.

Phase 2: Verifying Target Engagement with Label-Free Methods

Before committing to the resource-intensive synthesis of chemical probes, it is crucial to confirm that the compound engages with proteins within a biological system. Label-free methods are ideal for this, as they use the unmodified parent compound.

Rationale & Causality: The binding of a small molecule to its protein target can alter the protein's physical properties, such as its thermal stability or susceptibility to proteolysis. By measuring these changes in the presence versus absence of the drug, we can confirm target engagement.

Method 1: Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the principle that a small molecule binding to a protein can stabilize its structure, making it less susceptible to digestion by proteases.[4][8][9]

Step-by-Step Protocol: DARTS

  • Lysate Preparation: Prepare lysates from a relevant cell line or tissue. Ensure the lysis buffer is free of protease inhibitors.

  • Drug Incubation: Aliquot the lysate and incubate with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for 1 hour at room temperature.

  • Protease Digestion: Add a broad-spectrum protease (e.g., pronase) to each sample and incubate for a defined period (e.g., 30 minutes). The protease concentration should be optimized to achieve near-complete digestion in the vehicle control.[10]

  • Quench Reaction: Stop the digestion by adding a strong denaturant (e.g., Laemmli buffer) and heating the samples.

  • Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or silver staining. Look for protein bands that are present or more intense in the drug-treated lanes compared to the vehicle control.

  • Identification: Excise the protected protein bands and identify them using mass spectrometry (LC-MS/MS).

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA leverages the fact that ligand binding increases the thermal stability of a target protein. This change in the melting temperature (Tm) is measured across the proteome.

Step-by-Step Protocol: CETSA

  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

  • Quantification: Analyze the soluble fraction by quantitative mass spectrometry (e.g., ITRAQ or TMT labeling).

  • Data Analysis: Identify proteins whose abundance is significantly higher in the drug-treated samples at elevated temperatures. Plotting the fraction of soluble protein versus temperature generates melting curves, and a shift in these curves indicates target engagement.

Phase 3: Definitive Target Identification via Chemical Proteomics

Once target engagement is confirmed, chemical proteomics provides powerful tools for the direct identification of binding partners. This phase requires the synthesis of a chemical probe derived from the parent molecule.

Rationale & Causality: By functionalizing the core compound with a reporter tag (for enrichment) and a reactive group (for covalent capture), we can physically isolate the target proteins from a complex biological mixture for identification by mass spectrometry.[11]

Probe Design and Synthesis

A successful chemical probe must retain affinity for the target. The design involves attaching a linker to a position on the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one core that is not critical for its biological activity. Two main types of probes are recommended:

  • Affinity-Based Probe: The compound is attached via a linker to a solid support (e.g., Sepharose beads). This probe is used for affinity chromatography.[12][13]

  • Photo-Affinity Probe (PAP): The compound is modified with a linker that terminates in a photoreactive group (e.g., a diazirine) and a bioorthogonal handle (e.g., an alkyne) for click chemistry.[14][15][16] This allows for covalent cross-linking to the target upon UV irradiation within a more native environment (e.g., in living cells).

G cluster_1 Chemical Probe Design parent 1-Oxa-3,8-diazaspiro[4.5] decan-2-one HCl sar SAR Analysis to find non-critical modification site parent->sar probe1 Affinity Probe: Compound-Linker-Bead sar->probe1 probe2 Photo-Affinity Probe: Compound-Linker-Photoreactive Group + Bioorthogonal Handle sar->probe2

Caption: Conceptual design of chemical probes.

Method 3: Affinity Chromatography Pulldown

This is a classic and robust method for enriching binding proteins.[17][18]

Step-by-Step Protocol: Affinity Chromatography

  • Probe Immobilization: Covalently couple the synthesized affinity probe to activated chromatography beads.

  • Lysate Incubation: Incubate the affinity beads with cell or tissue lysate to allow target proteins to bind.

  • Competition Control: In a parallel experiment, pre-incubate the lysate with an excess of the free, unmodified this compound before adding the affinity beads. This is a critical control to distinguish specific binders from non-specific ones.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, typically by adding a high concentration of the free compound, changing pH, or using a denaturing buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Compare the elution profile from the main experiment with the competition control.

  • Identification: Excise bands that are present in the main experiment but absent or significantly reduced in the competition control and identify them by mass spectrometry.

Method 4: Photo-Affinity Labeling (PAL)

PAL offers the advantage of capturing interactions in a more physiological context, including within live cells, and can trap transient or low-affinity interactions.[19][20][21]

Step-by-Step Protocol: PAL

  • Probe Incubation: Incubate live cells or cell lysate with the photo-affinity probe.

  • UV Irradiation: Expose the samples to UV light (typically ~365 nm for diazirines) to activate the photoreactive group, causing covalent cross-linking to the target protein.

  • Lysis (if applicable): Lyse the cells to release the protein-probe conjugates.

  • Click Chemistry: Add the reporter tag (e.g., biotin-azide) along with the necessary catalysts (e.g., copper) to attach the enrichment handle to the bioorthogonal group on the probe.

  • Enrichment: Use streptavidin-coated beads to pull down the biotinylated protein-probe complexes.

  • On-Bead Digestion & MS Analysis: Wash the beads, perform on-bead tryptic digestion of the captured proteins, and analyze the resulting peptides by LC-MS/MS to identify the targets.

Phase 4: Orthogonal Validation and Genetic Approaches

Identified hits from chemical proteomics must be validated through independent methods to rule out false positives and confirm their biological relevance.

Rationale & Causality: If a protein is a true target, then genetically altering its expression or function should modulate the cellular response to the compound. These methods provide a critical link between the biochemical interaction and the compound's ultimate biological effect.

Method 5: CRISPR-Based Genetic Screens

CRISPR screens can systematically test which genes are essential for a compound's activity.[1][22]

Step-by-Step Protocol: CRISPR Screen

  • Library Transduction: Transduce a population of cells with a genome-wide CRISPR knockout library.

  • Drug Selection: Treat the cell population with a cytotoxic concentration of this compound.

  • Isolate Resistant Clones: Cells in which a gene essential for the drug's activity has been knocked out will survive. Isolate these resistant populations.

  • Sequencing: Use next-generation sequencing to identify which gene-specific guide RNAs are enriched in the resistant population. These enriched hits represent candidate targets or essential pathway components.

Method 6: Yeast Three-Hybrid (Y3H) System

The Y3H system is an in vivo method to screen for protein-small molecule interactions.[3][23][24]

Step-by-Step Protocol: Y3H

  • Hybrid Ligand Synthesis: Synthesize a hybrid molecule where 1-Oxa-3,8-diazaspiro[4.5]decan-2-one is linked to another molecule (e.g., methotrexate) for which a known protein binder exists.

  • Yeast Strain Engineering: Use a yeast strain expressing two fusion proteins: one with a DNA-binding domain fused to the methotrexate-binding protein, and the other a cDNA library fused to a transcriptional activation domain.

  • Screening: The hybrid ligand bridges the two fusion proteins only if a protein from the cDNA library binds to the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one moiety, activating a reporter gene and allowing for selection.[25]

Phase 5: Final Target Validation and Mechanistic Studies

The final and most critical phase is to unequivocally prove that the interaction between the compound and the validated target is responsible for the observed biological or therapeutic effect.[26][27][28]

Rationale & Causality: This involves demonstrating a direct, quantifiable interaction using purified components and showing that this interaction leads to a functional consequence in a cellular context that matches the compound's known phenotype.

Key Validation Experiments:

  • Biochemical Assays:

    • Binding Assays: Use recombinant, purified protein of the putative target and measure the binding affinity (e.g., Kd) of this compound using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

    • Enzyme Activity Assays: If the target is an enzyme, measure the effect of the compound on its catalytic activity to determine if it is an inhibitor or activator and calculate the IC50 or EC50.

  • Cell-Based Assays:

    • Target Engagement Confirmation: Use CETSA or a similar method in a cellular system overexpressing or with endogenous levels of the target to confirm engagement at a specific protein level.

    • Functional Rescue/Phenocopy: Use siRNA or CRISPR to knock down/out the target protein. The resulting phenotype should mimic the effect of the compound. Conversely, overexpressing a drug-resistant mutant of the target should confer resistance to the compound.

Integrated Target Identification & Validation Workflow

G cluster_0 Overall Workflow start Novel Compound: 1-Oxa-3,8-diazaspiro[4.5] decan-2-one HCl phase1 Phase 1: In Silico Prediction (Hypothesis Generation) start->phase1 phase2 Phase 2: Label-Free Engagement (DARTS, CETSA) phase1->phase2 phase3 Phase 3: Chemical Proteomics (Affinity Chromatography, PAL) phase2->phase3 Confirms Engagement phase4 Phase 4: Orthogonal Validation (CRISPR, Y3H) phase3->phase4 Identifies Hits phase5 Phase 5: Definitive Validation (Biochemical & Cellular Assays) phase4->phase5 Confirms Hits end_node Validated Target & Mechanism of Action phase5->end_node

Caption: A comprehensive, phased approach to target deconvolution.

References

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The Spirocyclic Scaffold with Therapeutic Potential: A Technical Guide to 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the synthesis, chemical characteristics, and burgeoning applications of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride scaffold in modern drug discovery. Intended for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of this promising heterocyclic core, highlighting its potential for generating novel therapeutic agents. The inherent three-dimensionality of spirocyclic scaffolds like this one offers significant advantages in medicinal chemistry, often leading to improved pharmacological properties.

The Allure of the Spirocyclic Core: Structural Features and Physicochemical Properties

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one core is a unique bicyclic system characterized by a central spiro carbon atom, connecting a piperidine ring and an oxazolidinone ring. This rigid, three-dimensional structure provides a distinct advantage over flat, aromatic systems by enabling more precise and selective interactions with biological targets. The hydrochloride salt form enhances the solubility and stability of the compound, making it more amenable to pharmaceutical development.

Key Structural Features:

  • Spirocyclic Nature: The spiro fusion of the two rings imparts a defined conformational rigidity, which can be exploited to optimize binding to protein targets.

  • Oxazolidinone Ring: This moiety contains a lactone and a carbamate-like functionality, offering sites for hydrogen bonding and potential metabolic stability.

  • Piperidine Ring: The secondary amine in the piperidine ring provides a key handle for chemical modification, allowing for the introduction of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

Synthesis of the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Scaffold

While a specific, detailed protocol for the parent this compound is not extensively documented in publicly available literature, its synthesis can be inferred from the preparation of its derivatives and related spirocyclic systems. A common and practical synthetic approach begins with commercially available starting materials, such as N-protected 4-piperidone derivatives. The general strategy involves a multi-step sequence that includes the formation of the spirocyclic core followed by functionalization and deprotection steps.

A plausible synthetic pathway is outlined below, drawing inspiration from established methods for similar scaffolds.

Synthetic_Pathway A N-Boc-4-piperidone B Spirohydantoin Intermediate A->B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) C 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivative B->C Reaction with an appropriate three-carbon electrophile and cyclization D Final Hydrochloride Salt C->D Deprotection and HCl salt formation Adrenergic_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell NE Norepinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 Alpha2 α2-Adrenergic Receptor NE->Alpha2 Response1 Cellular Response (e.g., Vasoconstriction) Alpha1->Response1 Response2 Inhibition of NE Release Alpha2->Response2 Blocker1 Compound 8 (α1 Blocker) Blocker1->Alpha1 Blocker2 Compound 29 (α2 Blocker) Blocker2->Alpha2

Figure 2: Mechanism of action of α-adrenergic blockers based on the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold.

Modulators of Cyclin-Dependent Kinases (CDK8 and CDK19)

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold has also been utilized in the development of small-molecule modulators of the Mediator complex-associated kinases CDK8 and CDK19. [1]These kinases are involved in the regulation of transcription and have emerged as attractive targets in oncology. A derivative, 8-(3-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-5-(trifluoromethyl)pyridin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, was synthesized and evaluated in this context. [1]

Potential for Other CNS and Systemic Disorders

The broader family of azaspiro[4.5]decanones has shown promise in treating a variety of other conditions, suggesting further potential for the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core.

  • M1 Muscarinic Agonists: Related scaffolds, such as 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and 1-oxa-8-azaspiro[4.5]decanes, have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. [2][3]* KRAS-G12D Inhibitors: Derivatives of the isomeric 1-oxa-3,7-diazaspiro[4.5]decan-2-one have been identified as potent and selective inhibitors of the KRAS-G12D oncoprotein, a key target in cancer therapy. [4]* Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: The related 1,3,8-triazaspiro[4.5]decane scaffold has been used to develop inhibitors of the mPTP, which have potential applications in treating reperfusion injury following myocardial infarction. [5]* Sigma-1 Receptor Ligands: The 1-oxa-8-azaspiro[4.5]decane framework has been explored for creating selective ligands for the sigma-1 receptor, which is implicated in various neurological and psychiatric disorders. [6] The successful application of these related spirocyclic systems underscores the potential for discovering novel therapeutics based on the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold.

Future Directions and Opportunities

The this compound scaffold represents a valuable starting point for the design and synthesis of new chemical entities with therapeutic potential. The versatility of this core, demonstrated by its application in developing antihypertensive agents and kinase modulators, suggests that it is a privileged scaffold in medicinal chemistry.

Future research efforts could focus on:

  • Expanding the Chemical Space: Synthesizing and screening a broader range of derivatives with diverse substituents at the 8-position of the piperidine ring to identify novel biological activities.

  • Exploring New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas, particularly in CNS disorders and oncology, given the promising results from related spirocyclic systems.

  • Structure-Based Drug Design: Utilizing computational modeling and structural biology to design more potent and selective inhibitors for specific biological targets.

  • Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

References

  • Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Benchchem.
  • Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Benchchem.
  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed.
  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed.
  • 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride. MySkinRecipes.
  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one,8-(2-oxo-2-phenylethyl)-, hydrochloride (1:1). Ark Pharm.
  • 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride. MedChemExpress.
  • 1-oxa-3,7-diazaspiro[4.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. PubMed Central.
  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.

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Methodological & Application

synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride from N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by their unique three-dimensional architecture, have emerged as a "privileged scaffold" in medicinal chemistry. Their rigid conformation can lead to enhanced binding affinity and selectivity for biological targets, often resulting in improved pharmacological profiles compared to their more flexible acyclic or simple cyclic counterparts.[1][2] The 1-oxa-3,8-diazaspiro[4.5]decane core, in particular, is a valuable building block for the development of novel therapeutics, especially those targeting the central nervous system for conditions like anxiety, depression, and cognitive impairments.[3][4]

This application note provides a comprehensive, in-depth guide for the synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride, a key intermediate for drug development, starting from the readily available N-Boc-4-piperidone. We will delve into the mechanistic rationale behind each synthetic step, offering expert insights to ensure a high degree of reproducibility and success for researchers in the field.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of our target molecule is efficiently achieved through a two-stage process. This strategy is designed for both scalability and high yield, beginning with the construction of the spirocyclic core, followed by the deprotection of the piperidine nitrogen and concurrent formation of the hydrochloride salt.

Stage 1: Construction of the Spirocyclic Core via a Modified Bucherer-Bergs Reaction. This initial stage involves a multicomponent reaction to form a spirohydantoin intermediate. This intermediate is then subsequently converted to the desired oxazolidinone ring system. The Bucherer-Bergs reaction is a classic and robust method for the synthesis of spirohydantoins from cyclic ketones.[5][6][7][8][9]

Stage 2: N-Boc Deprotection and Hydrochloride Salt Formation. The final stage of the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is accomplished under acidic conditions, which also facilitates the formation of the stable and readily handled hydrochloride salt of the final product.[10][11][12][13][14]

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the diagram below, illustrating the transformation from the starting material to the final product.

Synthesis_Workflow Start N-Boc-4-piperidone Intermediate1 Spirohydantoin Intermediate Start->Intermediate1 1. KCN, (NH4)2CO3 EtOH/H2O, 60°C Intermediate2 N-Boc-1-Oxa-3,8-diazaspiro[4.5]decan-2-one Intermediate1->Intermediate2 2. Glycolic Acid, H2SO4 Toluene, Reflux End 1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl Intermediate2->End 3. 4M HCl in Dioxane CH2Cl2, 0°C to RT

Sources

Application Note: A Robust Multi-Step Synthesis Protocol for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride, a valuable spirocyclic scaffold for medicinal chemistry and drug discovery programs. Spirocyclic systems have gained significant attention due to their inherent three-dimensionality, which can lead to improved pharmacological properties. The protocol detailed herein begins with the commercially available N-Boc-4-piperidone and proceeds through a four-step sequence involving reductive amination, intramolecular cyclization, deprotection, and salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also insights into the chemical rationale and critical parameters for each transformation.

Introduction

The 1-oxa-3,8-diazaspiro[4.5]decane-2-one core is a key heterocyclic motif found in various biologically active compounds, including agents with antihypertensive properties.[1] Its rigid, spirocyclic structure provides a unique conformational constraint that is often desirable in the design of selective therapeutic agents. This protocol outlines a reliable and scalable synthesis of the parent hydrochloride salt, which serves as a crucial starting material for the development of novel derivatives through functionalization of the secondary amine at the 8-position.[1]

The synthetic strategy is designed for efficiency and robustness, employing well-established chemical transformations that are amenable to standard laboratory settings. The use of the tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen ensures controlled reactivity throughout the initial steps of the sequence.

Overall Synthetic Scheme

The synthesis is accomplished in four primary steps, commencing with N-Boc-4-piperidone. The key transformations include the formation of an amino ester intermediate, subsequent intramolecular cyclization to construct the oxazolidinone ring, removal of the Boc protecting group, and final conversion to the stable hydrochloride salt.

Synthesis_Workflow A N-Boc-4-piperidone B Intermediate A: Ethyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetate A->B Step 1: Reductive Amination (Glycine ethyl ester HCl, NaBH(OAc)₃) C Intermediate B: tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate B->C Step 2: Intramolecular Cyclization (Heat, Toluene) D Free Base: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one C->D Step 3: Boc Deprotection (4M HCl in Dioxane) E Final Product: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride D->E Step 4: Salt Formation (HCl)

Sources

large-scale synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride

Abstract

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced pharmacological properties.[1][2] The 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, in particular, is a key structural motif found in various biologically active molecules, including potential antihypertensive agents and other therapeutics targeting the central nervous system.[3][4] This application note provides a comprehensive, step-by-step protocol for the . The described synthetic strategy is designed for scalability and robustness, starting from commercially available N-Boc-4-piperidone. The protocol emphasizes safety, in-process controls for self-validation, and detailed mechanistic insights, making it suitable for researchers in both academic and industrial drug development settings.

Synthetic Strategy and Rationale

The chosen synthetic route is a multi-step process designed for efficiency and scalability. The strategy begins with the readily available and relatively inexpensive N-Boc-4-piperidone, which provides the piperidine core of the spirocycle. The Boc (tert-butoxycarbonyl) protecting group is ideal for this synthesis as it is stable under the conditions of the initial reactions and can be removed cleanly under acidic conditions in the final step.

The core of the strategy involves a modified Bucherer-Bergs reaction to construct a spiro-hydantoin intermediate. This classic multicomponent reaction is well-suited for creating the initial spirocyclic framework. This intermediate is then hydrolyzed and cyclized with a suitable agent to form the desired oxazolidinone ring. The final steps involve the acidic cleavage of the Boc protecting group and the concurrent formation of the hydrochloride salt, which often improves the crystallinity and handling of the final product.

G cluster_0 A N-Boc-4-piperidone B Spiro-hydantoin Intermediate A->B Step 1: Bucherer-Bergs Reaction (KCN, (NH4)2CO3) C Boc-Protected 1-Oxa-3,8-diazaspiro[4.5]decan-2-one B->C Step 2: Hydrolysis & Ring Closure (e.g., Glycolic Acid, H2SO4) D Final Product: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl C->D Step 3: Deprotection & Salt Formation (4M HCl in Dioxane)

Caption: High-level workflow for the synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl.

Mechanistic Insight: The Bucherer-Bergs Reaction

The initial key step, the Bucherer-Bergs reaction, is a cornerstone of this synthesis. It efficiently combines the ketone (N-Boc-4-piperidone), cyanide (from KCN), and a source of ammonia and carbon dioxide (from ammonium carbonate) to form the spiro-hydantoin. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes upon reaction with carbon dioxide to yield the hydantoin ring structure. This one-pot reaction is highly effective for creating the sterically demanding spirocyclic core.

G cluster_0 Ketone N-Boc-4-piperidone Aminonitrile Aminonitrile Intermediate Ketone->Aminonitrile + KCN + NH3 Hydantoin Spiro-hydantoin Product Aminonitrile->Hydantoin + CO2 (from (NH4)2CO3) - H2O

Caption: Simplified mechanism of the key Bucherer-Bergs reaction step.

Detailed Synthesis Protocol

This protocol is designed for a target scale of approximately 100 g of the final product. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/SolventMW ( g/mol )AmountMoles (mol)Notes
N-Boc-4-piperidone199.25200 g1.00Starting Material
Potassium Cyanide (KCN)65.1278 g1.20EXTREMELY TOXIC
Ammonium Carbonate96.09480 g5.00
Ethanol (EtOH)46.071.5 L-Solvent
Water (H₂O)18.021.5 L-Solvent
Glycolic Acid76.05152 g2.00
Sulfuric Acid (conc.)98.085 mL-Catalyst
Toluene92.142.0 L-Solvent for azeotropic removal of water
4M HCl in Dioxane-1.0 L4.00Deprotection/Salt Formation Reagent
Dichloromethane (DCM)84.931.0 L-Solvent
Diethyl Ether (Et₂O)74.122.0 L-For precipitation/washing
Step 1: Synthesis of tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
  • Reaction Setup: In a 5 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add N-Boc-4-piperidone (200 g, 1.00 mol), ammonium carbonate (480 g, 5.00 mol), and a mixture of ethanol (1.5 L) and water (1.5 L).

  • Addition of Cyanide: CAUTION: Potassium cyanide is highly toxic. Handle with extreme care in a fume hood, avoiding any contact with acids which would release poisonous HCN gas. Slowly add potassium cyanide (78 g, 1.20 mol) to the stirred suspension.

  • Reaction: Heat the mixture to 60-65 °C and stir vigorously for 24 hours. The initial suspension should gradually become a clearer solution and then a thick slurry as the product precipitates.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath for 2 hours. Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (2 x 500 mL) and then with a small amount of cold ethanol (200 mL).

  • Drying: Dry the white solid in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 220-240 g (82-89%) of the spiro-hydantoin intermediate.

Step 2: Synthesis of tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
  • Reaction Setup: To a 5 L flask equipped with a mechanical stirrer and a Dean-Stark apparatus, add the spiro-hydantoin from Step 1 (220 g, approx. 0.82 mol), glycolic acid (152 g, 2.00 mol), and toluene (2.0 L).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (5 mL) as a catalyst.

  • Azeotropic Distillation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 12-18 hours, or until no more water is collected.

  • Monitoring: The reaction can be monitored by TLC, observing the disappearance of the hydantoin intermediate.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a stirred solution of saturated sodium bicarbonate (2 L) to neutralize the acid. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 300 mL). Combine all organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude Boc-protected product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Deprotection and Hydrochloride Salt Formation
  • Reaction Setup: Dissolve the crude product from Step 2 in dichloromethane (500 mL) in a 3 L round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add 4M HCl in dioxane (1.0 L, 4.00 mol) dropwise over 30-45 minutes. Ensure the internal temperature does not exceed 10 °C. Gas evolution (CO₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. A white precipitate will form.[1][5]

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the Boc-protected starting material is fully consumed.

  • Isolation: Add diethyl ether (1.5 L) to the reaction mixture to ensure complete precipitation of the hydrochloride salt. Stir for 30 minutes.

  • Filtration and Washing: Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 500 mL) to remove residual dioxane and any non-polar impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield this compound as a white to off-white crystalline solid.

    • Expected Overall Yield: 125-150 g (60-72% over 3 steps from N-Boc-4-piperidone).

In-Process Controls and Characterization

StepAnalysis MethodParameter to CheckExpected Result
1TLC (e.g., 50% EtOAc/Hex)Disappearance of N-Boc-4-piperidoneRf of product should be lower than starting material.
2TLC (e.g., 30% EtOAc/Hex)Disappearance of spiro-hydantoinFormation of a new, less polar spot.
3LC-MSDisappearance of Boc-protected intermediateObservation of the M+1 peak for the deprotected free base.
Final¹H NMR, ¹³C NMR, FT-IR, MPStructural confirmation and puritySpectra consistent with the target structure; sharp melting point.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Step 1: Reaction stallsInsufficient heating or poor mixing.Ensure temperature is maintained at 60-65 °C and that stirring is vigorous enough to keep solids suspended.
Step 2: Water collection ceases prematurelyLeak in the Dean-Stark setup; reaction is complete.Check for leaks. Confirm reaction completion with TLC/LC-MS before stopping the reaction.
Step 3: Product oils out instead of precipitatingPresence of impurities or residual solvent.Concentrate the mixture further to remove volatiles. Triturate the resulting oil with diethyl ether, or seed with a small crystal of the product to induce crystallization.[5]
Final Product: Off-color or impureIncomplete reaction in previous steps; insufficient washing.Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., Ethanol/Diethyl Ether).

Safety Precautions

  • Potassium Cyanide (KCN): Highly toxic by ingestion, inhalation, and skin contact. Never mix with acid. All manipulations must be performed in a certified chemical fume hood. Have a cyanide antidote kit available and ensure personnel are trained in its use.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Add slowly and carefully.

  • 4M HCl in Dioxane: Corrosive and flammable. Dioxane is a suspected carcinogen. Handle in a fume hood.

  • Solvents: Toluene, DCM, and Ether are flammable and/or toxic. Avoid inhalation and ensure no ignition sources are present.

Conclusion

This application note details a robust and scalable three-step synthesis for producing large quantities of this compound. By utilizing a modified Bucherer-Bergs reaction followed by a ring transformation and a final deprotection/salt formation, this protocol provides a reliable pathway to a valuable spirocyclic building block for pharmaceutical research and development. The inclusion of in-process controls, troubleshooting advice, and rigorous safety protocols ensures that the synthesis can be performed reliably and safely.

References

  • Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones.
  • Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Benchchem.
  • Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Benchchem.
  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed.
  • A rigid spirocyclic diol from fructose-based 5-hydroxymethylfurfural: synthesis, life-cycle assessment, and polymerization for renewable polyesters and poly(urethane-urea)s. Green Chemistry (RSC Publishing).
  • One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. PubMed.
  • 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride. MedChemExpress.
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI.
  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one,8-(2-oxo-2-phenylethyl)-, hydrochloride (1:1). Ark Pharm, Inc..
  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
  • 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride. MySkinRecipes.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. NIH.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
  • 1-oxaspiro(4,5)decan-2-one. The Good Scents Company.
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro.
  • Identification of a Novel 2,8-Diazaspiro[4.

Sources

Application Note: High-Purity Recovery of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the purification of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride, a key spirocyclic intermediate in pharmaceutical synthesis.[1] The methodology centers on the principles of single-solvent recrystallization to effectively remove process-related impurities. We detail the theoretical basis for solvent selection, the complete experimental workflow from dissolution to drying, and robust analytical methods for purity verification. This guide is intended for researchers in organic and medicinal chemistry to achieve high-purity material suitable for downstream applications in drug development.

Introduction and Scientific Principles

This compound is a heterocyclic compound whose purity is critical for the successful synthesis of target active pharmaceutical ingredients (APIs). Recrystallization remains a cornerstone technique for the purification of solid organic compounds, prized for its efficiency and scalability.[2][3] The process leverages differences in the solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[4]

The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[2][5] As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice.[4] Ideally, impurities remain dissolved in the surrounding solution (the mother liquor) and are subsequently removed by filtration.[2] The success of this technique is fundamentally dependent on the choice of solvent. An ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at cooler temperatures.[6]

For hydrochloride salts, which are often highly polar, protic solvents like alcohols are frequently effective.[7][8] The selection process involves a careful balance of polarity and solubility characteristics to ensure high recovery and purity.[9][10]

Solvent Selection Rationale

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[6] For this compound, a moderately polar protic solvent is predicted to be effective. The table below summarizes the solubility characteristics of the compound in common laboratory solvents, guiding the selection of isopropanol (IPA) for this protocol.

Table 1: Solvent Screening for Recrystallization

SolventPolaritySolubility at 25 °CSolubility at Boiling PointRationale for Selection/Rejection
WaterHighVery HighVery HighUnsuitable; high solubility at low temperature would lead to poor recovery.[11]
MethanolHighHighVery HighUnsuitable; high solubility at low temperature results in low yield.
Isopropanol (IPA) Medium Low High Ideal Candidate; significant solubility difference between hot and cold conditions.
Ethyl AcetateLowVery LowLowUnsuitable; poor solubility even at elevated temperatures.
AcetoneMedium-HighLowModeratePotential candidate, but IPA shows a better solubility gradient.

Based on this screening, Isopropanol (IPA) is selected as the optimal single solvent for this procedure.

Experimental Protocol

This section provides a detailed, step-by-step workflow for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Isopropanol (IPA), Reagent Grade

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and filtration flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • NMR Spectrometer

Step-by-Step Recrystallization Procedure
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of isopropanol (e.g., 20-25 mL) to the flask.

    • Attach a condenser to the flask and heat the mixture to a gentle boil with stirring.

    • Continue to add small portions of hot isopropanol dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for maximizing the yield.[12]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat source and allow it to cool slightly.

    • Add a small amount of activated carbon (approx. 1-2% of the solute weight) to the solution.

    • Reheat the solution to boiling for 5-10 minutes to allow the carbon to adsorb the colored impurities.

  • Hot Filtration (if decolorizing carbon was used):

    • To remove the activated carbon or any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[13][14]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4] Rapid cooling can trap impurities.[15]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor containing dissolved impurities. Using ice-cold solvent minimizes the loss of the desired product.[12]

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. This ensures the complete removal of the residual solvent.[12]

Workflow Visualization

The following diagram illustrates the key stages of the recrystallization process.

G cluster_prep Preparation cluster_cryst Crystallization & Isolation cluster_final Final Product Dissolution 1. Dissolve Crude Product in Hot Isopropanol Decolorization 2. Add Activated Carbon (Optional) Dissolution->Decolorization If solution is colored Cooling 4. Slow Cooling to Room Temperature Dissolution->Cooling If solution is colorless HotFiltration 3. Hot Gravity Filtration Decolorization->HotFiltration HotFiltration->Cooling IceBath 5. Further Cooling in Ice Bath Cooling->IceBath VacuumFiltration 6. Isolate Crystals via Vacuum Filtration IceBath->VacuumFiltration Washing 7. Wash with Ice-Cold Isopropanol VacuumFiltration->Washing Drying 8. Dry Crystals Under Vacuum Washing->Drying Analysis 9. Purity Analysis (MP, NMR) Drying->Analysis

Sources

Application Notes & Protocols: The Strategic Incorporation of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Kinase Inhibitor Design

The landscape of kinase inhibitor development has progressively shifted from planar, aromatic scaffolds towards molecules with greater three-dimensionality. This evolution is driven by the need to achieve higher potency, improved selectivity, and more favorable ADME (Administration, Distribution, Metabolism, and Excretion) properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[1][2] Their rigid, non-planar structures offer a powerful tool to orient chemical functionalities in precise vectors, enhancing interactions with the target protein while improving physicochemical properties such as solubility and metabolic stability.[1][3]

Among the diverse array of available spirocyclic building blocks, 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has emerged as a particularly valuable intermediate.[4] Its unique architecture, combining a lactam, a piperidine, and a spirocyclic center, provides a robust platform for creating novel kinase inhibitors. This guide provides an in-depth exploration of its strategic application, detailing the rationale behind its use, comprehensive synthetic protocols, and case studies from contemporary drug discovery programs targeting kinases like HPK1, CDK8, and TYK2/JAK1.[5][6][7]

Part 1: The Rationale—Why Choose the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Scaffold?

The decision to incorporate this specific spirocycle is rooted in its ability to confer multiple advantages simultaneously.

  • Conformational Rigidity and Pre-organization: The spirocyclic core locks the piperidine ring into a defined chair-like conformation. This rigidity minimizes the entropic penalty upon binding to the kinase active site, as the molecule is already pre-organized in a favorable conformation. This can lead to a significant increase in binding affinity and potency.[3]

  • Improved Physicochemical Profile: Moving away from "flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) generally correlates with enhanced drug-like properties.[2][3] The 1-Oxa-3,8-diazaspiro[4.5]decan-2-one scaffold inherently increases the Fsp3 count, which can lead to:

    • Enhanced Solubility: The non-planar, more polar structure can disrupt crystal lattice packing and improve solvation in aqueous media.[1]

    • Modulated Lipophilicity: It provides a framework to balance lipophilicity, crucial for achieving cell permeability without introducing liabilities associated with high logP values, such as off-target effects and poor metabolic stability.

  • Strategic Vector for SAR Exploration: The secondary amine at the 8-position of the piperidine ring serves as a perfect nucleophilic handle. It provides a reliable and predictable attachment point for coupling to various heteroaromatic cores common in kinase inhibitors (e.g., pyridines, pyrimidines, indazoles), allowing for systematic exploration of the structure-activity relationship (SAR).

Part 2: Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent application of this compound in kinase inhibitor synthesis involves its function as a nucleophile in a Nucleophilic Aromatic Substitution (SNAr) reaction. The secondary amine at the 8-position, once deprotonated, attacks an electron-deficient (hetero)aromatic ring, displacing a leaving group such as a halogen.

G cluster_reactants Reactants Spiro <<table><tr><tdborder='0'><imgsrc='https://www.medchemexpress.com/cas_img/1416279-79-1.gif' />td>tr><tr><tdborder='0'>1-Oxa-3,8-diazaspiro[4.5]decan-2-one<br/>(Free Base)td>tr>table>> Conditions Base (e.g., DIPEA, K2CO3) Solvent (e.g., NMP, DMSO) Heat (Δ) or Microwave (µW) Heteroaryl <<table><tr><tdborder='0'><fontpoint-size='24'>R-font><imgsrc='https://www.medchemexpress.com/cas_img/23616-79-7.gif'width='120' /><fontpoint-size='24'>-Xfont>td>tr><tr><tdborder='0'>Activated Heteroaryl Halide<br/>(X = Cl, F, Br)td>tr>table>> Product <<table><tr><tdborder='0'><imgsrc='https://www.medchemexpress.com/cas_img/1627402-53-6.gif'width='250'/>td>tr><tr><tdborder='0'>Coupled Kinase Inhibitor Coretd>tr>table>> Conditions->Product SNAr Reaction

Caption: General SNAr coupling workflow.

This reaction is highly effective for building the core structure of many kinase inhibitors, where the spirocycle often serves as a key element that projects into a solvent-exposed region or a specific sub-pocket of the kinase.

Part 3: Detailed Experimental Protocols

Trustworthy protocols are the cornerstone of reproducible science. The following methods provide a validated pathway from starting materials to the final coupled product.

Protocol 1: Synthesis of the this compound Building Block

While often commercially available, understanding the synthesis of the title compound is critical for quality control and custom modifications. The procedure is adapted from established multi-step syntheses.[8]

G A N-Boc-4-piperidone B Alkylation (LDA, Ethyl 2-(bromomethyl)acrylate) A->B C Alkylated Intermediate B->C D Intramolecular Cyclization (p-TsOH, Toluene, Reflux) C->D E Boc-Protected Spirocycle D->E F Deprotection & Salt Formation (4M HCl in Dioxane) E->F G 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride F->G

Caption: Synthetic workflow for the spirocyclic building block.

Step 1: Alkylation of N-Boc-4-piperidone [8]

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq).

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization [8]

  • Dissolve the product from Step 1 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol and water for approximately 6 hours.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and concentrate the organic layer to yield the Boc-protected spirocycle.

Step 3: Deprotection and Hydrochloride Salt Formation [8]

  • Dissolve the Boc-protected spirocycle in a minimal amount of anhydrous dioxane.

  • Add a solution of 4M HCl in dioxane (5.0 eq) and stir the mixture at room temperature for 4 hours.

  • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to afford the final product as a white solid.

Parameter Step 1: Alkylation Step 2: Cyclization Step 3: Deprotection
Key Reagents N-Boc-4-piperidone, LDA, Ethyl 2-(bromomethyl)acrylatep-TsOH4M HCl in Dioxane
Solvent Anhydrous THFTolueneAnhydrous Dioxane
Temperature -78 °C to RTRefluxRoom Temperature
Typical Yield 60-70%85-95%>95%
Protocol 2: SNAr Coupling with an Activated Heteroaryl Chloride

This protocol details the core application: coupling the spirocycle to a kinase inhibitor backbone. The example uses 3-bromo-5-chloropyridine, a common precursor in CDK inhibitor synthesis.[6]

Materials:

  • This compound (1.0 eq)

  • 3-Bromo-5-chloropyridine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Microwave reaction vial

Procedure:

  • To a 10 mL microwave vial, add this compound.

  • Add the 3-bromo-5-chloropyridine, followed by the solvent (e.g., NMP, to a concentration of ~0.5 M).

  • Add the base (e.g., triethylamine). The base is crucial to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to a high temperature (e.g., 200-220 °C) for 1-2 hours.[6] Note: High temperatures are often required for coupling to deactivated or sterically hindered heteroaryls.

  • Monitor reaction completion by LC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water to precipitate the product.

  • Filter the solid, wash thoroughly with water and then a non-polar solvent like diethyl ether or hexane to remove residual NMP and impurities.

  • Purify the crude product via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure coupled product.

Potential Problem Possible Cause Recommended Solution
Incomplete Reaction Insufficient temperature or reaction time.Increase microwave temperature (in 10 °C increments) or prolong reaction time. Ensure the base is not degraded.
Deactivated heteroaryl substrate.Switch to a more reactive halide (e.g., F > Cl > Br). Consider using a palladium-catalyzed Buchwald-Hartwig amination as an alternative coupling strategy.
Low Yield Product degradation at high temperature.Lower the reaction temperature and increase the time. Screen alternative solvents like DMA or DMSO.
Poor precipitation during work-up.Extract the product with an organic solvent (e.g., EtOAc or DCM) instead of relying on precipitation.
Side Product Formation Reaction with solvent or impurities.Ensure use of high-purity, anhydrous solvents.
Dimerization of the heteroaryl starting material.Use a slight excess of the spirocyclic amine to favor the desired reaction pathway.

Part 4: Case Studies—Demonstrated Success in Kinase Inhibitor Programs

The utility of this spirocyclic scaffold is best illustrated by its successful integration into advanced drug candidates.

Kinase Target Scaffold Used Reported Potency (IC50) Key Finding
HPK1 [5]1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivative2.67 nMThe spirocyclic scaffold was key to achieving excellent potency and kinase selectivity, leading to a candidate with good oral exposure and in vivo anti-tumor efficacy.
CDK8 / CDK19 [6]1-Oxa-3,8-diazaspiro[4.5]decan-2-one~10-100 nM rangeThe scaffold was successfully coupled to a substituted pyridine core via high-temperature microwave synthesis to produce potent dual inhibitors of Mediator complex-associated kinases.
TYK2 / JAK1 [7]2,8-diazaspiro[4.5]decan-1-one (close analog)6 nM (TYK2), 37 nM (JAK1)Introduction of the spirocyclic scaffold led to a potent and selective dual inhibitor with excellent metabolic stability and significant anti-inflammatory effects in vivo.
RIPK1 [9]2,8-diazaspiro[4.5]decan-1-one (close analog)92 nMStructural optimization of a virtual screening hit led to a potent RIPK1 inhibitor with a spirocyclic core, demonstrating a significant anti-necroptotic effect.

Conclusion

This compound is more than just a building block; it is a strategic tool for designing next-generation kinase inhibitors. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties provide a reliable foundation for developing potent, selective, and drug-like candidates. The robust and well-characterized SNAr coupling chemistry allows for its efficient incorporation into a wide variety of molecular backbones. As evidenced by its successful application in multiple kinase inhibitor programs, this spirocyclic scaffold will undoubtedly continue to play a pivotal role in the ongoing quest to escape "flatland" and create more effective therapeutics.

References

  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. National Institutes of Health.
  • 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride. MySkinRecipes.
  • Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Benchchem.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed.
  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central, National Institutes of Health.
  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, ACS Publications.
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed.
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed.

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Application Notes & Protocols for the Cellular Characterization of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scaffolding Novel Therapeutics

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one core represents a privileged spirocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a unique framework for presenting pharmacophoric elements in precise spatial orientations, making it a valuable starting point for drug discovery programs. While specific biological data for the hydrochloride salt of the parent molecule, 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, is not extensively documented in peer-reviewed literature, its derivatives have been synthesized and investigated for a range of therapeutic applications.

Notably, substituted variants of this spiro-heterocycle have been explored as antihypertensive agents acting as α-adrenergic blockers, M1 muscarinic agonists for potential Alzheimer's therapy, and modulators of the Mediator complex-associated kinases CDK8 and CDK19.[1][2][3] Furthermore, the broader class of spirocyclic heterocycles is recognized for its potential in developing novel anticancer agents.[4][5]

Given the diverse bioactivities of its analogues, 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride stands as a compound of interest for cell-based screening. These application notes provide a comprehensive framework for the initial characterization of this and other novel compounds, beginning with foundational cytotoxicity and cell viability assays and outlining a logical progression toward mechanistic investigation.

Part 1: Foundational Analysis - Cell Viability and Cytotoxicity

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of its potency and therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[4][6] It measures the metabolic activity of living cells, which is directly proportional to the number of viable cells.

Principle of the MTT Assay

Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active (viable) cells.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

1. Cell Seeding and Culture:

  • Rationale: Cells must be in the logarithmic growth phase to ensure uniform metabolic activity and sensitivity to the test compound. The seeding density needs to be optimized to prevent confluence or nutrient depletion during the assay period.

  • Procedure:

    • Harvest cells (e.g., HeLa, A549, or a cell line relevant to a potential therapeutic area) from culture flasks using trypsin-EDTA.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (typically via trypan blue exclusion).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[6]

2. Compound Preparation and Treatment:

  • Rationale: A serial dilution series is crucial for generating a dose-response curve and accurately calculating the IC₅₀ value. The use of a suitable solvent and a vehicle control is essential to distinguish the compound's effect from any solvent-induced toxicity.

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). A 10 mM stock in DMSO is common.[6]

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment.

    • Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the medium containing the various compound concentrations.

    • Crucial Controls:

      • Vehicle Control: Wells containing cells treated with the highest concentration of the solvent used (e.g., 0.1% DMSO). This represents 100% cell viability.

      • Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., doxorubicin or staurosporine) to validate assay performance.

      • Blank Control: Wells containing medium and all reagents but no cells, to provide a background reading for the spectrophotometer.

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Reagent Incubation and Solubilization:

  • Rationale: The incubation time with MTT allows for sufficient formazan crystal formation in viable cells. Complete solubilization of these crystals is critical for accurate absorbance readings.

  • Procedure:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[7]

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

4. Data Acquisition and Analysis:

  • Rationale: The absorbance of the solubilized formazan is directly proportional to the number of viable cells. Plotting viability against concentration allows for the determination of the compound's potency.

  • Procedure:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate Percent Viability:

      • % Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[6]

Data Presentation: Quantifying Cytotoxicity

The results of the cytotoxicity assay should be summarized in a clear, tabular format.

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
Vehicle Control (0)1.2540.089100%
0.11.2110.07596.6%
11.0530.06184.0%
100.6320.04550.4%
500.2150.02217.1%
1000.1180.0199.4%
Calculated IC₅₀ ~10 µM

Note: Data presented is hypothetical and for illustrative purposes only.

Part 2: Workflow for Novel Compound Characterization

The initial cytotoxicity screen is the gateway to a deeper mechanistic understanding. The following workflow illustrates a logical progression for characterizing a novel compound like this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Validation A Compound Acquisition 1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl B Cell Viability / Cytotoxicity Assay (e.g., MTT, XTT, CellTiter-Glo) A->B C Determine IC₅₀ Value Across Multiple Cell Lines B->C D Apoptosis Assays (Annexin V / PI Staining) C->D If cytotoxic E Cell Cycle Analysis (Propidium Iodide Staining) C->E If cytostatic F Target-Based Assays (Kinase Panels, Receptor Binding) C->F Based on structural analogs G Western Blot for Key Pathway Proteins D->G E->G F->G H In Vivo / Animal Model Studies G->H

Caption: Workflow for the characterization of a novel bioactive compound.

Part 3: Investigating Potential Mechanisms of Action

Based on the known activities of structurally related spiro-compounds, several signaling pathways present logical starting points for investigation. For example, the discovery of diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors suggests that necroptosis pathways could be relevant.[8] Similarly, the identification of related compounds as TYK2/JAK1 inhibitors points toward the JAK/STAT pathway.[9]

The diagram below illustrates a generic kinase signaling cascade, a common target of spirocyclic compounds, which can lead to apoptosis if inhibited.

G Compound 1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl MEK MEK Compound->MEK Inhibition? RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Proliferation Cell Proliferation & Survival Transcription->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical inhibition of a kinase pathway leading to apoptosis.

To test such a hypothesis, secondary assays are employed:

  • Apoptosis Assays: Flow cytometry using Annexin V and Propidium Iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, confirming the mode of cell death.

  • Kinase Profiling: Screening the compound against a panel of known kinases can identify specific molecular targets.

  • Western Blotting: This technique can be used to measure changes in the phosphorylation status or expression levels of key proteins within a suspected pathway (e.g., p-ERK, ERK, Bcl-2, cleaved Caspase-3) following compound treatment.

These advanced protocols build upon the foundational data from the initial viability screen, providing a robust, multi-faceted approach to characterizing novel therapeutic candidates.

References

  • BenchChem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays with Novel Compound Treatment.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf.
  • Wissing, S., et al. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay.
  • JoVE. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
  • Arbor Assays. (n.d.). 1-Oxa-3,8-diazaspiro[4.5]decan-2-one,8-(2-oxo-2-phenylethyl)-, hydrochloride (1:1).
  • Bondinell, W. E., et al. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed.
  • Olson, R. E., et al. (2016). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19.
  • ACS Omega. (2024).
  • CymitQuimica. (n.d.). 1,3-dioxa-8-azaspiro[4.5]decan-2-one hydrochloride.
  • Zhang, L., et al. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH.
  • Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines.
  • MySkinRecipes. (n.d.). 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride.
  • Journal of Medicinal Chemistry. (2016).
  • ResearchGate. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines.
  • Bioorganic & Medicinal Chemistry. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed.
  • Journal of Medicinal Chemistry. (2022). Identification of a Novel 2,8-Diazaspiro[4.
  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one.
  • PubChem. (n.d.). 1-Oxaspiro(4.5)decan-2-one, 8-(1-methylethyl)-, trans-.
  • Blaine, A. T., et al. (2023). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC - PubMed Central.

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Application Notes & Protocols: A Guide to the Development and Screening of a 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological properties is relentless. A significant shift away from flat, aromatic structures towards more three-dimensional molecules has highlighted the immense potential of spirocyclic systems.[1] These scaffolds, where two rings are joined by a single atom, offer a rigid yet conformationally defined architecture. This inherent three-dimensionality, often measured by a higher fraction of sp3-hybridized carbons (Fsp3), is strongly correlated with clinical success.[1] It allows for a more precise spatial arrangement of functional groups, which can lead to enhanced potency, improved selectivity, and a better modulation of physicochemical properties such as solubility and metabolic stability.[2][3]

The 1-Oxa-3,8-diazaspiro[4.5]decan-2-one core is a particularly compelling scaffold. Derivatives have demonstrated a wide range of biological activities, including antihypertensive effects as α-adrenergic blockers[4], M1 muscarinic agonism for potential Alzheimer's treatment[5][6], and high affinity for sigma-1 receptors.[7] This proven biological relevance makes the scaffold an excellent starting point for the generation of a focused compound library aimed at discovering novel therapeutic agents.

This guide provides a comprehensive, field-proven framework for the parallel synthesis, high-throughput screening, and hit characterization of a library of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride derivatives. The protocols are designed to be robust and self-validating, providing researchers with the necessary tools to accelerate their drug discovery programs.

Part 1: Parallel Library Synthesis and Characterization

The cornerstone of any successful screening campaign is a high-quality, well-characterized compound library. The following section details a robust protocol for the parallel synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, optimized for efficiency and scalability. The strategy is based on a validated three-step sequence starting from the commercially available N-Boc-4-piperidone.[8]

Workflow for Parallel Library Synthesis

G cluster_0 Step 1: Parallel Alkylation cluster_1 Step 2: Diversification & Cyclization cluster_2 Step 3: Deprotection & Salt Formation cluster_3 Final Processing start N-Boc-4-piperidone in 96-well plate reaction1 Alkylation Reaction (-78°C to RT, 12h) start->reaction1 reagent1 Ethyl 2-(bromomethyl)acrylate reagent1->reaction1 intermediate1 Alkylated Intermediate Plate reaction1->intermediate1 reaction2 Amine Addition & Intramolecular Cyclization (Reflux, 6-12h) intermediate1->reaction2 reagent2 Diverse Primary/Secondary Amines (R-NH2 or R1R2NH) reagent2->reaction2 intermediate2 Boc-Protected Spirocycle Plate reaction2->intermediate2 reaction3 Boc Deprotection (RT, 4h) intermediate2->reaction3 reagent3 4M HCl in Dioxane reagent3->reaction3 product Final Library Plate (Hydrochloride Salts) reaction3->product purification Parallel Purification (e.g., Mass-Directed HPLC) product->purification qc Quality Control (LC-MS, NMR) purification->qc

Caption: Workflow for the parallel synthesis of the spirocyclic library.

Protocol 1.1: Parallel Synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives
  • Rationale: This protocol adapts a known synthetic route for parallel execution in 96-well plates, enabling the rapid generation of analogs.[8] The key diversification step involves reacting the piperidone nitrogen with a library of building blocks after the formation of the spirocyclic core, ensuring robust reaction outcomes across a wide range of substrates.

  • Materials:

    • N-Boc-4-piperidone

    • Lithium diisopropylamide (LDA)

    • Ethyl 2-(bromomethyl)acrylate

    • Anhydrous Tetrahydrofuran (THF)

    • p-Toluenesulfonic acid (p-TSA)

    • Toluene

    • 4M HCl in Dioxane

    • Library of diverse primary and secondary amines

    • 96-well deep-well reaction blocks with sealing mats

    • Multichannel pipettes

    • Inert atmosphere reaction setup

  • Methodology:

    Step 1: Synthesis of Boc-Protected Spiroketal Lactone Intermediate

    • Under an inert nitrogen atmosphere, add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF to a 96-well reaction block.

    • Cool the block to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 eq) to each well using a multichannel pipette. Stir the block for 30 minutes. Causality: LDA is a strong, non-nucleophilic base required to deprotonate the alpha-carbon of the piperidone, forming the kinetic enolate necessary for the subsequent alkylation.

    • Add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise to each well. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product into ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude product from the previous step in toluene. Add a catalytic amount of p-TSA (0.1 eq).

    • Heat the reaction block to reflux for 6 hours. Causality: p-TSA catalyzes the intramolecular cyclization to form the stable lactone ring.

    • Cool the reaction, wash with saturated aqueous sodium bicarbonate, and concentrate to yield the crude Boc-protected 1-Oxa-8-azaspiro[4.5]decan-3-one intermediate.

    Step 2: Boc Deprotection

    • Dissolve the crude intermediate in a minimal amount of anhydrous dioxane.

    • Add 4M HCl in dioxane (5.0 eq) to each well and stir at room temperature for 4 hours. Causality: The strong acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group, exposing the secondary amine at the 8-position for subsequent diversification.

    • The deprotected intermediate, 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride, will often precipitate. It can be isolated by filtration or used directly in the next step.

    Step 3: Library Diversification (N-Alkylation/Arylation)

    • To the deprotected spirocycle in the 96-well plate, add a suitable solvent (e.g., DMF or DMSO) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.2 eq).

    • Add a diverse library of alkyl or aryl halides (1.1 eq) to each well.

    • Heat the reaction block to 80-100 °C and stir for 12-24 hours.

    • Cool the reaction block. The crude products are now ready for purification.

Protocol 1.2: High-Throughput Purification and Quality Control
  • Rationale: Ensuring the purity and structural integrity of library compounds is critical for generating reliable screening data. Mass-directed HPLC is an efficient method for parallel purification, while LC-MS provides a rapid assessment of purity and identity.

  • Methodology:

    • Purification: Purify the crude products from each well using a mass-directed reverse-phase HPLC system. This technique automates the collection of fractions corresponding to the target molecular weight of the desired product.

    • Quality Control:

      • Analyze an aliquot of each purified compound via LC-MS to confirm identity (correct M+H⁺) and determine purity (typically >95% by UV chromatogram area).

      • For selected library members, obtain ¹H NMR spectra to confirm the structural integrity of the scaffold and successful derivatization.

    • Plate Formatting: Prepare final library plates by dissolving the purified, lyophilized compounds in 100% DMSO to a standard concentration (e.g., 10 mM) for storage and screening.

Parameter Acceptance Criteria Method
IdentityTarget Mass ± 0.5 DaLC-MS
Purity> 95% (AUC)HPLC-UV
SolubilityClear solution at 10 mMVisual in DMSO
StructureConsistent with proposed structure¹H NMR (for selected compounds)
Table 1: Quality Control criteria for the final compound library.

Part 2: High-Throughput Screening (HTS) Cascade

Once a quality-controlled library is established, the next phase is to screen it against biological targets to identify "hits." The screening process is typically a multi-step cascade designed to efficiently identify potent and selective compounds while eliminating false positives.[9][10]

HTS and Hit-to-Lead Cascade

G cluster_0 Screening Phase cluster_1 Hit Validation cluster_2 Hit Prioritization lib Compound Library (10 mM in DMSO) primary Primary HTS (Single Concentration, e.g., 10 µM) lib->primary hits Primary Hits (Activity > Threshold) primary->hits confirm Hit Confirmation (Re-test from fresh stock) hits->confirm dose Dose-Response (IC50/EC50) (8-10 point titration) confirm->dose confirmed_hits Confirmed Hits (Potency < 10 µM) dose->confirmed_hits secondary Secondary/Selectivity Assays confirmed_hits->secondary adme Early ADME-Tox Profiling confirmed_hits->adme sar Structure-Activity Relationship (SAR) Analysis secondary->sar adme->sar leads Prioritized Hits for Lead Optimization sar->leads G cluster_0 Probe Synthesis cluster_1 Affinity Pulldown cluster_2 Target Identification hit Active Hit Compound linker Synthesize Linker-Modified Analog (e.g., with a terminal alkyne or amine) hit->linker immobilize Immobilize Analog onto Affinity Resin (e.g., NHS-activated Sepharose) linker->immobilize incubate Incubate Lysate with Immobilized Compound immobilize->incubate lysate Cell Lysate (from relevant cell line) lysate->incubate wash Wash Resin to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE Analysis elute->sds ms In-gel Digestion & LC-MS/MS (Mass Spectrometry) sds->ms db Database Search & Protein Identification ms->db validate Target Validation (e.g., siRNA, CETSA) db->validate

Sources

Application Notes & Protocols for the Characterization of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is a unique spirocyclic heterocyclic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents. The structural complexity, featuring a lactam, an ether linkage, and a piperidine ring system, necessitates a comprehensive analytical strategy to ensure its identity, purity, and stability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the full characterization of this molecule. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory expectations.

The core structure of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one and its derivatives have been explored for various biological activities, including antihypertensive properties.[1] A thorough understanding of its physicochemical properties through rigorous analytical characterization is the bedrock of successful drug discovery and development. This guide will detail the application of chromatographic, spectroscopic, and thermal analysis techniques for a holistic characterization of the hydrochloride salt of this compound.

I. Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity and quantifying the amount of this compound. The polar nature of the hydrochloride salt and the presence of basic nitrogen atoms guide the selection of an appropriate chromatographic method. A reversed-phase method is generally suitable.

A. Rationale for Method Selection

A reversed-phase HPLC/UPLC method is selected for its versatility and compatibility with polar analytes. The use of a C18 stationary phase provides a non-polar surface for the retention of the analyte, while a polar mobile phase, typically a mixture of water/buffer and an organic solvent, facilitates elution. The hydrochloride salt form ensures good aqueous solubility, making it amenable to reversed-phase conditions. The inclusion of a buffer in the mobile phase is critical to control the ionization state of the secondary amine in the piperidine ring, thereby ensuring consistent retention times and sharp peak shapes. A UPLC method is advantageous for its higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.[2]

B. Experimental Protocol: RP-UPLC-UV Method

This protocol outlines a general-purpose reversed-phase UPLC method suitable for the analysis of this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[3][4][5][6]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
  • Further dilute the stock solution to a working concentration of approximately 50 µg/mL for analysis.

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection 210 nm (or a wavelength determined by UV spectral analysis)

3. System Suitability:

  • As per USP <621> guidelines, inject five replicate standards.[7][8][9][10]
  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
  • The tailing factor should be ≤ 2.0.
  • The theoretical plates should be ≥ 2000.
C. Data Interpretation

The primary peak in the chromatogram should correspond to 1-Oxa-3,8-diazaspiro[4.5]decan-2-one. The purity of the sample can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks. For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.

II. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for the complete assignment of all proton and carbon signals.

A. Rationale for Experimental Choices

The spirocyclic nature of the molecule leads to a rigid ring system, which can result in complex splitting patterns and diastereotopic protons. 2D NMR techniques are crucial for resolving these complexities. The hydrochloride salt form can influence the chemical shifts of protons and carbons near the protonated nitrogen. Using a deuterated solvent that can solubilize the salt, such as DMSO-d₆ or D₂O, is essential.

B. Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[11]
  • Ensure the sample is fully dissolved to avoid peak broadening.[12] If necessary, gentle warming or vortexing can be applied.[11]

2. NMR Acquisition Parameters (on a 400 or 500 MHz spectrometer):

ExperimentKey Parameters
¹H NMR Spectral width: 12 ppm, Number of scans: 16, Relaxation delay: 2 s
¹³C NMR Spectral width: 220 ppm, Number of scans: 1024, Relaxation delay: 2 s, Proton decoupling
COSY Standard gradient-enhanced COSY sequence
HSQC Standard gradient-enhanced HSQC sequence optimized for ¹JCH of ~145 Hz
HMBC Standard gradient-enhanced HMBC sequence optimized for long-range couplings of 8-10 Hz

3. Data Interpretation and Expected Chemical Shifts:

The following table provides an estimation of the expected chemical shift regions for the key structural motifs of this compound based on general principles and data from similar diazaspiro compounds.[13] Actual values will need to be confirmed by 2D NMR analysis.

Protons/CarbonsExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Rationale
Piperidine CH₂ (adjacent to N⁺H₂) ~3.0 - 3.5~40 - 50Deshielded due to the inductive effect of the protonated nitrogen.
Piperidine CH₂ ~1.8 - 2.2~30 - 40Typical aliphatic piperidine signals.
Lactam N-H ~7.5 - 8.5-Amide proton, often broad.
CH₂-O (lactone ring) ~4.0 - 4.5~65 - 75Deshielded by the adjacent oxygen atom.
CH₂ (lactone ring) ~2.0 - 2.5~35 - 45Aliphatic protons in a five-membered ring.
Spiro Carbon -~80 - 90Quaternary carbon deshielded by two heteroatoms.
Lactam C=O -~170 - 180Characteristic chemical shift for a lactam carbonyl.
  • COSY: Will reveal proton-proton couplings within the piperidine and lactone rings.

  • HSQC: Will correlate each proton to its directly attached carbon.

  • HMBC: Will show long-range correlations (2-3 bonds) that are critical for connecting the different ring systems and confirming the position of the spiro-carbon. For example, correlations from the piperidine protons to the spiro-carbon and from the lactone ring protons to the spiro-carbon would confirm the spirocyclic junction.

III. Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of the free base and to study its fragmentation pattern, which can provide further structural confirmation. Electrospray ionization (ESI) is the preferred ionization technique for this polar, non-volatile compound.

A. Rationale for Method Selection

ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, allowing for straightforward determination of the molecular weight of the free base. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable structural information.

B. Experimental Protocol: UPLC-MS/MS

1. Sample Preparation:

  • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as 50:50 acetonitrile:water with 0.1% formic acid.

2. Mass Spectrometry Conditions:

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Gas Nitrogen, ~600 L/hr
Desolvation Temp. 350 °C
MS Scan Range m/z 50 - 500
MS/MS Collision-induced dissociation (CID) of the [M+H]⁺ ion with argon as the collision gas.
C. Data Interpretation
  • Full Scan MS: Expect to observe the protonated molecular ion of the free base, [M+H]⁺, at m/z corresponding to the molecular weight of C₈H₁₄N₂O₂ + 1.

  • MS/MS Fragmentation: The fragmentation of spiro lactams can be complex.[14] Common fragmentation pathways for lactams include the loss of CO and cleavage of the lactam ring.[15] The piperidine ring may also undergo characteristic cleavages. Analyzing the fragment ions can help to piece together the structure.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule.

A. Rationale for Use

FTIR is particularly useful for confirming the presence of the lactam carbonyl (C=O), the N-H bonds of the lactam and the protonated amine, the C-O ether linkage, and the C-N bonds.

B. Experimental Protocol: FTIR-ATR

1. Sample Preparation:

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

2. FTIR Acquisition:

  • Collect the spectrum over the range of 4000 - 400 cm⁻¹.
  • Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
C. Data Interpretation

Expected Characteristic Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Comments
N⁺-H Stretch (Amine Salt) 2400 - 2800Broad absorption, characteristic of a secondary amine salt.
N-H Stretch (Lactam) 3100 - 3300May be a sharp or broad peak.
C-H Stretch (Aliphatic) 2850 - 3000Alkanes C-H stretching.
C=O Stretch (Lactam) 1680 - 1720Strong absorption. The exact position can be influenced by ring strain.[16]
N-H Bend (Amine Salt) 1500 - 1600Bending vibration of the protonated amine.
C-O Stretch (Ether) 1050 - 1150C-O-C stretching in the lactone ring.
C-N Stretch 1100 - 1250C-N stretching vibrations of the piperidine and lactam rings.

V. Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the compound, such as its melting point and decomposition temperature. This information is crucial for understanding its physical stability.

A. Rationale for Use

For a hydrochloride salt of an active pharmaceutical ingredient (API), thermal analysis can reveal information about its solid-state properties, including polymorphism, solvation, and thermal stability.[17][18] DSC measures heat flow associated with thermal transitions, while TGA measures changes in mass as a function of temperature.[19]

B. Experimental Protocol: DSC and TGA

1. Sample Preparation:

  • Accurately weigh 2-5 mg of this compound into an aluminum pan.

2. DSC Conditions:

  • Heating Rate: 10 °C/min
  • Temperature Range: 25 °C to 300 °C (or higher, depending on the decomposition temperature)
  • Atmosphere: Nitrogen purge (50 mL/min)

3. TGA Conditions:

  • Heating Rate: 10 °C/min
  • Temperature Range: 25 °C to 500 °C
  • Atmosphere: Nitrogen purge (50 mL/min)
C. Data Interpretation
  • DSC Thermogram: Look for a sharp endothermic peak, which typically corresponds to the melting point of the crystalline solid. Broad endotherms may indicate the loss of solvent or water. Exothermic events usually correspond to decomposition.

  • TGA Thermogram: A stable baseline with no significant mass loss until a high temperature indicates an anhydrous and thermally stable compound. A step-wise mass loss can indicate the loss of solvent/water followed by decomposition at a higher temperature. The TGA data can be correlated with events observed in the DSC thermogram. For a hydrochloride salt, decomposition may involve the loss of HCl gas.

VI. Integrated Analytical Workflow

A comprehensive characterization of this compound requires an integrated approach where the results from each analytical technique are used to build a complete picture of the molecule's identity, purity, and properties.

Integrated_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_results Final Report Compound 1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl HPLC HPLC/UPLC (Purity & Assay) Compound->HPLC Inject NMR NMR Spectroscopy (Structure Elucidation) Compound->NMR Dissolve MS Mass Spectrometry (Molecular Weight) Compound->MS Infuse FTIR FTIR Spectroscopy (Functional Groups) Compound->FTIR Analyze Solid Thermal Thermal Analysis (Physicochemical Properties) Compound->Thermal Heat Report Certificate of Analysis (Identity, Purity, Stability) HPLC->Report Purity Data NMR->Report Structural Proof MS->Report MW Confirmation FTIR->Report Functional Group ID Thermal->Report Thermal Stability

Caption: Integrated workflow for the characterization of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl.

VII. Conclusion

The analytical methods and protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, and key physicochemical properties of this important synthetic intermediate. Adherence to sound scientific principles and regulatory guidelines, such as those from the ICH and USP, is paramount for ensuring the quality and reliability of the data generated, which is fundamental for the progression of any drug development program.

References

  • (2023). FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. Retrieved from [Link]

  • (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. Retrieved from [Link]

  • (2022). <621> CHROMATOGRAPHY. US Pharmacopeia (USP). Retrieved from [Link]

  • Archibald, J. L., et al. (1984). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bari, S. B., et al. (2011). DSC and TGA of hydrochloride salt. ResearchGate. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Iowa State University. Retrieved from [Link]

  • Gates, P. J., et al. (2006). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Quality Guidelines. ICH. Retrieved from [Link]

  • Kwiecień, A., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. National Institutes of Health. Retrieved from [Link]

  • Organomation. (2023). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

  • Papafilippou, M., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023). TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc.. Retrieved from [Link]

  • Starodub, O. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]

  • Walsh Medical Media. (2024). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. Walsh Medical Media. Retrieved from [Link]

  • Zhang, B., et al. (2013). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. National Institutes of Health. Retrieved from [Link]

Sources

Application of Novel Spirocyclic Scaffolds in GPCR Drug Discovery: A Practical Guide to Screening and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Novel Scaffolds in GPCR Modulation

G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing pivotal roles in virtually every physiological process.[1][2] Consequently, they are the target of over 30% of all currently approved drugs.[1][2] The immense therapeutic success of GPCR-targeting drugs fuels the ongoing search for novel chemical matter capable of modulating these receptors with higher potency, selectivity, and novel mechanisms of action, such as biased agonism.[3][4]

This document serves as a detailed application guide for researchers, scientists, and drug development professionals on how to approach the screening and characterization of a novel chemical entity, using the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one scaffold as a representative example. While the hydrochloride salt of the parent compound is not extensively documented as a standard GPCR screening tool, its derivatives have shown activity against specific GPCRs, including adrenergic and muscarinic receptors.[5][6] This suggests the core spirocyclic structure is a valid starting point for a GPCR-focused drug discovery campaign.

Here, we provide a comprehensive framework and detailed protocols for taking a novel compound from initial hit discovery to in-depth pharmacological characterization. We will explore the causality behind experimental choices and provide self-validating protocols to ensure data integrity and reproducibility.

Part 1: The Initial Encounter - Hit Identification and Target Engagement

The first step in evaluating a novel compound is to determine if it interacts with any GPCRs and elicits a biological response. This is typically achieved through a combination of binding and broad functional assays.

Radioligand Binding Assays: The Classic Approach to Target Affinity

Radioligand binding assays are a robust and highly sensitive method to directly measure the interaction of a compound with a GPCR.[7] This technique helps determine the affinity (expressed as the inhibition constant, Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture HEK293, CHO, or other suitable cells stably expressing the GPCR of interest to a high density.

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 0.5-1.0 mg/mL. Aliquot and store at -80°C.

  • Assay Setup (96-well format):

    • In each well of a 96-well plate, add the following in order:

      • 25 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

      • 25 µL of the test compound (1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride) at various concentrations (e.g., 10 µM to 0.1 nM).

      • 25 µL of the radioligand (e.g., [³H]-Prazosin for α1-adrenergic receptors) at a concentration close to its Kd.

      • 25 µL of the prepared cell membranes (containing 10-50 µg of protein).

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to reduce non-specific binding.

    • Allow the filters to dry, then add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Broad Functional Screening: Unveiling Biological Activity

For novel compounds with unknown targets, a broad functional screen can efficiently identify potential "hits" across a wide range of GPCRs. Calcium flux assays are particularly well-suited for this purpose due to their high signal-to-noise ratio and applicability to Gq-coupled receptors, as well as Gi- and Gs-coupled receptors when using promiscuous G-proteins or engineered cell lines.[8][9][10][11]

Workflow for Broad Functional GPCR Screening

GPCR_Screening_Workflow Compound 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride Stock Assay_Ready_Plate Assay-Ready Plates (Serial Dilutions) Compound->Assay_Ready_Plate Prepare FLIPR FLIPR Tetra or PHERAstar Assay_Ready_Plate->FLIPR Add Compound Cell_Lines Panel of GPCR-Expressing Cell Lines Cell_Lines->FLIPR Plate Cells Data_Analysis Data Analysis (Agonist/Antagonist Hits) FLIPR->Data_Analysis Read Fluorescence Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation Prioritize Gq_Pathway Ligand Agonist GPCR Gq-Coupled GPCR Ligand->GPCR Gq Gαq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release triggers Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Canonical Gq signaling pathway leading to calcium mobilization.

Gs/Gi-Coupled Pathways: cAMP Assays

Gαs and Gαi subunits exert opposing effects on the enzyme adenylyl cyclase (AC). Gs activation stimulates AC, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), while Gi activation inhibits AC, causing a decrease in cAMP levels. [12][13][14]Homogeneous assays like HTRF (Homogeneous Time-Resolved Fluorescence) and AlphaScreen are commonly used to measure these changes. [14] Protocol: HTRF-Based cAMP Assay (Gi-Coupled Receptor Example)

  • Cell Stimulation:

    • Harvest and resuspend cells expressing the Gi-coupled GPCR in a stimulation buffer.

    • In a 384-well plate, add the test compound (potential antagonist) followed by a short pre-incubation.

    • Add an AC activator, such as Forskolin, along with a known agonist for the Gi-coupled receptor. The test compound will compete with the agonist.

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Lysis and Detection:

    • Add the HTRF detection reagents: cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).

    • Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the ratio of the two emission signals and normalize the data.

    • For a Gi-coupled receptor, agonist stimulation (in the presence of Forskolin) will decrease the cAMP signal. An antagonist will reverse this effect.

    • Plot the normalized response against the compound concentration to determine the IC₅₀ for antagonists or EC₅₀ for agonists (measured as inhibition of Forskolin-stimulated cAMP).

G-Protein Independent Pathway: β-Arrestin Recruitment Assays

Upon activation, most GPCRs are phosphorylated by GPCR kinases (GRKs), which promotes the binding of β-arrestin proteins. This interaction not only desensitizes G-protein signaling but also initiates a separate wave of signaling and receptor internalization. [4][15]Assays measuring β-arrestin recruitment are crucial for identifying biased ligands—compounds that preferentially activate one pathway (e.g., G-protein) over another (e.g., β-arrestin). [4] Workflow for β-Arrestin Recruitment Assay

Caption: Principle of a β-arrestin recruitment assay using enzyme fragment complementation. [15]

Part 3: Comprehensive Pharmacological Profile

After identifying the target and primary signaling pathway, a more detailed pharmacological characterization is necessary to understand the compound's potency, efficacy, and selectivity.

Potency, Efficacy, and Selectivity
  • Potency (EC₅₀/IC₅₀): The concentration of a compound required to produce 50% of its maximal effect. A lower EC₅₀/IC₅₀ value indicates higher potency.

  • Efficacy (Eₘₐₓ): The maximum response a compound can produce. It is often expressed relative to a known full agonist. A compound with lower efficacy than the full agonist is termed a partial agonist.

  • Selectivity: The ability of a compound to interact with a specific receptor target over others. This is typically assessed by screening the compound against a panel of related and unrelated GPCRs.

Table 1: Hypothetical Pharmacological Profile for a Novel Compound

Assay TypeTarget GPCRParameterValue
Binding Adrenergic α₁AKi50 nM
Adrenergic α₂AKi> 10 µM
Muscarinic M₁Ki800 nM
Functional
Calcium FluxAdrenergic α₁AEC₅₀ (Agonist)120 nM
Adrenergic α₁AEₘₐₓ (vs Phenylephrine)95% (Full Agonist)
cAMPAdrenergic α₂AIC₅₀ (Antagonist)> 10 µM
β-ArrestinAdrenergic α₁AEC₅₀ (Recruitment)250 nM

This hypothetical data suggests that the novel compound is a potent and selective full agonist for the α₁A-adrenergic receptor, with weaker activity at the M₁ muscarinic receptor and negligible activity at the α₂A-adrenergic receptor. The data also allows for the calculation of a "bias factor" to quantify any preference for the G-protein pathway over the β-arrestin pathway.

Conclusion

The journey of a novel chemical entity, such as one based on the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one scaffold, from a mere structure on a page to a well-characterized pharmacological tool is a systematic and multi-faceted process. By employing a logical cascade of binding and functional assays—from broad initial screens to detailed mechanistic studies—researchers can effectively identify and validate new modulators of GPCRs. The protocols and workflows outlined in this guide provide a robust framework for such an endeavor, emphasizing scientific rigor and the importance of understanding the "why" behind each experimental step. This approach not only facilitates the discovery of novel research tools and potential therapeutics but also deepens our understanding of the complex and fascinating world of GPCR signaling.

References

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Cattaneo, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463-468. Retrieved from [Link]

  • Kumari, P., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. Retrieved from [Link]

  • ResearchGate. (n.d.). The GPCR β-arrestin recruitment assay principle. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Retrieved from [Link]

  • Xin, H., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 20(5), 650-658. Retrieved from [Link]

  • Wang, L., et al. (2018). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 39(1), 1-12. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]

  • Enzymlogic. (n.d.). G Protein-Coupled Receptor (GPCR) Drug Discovery Tools. Retrieved from [Link]

  • ABD Bioquest. (n.d.). A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM. Retrieved from [Link]

  • Stoeber, M., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. Scientific Reports, 10(1), 6213. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. Retrieved from [Link]

  • Clark, R. D., et al. (1983). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 26(5), 657-661. Retrieved from [Link]

  • Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(1), 123-131. Retrieved from [Link]

  • Roth, B. L., et al. (2022). Illuminating the understudied GPCR-ome. Trends in Pharmacological Sciences, 43(1), 1-15. Retrieved from [Link]

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Troubleshooting & Optimization

troubleshooting low yield in 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists encountering challenges with this specific spirocyclic scaffold. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot low yields and other common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound?

A1: The most robust and frequently employed strategy involves a three-step sequence starting from the commercially available N-Boc-4-piperidone. This scaffold contains the pre-formed piperidine ring and a protecting group that allows for selective reaction and straightforward final deprotection. The core strategy is as follows:

  • Strecker Reaction: A three-component reaction between N-Boc-4-piperidone, a primary amine source (e.g., ammonia or an ammonium salt), and a cyanide source (e.g., KCN, NaCN, or TMSCN) to form a crucial α-amino nitrile intermediate.[1][2][3][4]

  • Hydantoin Formation (Cyclization): The α-amino nitrile is cyclized to form the spiro-hydantoin (1-oxa-3,8-diazaspiro[4.5]decan-2-one) ring system. This is often achieved by reacting the intermediate with an isocyanate or by hydrolysis of the nitrile followed by reaction with a carbonyl source.

  • Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, which simultaneously protonates the piperidine nitrogen to form the final hydrochloride salt.[5][6][7]

Q2: Why is a Boc protecting group used on the piperidone starting material?

A2: The Boc group serves two critical functions. First, it deactivates the piperidine nitrogen, preventing it from interfering with the initial Strecker reaction or cyclization steps. Second, its lability under acidic conditions provides a clean and efficient method for its removal in the final step, often leading directly to the desired hydrochloride salt without requiring a separate purification of the free-base.[6][8][9]

Q3: What are the primary safety concerns associated with this synthesis?

A3: The primary safety concern is the use of highly toxic cyanide salts (NaCN, KCN) or reagents like trimethylsilyl cyanide (TMSCN) in the Strecker reaction.[1][10]

  • Cyanide Handling: All operations involving cyanide must be performed in a certified chemical fume hood. An emergency cyanide poisoning antidote kit should be readily available. Acidic conditions must be strictly avoided during handling and quenching of cyanide waste, as this will generate lethal hydrogen cyanide (HCN) gas. All cyanide-contaminated waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety protocols.

  • Acid Handling: Strong acids like concentrated HCl or trifluoroacetic acid (TFA) are used for deprotection and require appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[5][11]

Visualized Synthetic Pathway

The overall synthetic scheme is a critical roadmap for understanding potential points of failure.

G Overall Synthetic Scheme cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Hydantoin Formation cluster_2 Step 3: Deprotection & Salt Formation N-Boc-4-piperidone N-Boc-4-piperidone alpha-Amino Nitrile alpha-Amino Nitrile N-Boc-4-piperidone->alpha-Amino Nitrile NH4Cl, KCN EtOH/H2O Boc-Protected Spirocycle Boc-Protected Spirocycle alpha-Amino Nitrile->Boc-Protected Spirocycle 1. KOCN, AcOH 2. Acid/Base Hydrolysis Final Product Final Product Boc-Protected Spirocycle->Final Product 4M HCl in Dioxane G cluster_step1 Step 1: Strecker Reaction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection/Isolation start Low Final Yield Observed analysis Analyze Crude Product by LC-MS & NMR At Each Step start->analysis s1_check Is N-Boc-4-piperidone consumed? analysis->s1_check s1_no No: Incomplete Reaction s1_check->s1_no No s1_yes Yes s1_check->s1_yes Yes s1_impurity Major Impurity Detected? s1_yes->s1_impurity s1_cyanohydrin Likely Cyanohydrin Side Product s1_impurity->s1_cyanohydrin Yes s1_ok Proceed to Step 2 s1_impurity->s1_ok No s2_check Is α-Amino Nitrile consumed? s1_ok->s2_check s2_no No: Incomplete Cyclization s2_check->s2_no No s2_yes Yes s2_check->s2_yes Yes s2_impurity Significant Degradation? s2_yes->s2_impurity s2_decomp Decomposition Occurred s2_impurity->s2_decomp Yes s2_ok Proceed to Step 3 s2_impurity->s2_ok No s3_check Is Boc-Protected Intermediate consumed? s2_ok->s3_check s3_no No: Incomplete Deprotection s3_check->s3_no No s3_yes Yes s3_check->s3_yes Yes s3_isolate Difficulty Isolating Solid? s3_yes->s3_isolate s3_oil Product Oiled Out s3_isolate->s3_oil Yes s3_ok Successful Isolation s3_isolate->s3_ok No

Caption: A step-by-step workflow for diagnosing yield loss.

Key Experimental Protocols

Protocol 1: Boc Deprotection and Hydrochloride Salt Formation

This protocol outlines the final, critical step of the synthesis.

  • Setup: Dissolve the crude Boc-protected 1-oxa-3,8-diazaspiro[4.5]decan-2-one (1.0 eq) in a minimal amount of an anhydrous solvent like Dichloromethane (DCM) or Dioxane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add a solution of 4M HCl in dioxane (5.0 eq) dropwise to the stirred solution. [11][12]Maintain the temperature at 0 °C during the addition to control the evolution of isobutylene gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material spot has completely disappeared.

  • Isolation:

    • Method A (Precipitation): Add a large volume (~10-20x) of cold, anhydrous diethyl ether to the reaction mixture with vigorous stirring. A white precipitate of the hydrochloride salt should form. [12] * Method B (Solvent Swap): Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. Dissolve the resulting residue in a minimal amount of methanol or ethanol. Add diethyl ether until the solution becomes cloudy, and then cool to 0 °C to induce crystallization.

  • Collection: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the product under high vacuum to a constant weight to afford this compound as a white to off-white solid.

References

  • Albanese, V., Pedriali, G., Fabbri, M., et al. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Available at: [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]

  • MySkinRecipes. (n.d.). 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride. Available at: [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Available at: [Link]

  • ResearchGate. (2012). How to make a salt of a novel compound? Available at: [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

  • Somanathan, R., Rivero, I. A., Nuñez, G. I., & Hellberg, L. H. (1994). Convenient Synthesis of 1-Oxa-3,8-diazaspiro [11][13]Decan-2-ones. Synthetic Communications, 24(10), 1425-1430. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Available at: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Available at: [Link]

  • WordPress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Available at: [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the synthesis of this valuable spirocyclic scaffold.

I. Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a three-step sequence starting from the readily available N-benzyl-4-piperidone. The key transformations involve the formation of a spiro-oxazolidinone ring, followed by deprotection of the piperidine nitrogen and subsequent conversion to the hydrochloride salt.

Synthetic_Pathway A N-Benzyl-4-piperidone B 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one A->B Cyclocondensation (e.g., with Hydroxyurea) C 1-Oxa-3,8-diazaspiro[4.5]decan-2-one B->C Debenzylation (Catalytic Hydrogenation) D 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride C->D Salt Formation (HCl)

Caption: Synthetic route for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of the spirocyclic core?

A1: N-benzyl-4-piperidone is the recommended starting material. The benzyl group serves as a robust protecting group for the piperidine nitrogen, which can be removed under standard hydrogenolysis conditions in a later step.[1]

Q2: What reagent is typically used for the formation of the oxazolidinone ring?

A2: While various reagents can be employed, hydroxyurea is a suitable choice for the cyclocondensation with N-benzyl-4-piperidone to form the desired 1-oxa-3,8-diazaspiro[4.5]decan-2-one core.[2][3]

Q3: Why is the hydrochloride salt form of the final compound often preferred?

A3: The hydrochloride salt of piperidine derivatives generally offers superior stability, crystallinity, and solubility in polar solvents compared to the free base.[4] This makes it easier to handle, purify, and formulate for downstream applications.

Q4: How can I monitor the progress of the debenzylation reaction?

A4: The progress of the debenzylation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one) and the appearance of a more polar product spot corresponding to the debenzylated compound are indicative of reaction progression.

III. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis and provides actionable solutions.

Step 1: Synthesis of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Issue 1: Low or no yield of the spiro-oxazolidinone.

  • Potential Cause: Inefficient cyclocondensation reaction.

  • Solutions:

    • Reaction Conditions: Ensure anhydrous conditions, as water can interfere with the reaction. The reaction may require elevated temperatures to proceed efficiently.

    • Stoichiometry: A slight excess of the urea derivative (e.g., hydroxyurea) may be beneficial to drive the reaction to completion.

    • Catalyst: The reaction may be acid or base-catalyzed. A systematic screen of catalysts such as p-toluenesulfonic acid or a Lewis acid may be necessary to find the optimal conditions.

Issue 2: Formation of multiple side products.

  • Potential Cause: Self-condensation of N-benzyl-4-piperidone or decomposition of the urea derivative.

  • Solutions:

    • Temperature Control: Maintain a consistent and optimized reaction temperature. Overheating can lead to decomposition.

    • Order of Addition: A slow, controlled addition of one reagent to the other may minimize side reactions.

Step 2: Debenzylation to 1-Oxa-3,8-diazaspiro[4.5]decan-2-one

Issue 3: Incomplete or slow debenzylation reaction.

  • Potential Cause: Catalyst poisoning or inactivation. The nitrogen atom in the piperidine ring can coordinate to the palladium catalyst, inhibiting its activity.[5]

  • Solutions:

    • Catalyst Choice: Use a high-quality catalyst such as Pearlman's catalyst (Pd(OH)₂/C), which is often more effective for debenzylation of nitrogen-containing compounds.[6]

    • Acidic Additives: The addition of a small amount of a weak acid, like acetic acid, can protonate the piperidine nitrogen, reducing its coordination to the catalyst.[5]

    • Hydrogen Pressure: Increasing the hydrogen pressure (e.g., using a Parr shaker) can often drive the reaction to completion.

    • Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may be necessary.[7]

Issue 4: Saturation of the aromatic ring of the benzyl group as a side reaction.

  • Potential Cause: Over-reduction due to harsh reaction conditions.

  • Solutions:

    • Milder Conditions: Use lower hydrogen pressure and temperature.

    • Catalytic Transfer Hydrogenation: Employ a hydrogen donor like ammonium formate in the presence of Pd/C. This can be a milder and more selective method than using hydrogen gas.[8][9]

Step 3: Formation of this compound

Issue 5: Difficulty in precipitating the hydrochloride salt.

  • Potential Cause: High solubility of the salt in the chosen solvent.

  • Solutions:

    • Solvent System: After forming the salt (e.g., by adding HCl in a solvent like ethanol or isopropanol), add a less polar co-solvent such as diethyl ether or hexane to induce precipitation.

    • Concentration: Concentrate the solution under reduced pressure to increase the concentration of the salt and promote crystallization.

Issue 6: The product oils out instead of forming a crystalline solid.

  • Potential Cause: Presence of impurities or rapid precipitation.

  • Solutions:

    • Trituration: Add a small amount of a non-polar solvent and scratch the flask with a glass rod to induce crystallization.

    • Seeding: If a small amount of crystalline material is available, add a seed crystal to the solution to initiate crystallization.

    • Purification of the Free Base: Ensure the free base is of high purity before attempting salt formation. Purification by column chromatography may be necessary.[10][11]

IV. Experimental Protocols

Protocol 1: Synthesis of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
  • To a solution of N-benzyl-4-piperidone in a suitable solvent (e.g., toluene), add hydroxyurea.

  • Add a catalytic amount of a suitable acid or base catalyst.

  • Heat the reaction mixture to reflux, and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one[12]
  • In a pressure vessel, dissolve 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (6.2 g) in ethanol (50 ml).[12]

  • Add 10% palladium on carbon (0.5 g).[12]

  • Pressurize the vessel with hydrogen to 60 psi and heat to 50°C for 18 hours.[12]

  • After cooling and venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by crystallization or column chromatography.

Protocol 3: Formation of this compound
  • Dissolve the purified 1-Oxa-3,8-diazaspiro[4.5]decan-2-one in a minimal amount of a suitable solvent such as ethanol or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) until the solution is acidic (test with pH paper).

  • Stir the mixture at 0°C for a period of time to allow for complete precipitation.

  • Collect the solid by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

V. Data Presentation

StepReactantsKey ReagentsSolventTemperatureTypical Issues
1. Spirocyclization N-Benzyl-4-piperidone, HydroxyureaAcid/Base CatalystTolueneRefluxLow yield, side products
2. Debenzylation 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-onePd/C, H₂ (or H-donor)Ethanol/Methanol25-50°CIncomplete reaction, catalyst poisoning
3. Salt Formation 1-Oxa-3,8-diazaspiro[4.5]decan-2-oneHClEthanol/Ether0°COiling out, poor precipitation

VI. References

  • PrepChem.com. (n.d.). Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one. Retrieved from [Link]

  • European Patent Office. (n.d.). Piperidine derivatives, their preparation, and their use as medicaments. Google Patents.

  • CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives. (n.d.). Google Patents.

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. (n.d.). Google Patents.

  • ResearchGate. (n.d.). Three-component cyclocondensation of aldehyde, urea with aromatic.... [Link]

  • Sciencemadness.org. (2019, October 30). De-protection of N-Benzyl groups. [Link]

  • Ginanneschi, M., Chelli, M., Papini, A., & Rapi, G. (1990). Highly efficient synthesis of steroid-17-spiro-5'-oxazolidine-2',4'-diones from 17-keto steroids. Steroids, 55(11), 501–506.

  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • ResearchGate. (n.d.). Scheme 21: Formation of spiro 1,3-oxazolidin-2-one and spiro.... [Link]

  • Sciencemadness.org. (2020, February 18). Deprotection of N-benzyl piperidine compound. [Link]

  • PubMed. (n.d.). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77.

  • PubMed Central. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • CN116924967A - Preparation method of N-benzyl-4-piperidone. (n.d.). Google Patents.

  • PubMed. (n.d.). Synthesis of new spiro-steroids, II: steroid-17-spiro-oxazolidinones. [Link]

  • ResearchGate. (n.d.). Synthesis of spiro-isoxazolidine derivatives of tomentosin. [Link]

  • Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Scite.ai. (n.d.). Vinylogous Aza‐Michael Addition of Urea Derivatives with p‐Quinone Methides Followed by Oxidative Dearomative Cyclization: Approach to Spiroimidazolidinone Derivatives. [Link]

  • ResearchGate. (2025, August 9). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. [Link]

  • Thieme Chemistry. (2025, February 24). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. [Link]

  • ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link]

  • Scholars@Duke. (n.d.). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. [Link]

  • SciSpace. (n.d.). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups (1986) | Brian M. Adger | 44 Citations. [Link]

  • King's Research Portal. (n.d.). This electronic thesis or dissertation has been downloaded from the King's Research Portal at [Link]. [Link]

  • Organic Syntheses. (n.d.). HYDROXYUREA. [Link]

  • PubMed. (n.d.). The nitric oxide producing reactions of hydroxyurea. [Link]

  • Wikipedia. (n.d.). Hydroxycarbamide. [Link]

  • PubMed Central. (2021, July 19). Hydroxyurea—The Good, the Bad and the Ugly. [Link]

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Technical Support Center: Synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the multi-step synthesis of this valuable spirocyclic scaffold.

The synthesis of this compound is a nuanced process that, while robust, can be prone to specific side product formation and yield issues if not executed with precision. This support center provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your synthetic route, identify and mitigate impurities, and ensure the highest quality of your final compound.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound, providing a foundational understanding of the process.

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic approach is a three-step sequence commencing with a protected piperidine derivative. The core strategy involves:

  • Acylation: The reaction of a protected 4-aminopiperidine, typically N-Boc-4-aminopiperidine, with a suitable two-carbon electrophile to form an amide intermediate.

  • Intramolecular Cyclization: Formation of the spiro-oxazolidinone ring system through an intramolecular nucleophilic attack.

  • Deprotection and Salt Formation: Removal of the protecting group (e.g., Boc) and subsequent formation of the hydrochloride salt to improve stability and handling.

Q2: Why is the use of a protecting group on the piperidine nitrogen necessary?

A2: The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial for directing the regioselectivity of the acylation step. The piperidine ring contains two nitrogen atoms, and both are nucleophilic. The Boc group deactivates the piperidine ring nitrogen (N8), preventing it from reacting with the electrophile and ensuring that acylation occurs exclusively at the desired primary amine (N3). This control is fundamental to achieving a successful synthesis.

Q3: What are the critical parameters to control during the synthesis?

A3: Several parameters are critical for maximizing yield and purity:

  • Anhydrous Conditions: Moisture can lead to the hydrolysis of reagents and intermediates, significantly impacting yield. All solvents and reagents should be thoroughly dried, and the reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Specific steps, particularly those involving strong bases or reactive intermediates, require precise temperature control to prevent side reactions.

  • Stoichiometry: Accurate molar ratios of reactants are essential. An excess of certain reagents may be necessary to drive the reaction to completion, but can also lead to increased side product formation.

  • Purity of Starting Materials: The purity of the starting materials, such as N-Boc-4-aminopiperidine and the acylating agent, will directly affect the purity of the final product and the side reaction profile.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To track the formation of the desired product and detect the presence of side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the intermediates and the final product, and for identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product.

II. Troubleshooting Guide: Side Products and Reaction Failures

This guide provides a detailed, question-and-answer-based approach to troubleshooting specific issues that may be encountered during the synthesis.

Step 1: Acylation of N-Boc-4-aminopiperidine

Q5: My acylation reaction is showing low conversion to the desired amide intermediate. What are the likely causes and solutions?

A5: Low conversion in the acylation step is a common issue. The probable causes and their corresponding solutions are outlined below:

Possible Cause Explanation Recommended Solution
Insufficiently Activated Electrophile The acylating agent (e.g., an acyl chloride or activated ester) may not be reactive enough to acylate the sterically hindered secondary amine.Use a more reactive acylating agent or a suitable coupling agent (e.g., DCC, EDC) to activate a carboxylic acid precursor in situ.
Presence of Moisture Water can hydrolyze the acylating agent, reducing its effective concentration.Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere.
Base Incompatibility or Insufficient Amount An appropriate base is required to neutralize the acid generated during the reaction. An incorrect choice or insufficient amount of base can stall the reaction.Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in at least a stoichiometric amount.
Low Reaction Temperature The reaction may be too slow at lower temperatures.Gradually increase the reaction temperature while monitoring for the formation of side products by TLC or LC-MS.

Q6: I am observing a significant amount of a di-acylated side product. How can this be prevented?

A6: The formation of a di-acylated product suggests that the piperidine ring nitrogen (N8) is also reacting. This can occur if the Boc protecting group is compromised or if the reaction conditions are too harsh.

  • Mechanism of Side Product Formation: Under certain conditions, the Boc group can be partially cleaved, exposing the N8 nitrogen to acylation.

To mitigate this:

  • Use Milder Conditions: Avoid high temperatures and prolonged reaction times.

  • Confirm Boc Group Integrity: Ensure the N-Boc-4-aminopiperidine starting material is pure and has not been subjected to acidic conditions that could cause premature deprotection.

  • Controlled Addition of Acylating Agent: Add the acylating agent slowly and at a controlled temperature to minimize localized excesses that could lead to side reactions.

Step 2: Intramolecular Cyclization

Q7: The intramolecular cyclization to form the spiro-oxazolidinone ring is incomplete. What can I do to improve the yield?

A7: Incomplete cyclization is often due to unfavorable reaction kinetics or equilibrium.

Possible Cause Explanation Recommended Solution
Inefficient Ring Closure The intramolecular reaction may be slow due to steric hindrance or unfavorable ring strain in the transition state.Increase the reaction temperature or use a catalyst to facilitate the cyclization. For example, a mild acid or base catalyst can sometimes promote ring closure.
Reversibility of the Reaction The cyclization may be a reversible process, and the equilibrium may not favor the product.Use reaction conditions that drive the equilibrium towards the product, such as removing a byproduct (e.g., water or alcohol) using a Dean-Stark apparatus.
Alternative Intermolecular Reactions The intermediate may react with another molecule of itself or with the solvent rather than cyclizing.Run the reaction at high dilution to favor the intramolecular pathway over intermolecular reactions.

Q8: I have identified an unexpected dimeric or polymeric side product. What is the cause and how can I avoid it?

A8: The formation of dimers or polymers indicates that intermolecular reactions are competing with the desired intramolecular cyclization.

  • Preventative Measures:

    • High Dilution: As mentioned above, performing the reaction at a lower concentration will significantly favor the intramolecular cyclization.

    • Slow Addition: Adding the substrate slowly to the reaction mixture can also help to maintain a low effective concentration, thereby minimizing intermolecular side reactions.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

Q9: The Boc deprotection is incomplete, or I am observing side products. What are the common pitfalls in this step?

A9: Boc deprotection is typically achieved with strong acids, but this step can be accompanied by side reactions if not carefully controlled.

Possible Cause Explanation Recommended Solution
Insufficient Acid The amount of acid may not be sufficient to completely cleave the Boc group.Use a sufficient excess of a strong acid, such as HCl in dioxane or trifluoroacetic acid (TFA).
Formation of tert-Butyl Cation Side Products The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on the desired product or other molecules.[1]Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.
Incomplete Salt Formation After deprotection, the free base may not fully precipitate as the hydrochloride salt.Ensure the use of anhydrous conditions and a suitable solvent (e.g., diethyl ether, isopropanol) to induce precipitation of the hydrochloride salt. Cooling the solution can also improve the yield of the precipitate.

Q10: The final product is an oil instead of a crystalline solid. How can I induce crystallization?

A10: The formation of an oil is a common issue in salt formation and can be addressed through several techniques:

  • Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane, diethyl ether) and scratch the inside of the flask with a glass rod to induce crystallization.

  • Solvent Evaporation: Slowly evaporate the solvent from a solution of the product.

  • Seeding: If a small amount of crystalline material is available, add a seed crystal to the supersaturated solution to initiate crystallization.

III. Experimental Protocols & Methodologies

Standard Synthesis of this compound

This protocol provides a general procedure. Optimization may be required based on laboratory conditions and reagent purity.

Step 1: Acylation of N-Boc-4-aminopiperidine

  • Dissolve N-Boc-4-aminopiperidine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of the acylating agent (e.g., ethyl chlorooxoacetate, 1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude amide intermediate in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a base (e.g., sodium ethoxide).

  • Heat the reaction mixture to reflux and monitor the formation of the spirocyclic product by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a mild acid.

  • Concentrate the mixture under reduced pressure and purify the crude product by column chromatography.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified Boc-protected spirocycle in an anhydrous solvent (e.g., dioxane or ethyl acetate).

  • Cool the solution to 0 °C.

  • Bubble anhydrous HCl gas through the solution or add a solution of HCl in dioxane until the solution is acidic.

  • Stir the mixture at 0 °C for 1-2 hours, during which the hydrochloride salt should precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

IV. Visualizing the Synthesis and Potential Pitfalls

Reaction Pathway and Potential Side Products

G cluster_0 Step 1: Acylation cluster_1 Side Reactions (Acylation) cluster_2 Step 2: Cyclization cluster_3 Side Reactions (Cyclization) cluster_4 Step 3: Deprotection & Salt Formation cluster_5 Side Reactions (Deprotection) A N-Boc-4-aminopiperidine C Acylated Intermediate A->C Base D Di-acylated Product A->D Harsh Conditions B Acylating Agent B->C E Hydrolyzed Acylating Agent B->E Moisture F Boc-protected Spirocycle C->F Base/Heat G Dimer/Polymer C->G High Concentration H 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride F->H HCl I tert-Butylated Product F->I tert-Butyl Cation

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Logic Flow

G cluster_acylation Acylation Troubleshooting cluster_cyclization Cyclization Troubleshooting cluster_deprotection Deprotection Troubleshooting Start Low Yield or Impure Product Step Identify the Problematic Step (TLC, LC-MS) Start->Step Acylation Acylation Issues Step->Acylation Step 1 Cyclization Cyclization Issues Step->Cyclization Step 2 Deprotection Deprotection Issues Step->Deprotection Step 3 Acyl_Cause1 Low Conversion Acylation->Acyl_Cause1 Acyl_Cause2 Di-acylation Acylation->Acyl_Cause2 Cyc_Cause1 Incomplete Reaction Cyclization->Cyc_Cause1 Cyc_Cause2 Dimerization Cyclization->Cyc_Cause2 Dep_Cause1 Incomplete Deprotection Deprotection->Dep_Cause1 Dep_Cause2 Alkylation Side Product Deprotection->Dep_Cause2 Acyl_Sol1 Check Reagents & Conditions Acyl_Cause1->Acyl_Sol1 Acyl_Sol2 Milder Conditions Acyl_Cause2->Acyl_Sol2 Cyc_Sol1 Optimize Catalyst/Temp Cyc_Cause1->Cyc_Sol1 Cyc_Sol2 High Dilution Cyc_Cause2->Cyc_Sol2 Dep_Sol1 Increase Acid Conc. Dep_Cause1->Dep_Sol1 Dep_Sol2 Add Scavenger Dep_Cause2->Dep_Sol2

Caption: A logical workflow for troubleshooting common issues.

V. References

  • Scot, A. et al. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry1984 , 27 (12), 1598-1605. [Link]

  • Onishi, T. et al. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry1994 , 37 (16), 2593-2604. [Link]

  • Atobe, M. et al. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry2022 , 18, 334-341. [Link]

  • Vitaku, E. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules2024 , 29(1), 25. [Link]

  • Jia, H. et al. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry2020 , 28(14), 115560. [Link]

  • Vitaku, E. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences2023 , 24(3), 2937. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Reddit r/chempros. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Albanese, V. et al. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry2023 , 38(1), 2200863. [Link]

  • Singh, K. N. et al. Intramolecular Nucleophilic Addition of N-Boc Protected α-Amino Carbanions to Arynes: Synthesis of 1-Aryl-2,3,4,5-tetrahydro-1H-2-benzazepines. European Journal of Organic Chemistry2014 , 2014(23), 5016-5020. [Link]

  • Mokhtary, M. & Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A2024 , 7(2), 163-189. [Link]

  • Organic Chemistry Portal. Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.

  • Fabbri, M. et al. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate2023 . [Link]

  • ResearchGate. How to remove excess 4-amino piperidine from reaction medium? [Link]

  • Tang, S. et al. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters2004 , 14(14), 3843-3846. [Link]

  • Sfera Unife. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • LookChem. Cas 73874-95-0,4-N-BOC-Aminopiperidine. [Link]

  • PubMed. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]

  • Royal Society of Chemistry. Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. [Link]

  • MySkinRecipes. 8-oxa-2-azaspiro[4.5]decan-3-one, min 97%, 1 gram. [Link]

  • MySkinRecipes. 8-Oxa-2-azaspiro[4.5]decan-3-one. [Link]

Sources

Technical Support Center: Purification of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride. This spirocyclic scaffold is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutics.[1][2] However, its purification, particularly as a hydrochloride salt, presents distinct challenges that can impede research and development timelines.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification issues. We will move from high-level frequently asked questions to specific troubleshooting scenarios and detailed experimental protocols, grounding our advice in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: The impurity profile is almost always a direct consequence of the synthetic route. A common synthesis involves the cyclization of a Boc-protected piperidone derivative, followed by deprotection and salt formation.[3][4] Therefore, the most prevalent impurities include:

  • Incomplete Deprotection: The N-Boc protected intermediate, tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate, is a common impurity if the deprotection step is not driven to completion.

  • Unreacted Starting Materials: Residual starting materials from the cyclization step may carry through.

  • Inorganic Salts: Salts such as sodium chloride or ammonium chloride, introduced during aqueous workups or neutralizations, are frequent contaminants in the final salt.[3][5]

  • Side-Reaction Products: Depending on the specific reagents used for cyclization and deprotection, various side products can form.

Q2: Why is my compound "oiling out" instead of forming a crystalline solid?

A2: The formation of an oil or a gummy precipitate instead of a solid is a common crystallization problem, often caused by one or more of the following factors:

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, preventing the ordered arrangement required for a solid state.

  • High Solute Concentration: If the solution is supersaturated to a very high degree, precipitation can occur too rapidly, not allowing time for crystal nucleation and growth.

  • Residual Solvent: Trapped solvent molecules can plasticize the solid, resulting in an oily appearance.

  • Inappropriate Solvent System: The solvent used for precipitation or crystallization may be too good a solvent for the compound, even at lower temperatures. Triturating the oil with a less polar "anti-solvent" can often induce solidification.[3]

Q3: Can I use standard silica gel chromatography to purify the hydrochloride salt directly?

A3: Direct purification of highly polar amine hydrochloride salts on standard silica gel is generally not recommended and often fails. The high polarity of the salt causes it to bind very strongly to the silica, leading to poor mobility, significant peak tailing, and low recovery. While specialized techniques like reverse-phase chromatography or supercritical fluid chromatography (SFC) can be effective for salts, they may not be readily accessible.[5][6] A more reliable and widely applicable strategy is to purify the compound in its less polar "free base" form on silica gel and then convert the purified free base back into the hydrochloride salt.[3]

Q4: What is the most effective method to remove inorganic salts (e.g., NaCl) from my final product?

A4: The key is to exploit the solubility differences between your organic hydrochloride salt and the inorganic salt. Since both are often water-soluble, simple water washing is not an option. A robust method is to dissolve the crude mixture in a minimal amount of a solvent that dissolves your product but not the inorganic salt. For example, isopropanol or ethanol can sometimes be effective.[7] Alternatively, converting the hydrochloride salt to the free base allows for extraction into an organic solvent (like dichloromethane or ethyl acetate), leaving the inorganic salts behind in the aqueous phase.[5]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures with a diagnosis of probable causes and actionable solutions.

Problem 1: Final product purity is low (<95%) after precipitation, with closely related organic impurities.

  • Probable Cause: The chosen precipitation/crystallization solvent does not adequately differentiate between the product and the impurities, leading to their co-precipitation. The impurities may have very similar polarity and structure.

  • Solution Strategy:

    • Re-evaluate the Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but have very low solubility when cold, while keeping impurities dissolved at all temperatures.[8][9][10] A systematic solvent screen is recommended.

    • Trituration: If recrystallization fails, try washing (triturating) the solid with a solvent in which the product is sparingly soluble but the impurities are highly soluble. Acetone or ethyl acetate can be good starting points for washing hydrochloride salts.[7]

    • pH-Based Purification: The most robust solution is often to convert the salt back to its free base form. This change in polarity is usually significant enough to allow for effective purification by standard column chromatography.

Problem 2: The hydrochloride salt fails to precipitate when adding an anti-solvent (e.g., ether or hexane).

  • Probable Cause: The product remains too soluble in the solvent mixture. The polarity difference between your primary solvent and the anti-solvent may be too large, causing rapid oiling instead of precipitation.

  • Solution Strategy:

    • Increase Concentration: Before adding the anti-solvent, concentrate the solution to increase the saturation level.

    • Use a Different Anti-Solvent: Select an anti-solvent that is miscible with the primary solvent but has a closer polarity. For instance, if your product is in methanol, try adding isopropanol or acetone before resorting to diethyl ether.

    • Seeding: If you have a small crystal of pure product, add it to the solution to act as a nucleation site and induce crystallization.[3]

    • Cooling Protocol: Ensure the solution is cooled slowly. A rapid crash-cooling often leads to oiling or the formation of very fine, impure crystals.[9]

Workflow Diagram: Purification Strategy Selection

The following decision tree provides a logical pathway for selecting the appropriate purification method based on the initial state of your crude product.

G start Crude Product (1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl) is_solid Is the crude product a solid? start->is_solid purity_check Check Purity (HPLC/NMR) >95%? is_solid->purity_check Yes is_oil Product is an oil or gummy solid is_solid->is_oil No recrystallize Recrystallize from polar solvent/co-solvent (e.g., IPA/EtOH) purity_check->recrystallize No done Pure Product purity_check->done Yes triturate Triturate with non-polar solvent (e.g., Hexane/Ether) is_oil->triturate triturate->purity_check Solidifies free_base_purify Convert to Free Base, purify via Column Chromatography, then re-form HCl salt triturate->free_base_purify Fails to solidify or remains impure recrystallize->purity_check Success recrystallize->free_base_purify Fails

Caption: Decision tree for selecting a purification strategy.

Key Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for removing small amounts of impurities from a solid product.

  • Solvent Selection: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling point. An ideal solvent will show poor solubility at room temperature and high solubility when hot. Common choices for hydrochloride salts include isopropanol (IPA), ethanol, or methanol/IPA mixtures.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling recrystallization solvent dropwise until the solid just dissolves.

  • Decolorization (If Necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Solvent SystemPolarityBoiling Point (°C)Use Case
Isopropanol (IPA)Medium82.6Good first choice for recrystallizing many HCl salts.[7]
Ethanol (EtOH)Medium-High78.4Often too good a solvent, but can work for less soluble salts.[7]
Methanol/Diethyl EtherHigh/LowVariableProduct dissolved in minimal hot MeOH, ether added as anti-solvent.
AcetoneMedium56Primarily used as a wash solvent as many HCl salts are insoluble.[7]

Protocol 2: Purification via Free-Basing, Chromatography, and Re-salting

This is the most powerful method when recrystallization fails or when dealing with significant impurities.

G start Crude HCl Salt in Water/DCM add_base Add aq. NaHCO3 or Na2CO3 (pH 8-9) start->add_base extract Separate Layers, Extract Aqueous w/ DCM add_base->extract dry Combine Organics, Dry (Na2SO4), Concentrate extract->dry chromatography Purify Free Base via Silica Gel Chromatography dry->chromatography re_salt Dissolve Pure Free Base in Ether/Dioxane, Add 4M HCl in Dioxane chromatography->re_salt isolate Filter & Dry Pure HCl Salt re_salt->isolate

Caption: Workflow for purification via the free-base intermediate.

Step-by-Step Methodology:

  • Free-Base Formation: Dissolve the crude hydrochloride salt in a mixture of water and an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring until the aqueous layer is basic (pH ~8-9).[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.[3]

  • Column Chromatography: Purify the crude free base using standard silica gel column chromatography with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Re-formation of the Salt: Dissolve the purified free base in a minimal amount of an anhydrous solvent like diethyl ether or dioxane. Cool the solution in an ice bath. Add a solution of 4M HCl in dioxane (typically 1.1 equivalents) dropwise with stirring.[3][4]

  • Isolation: A precipitate should form. Continue stirring in the ice bath for 30 minutes, then collect the pure hydrochloride salt by vacuum filtration. Wash the solid with cold diethyl ether and dry under high vacuum.[3][4]

By methodically applying these principles and protocols, researchers can overcome the common challenges associated with the purification of this compound, ensuring high-quality material for subsequent research and development.

References
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed. [Link]

  • Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection | Request PDF - ResearchGate. [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. [Link]

  • Recrystallization. [Link]

  • Recrystallization - Chemistry LibreTexts. [Link]

  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. [Link]

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed. [Link]

Sources

Technical Support Center: A Guide to Improving the Purity of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride. This spirocyclic scaffold is a valuable building block in medicinal chemistry, often used as an intermediate in the synthesis of novel therapeutics targeting the central nervous system.[1] Achieving high purity is paramount for reproducible downstream applications and accurate pharmacological evaluation.

This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems observed during the purification of this compound.

Question 1: My final product is an oil or a sticky solid, not the expected white crystalline solid. What's causing this and how do I fix it?

Answer:

"Oiling out" is a common issue in crystallization and salt formation, often caused by the presence of impurities or residual solvent that depress the melting point of the solid and interfere with crystal lattice formation.[2]

Causality & Solution Workflow:

  • Identify the Cause: The most likely culprits are residual solvents (e.g., water, ethyl acetate, THF) or process-related impurities. The hydrochloride salt is highly polar and hygroscopic; even trace amounts of water can prevent proper crystallization.

  • Purify the Free Base: The most robust solution is often to purify the precursor before salt formation.

    • Neutralize the hydrochloride salt in an aqueous solution (e.g., saturated sodium bicarbonate) to a pH of ~8-9.[3]

    • Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.[4]

    • Dry the organic layer thoroughly (e.g., over anhydrous magnesium or sodium sulfate).

    • Purify the free base using silica gel column chromatography.[4][5] This will remove non-polar impurities and unreacted starting materials.

  • Reform the Salt:

    • Dissolve the purified free base in an anhydrous solvent like diethyl ether or anhydrous dioxane.[3][4]

    • Add a solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane or ethanolic HCl) dropwise at 0 °C with vigorous stirring.[3]

    • If an oil still forms, attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Trituration: If you suspect minor impurities are the cause, you can triturate the oily product. This involves repeatedly washing/stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble. For this polar salt, a good choice would be cold diethyl ether or a mixture of ethyl acetate and hexanes.[4]

Question 2: The ¹H NMR spectrum of my product shows a broad singlet around 3.7 ppm and peaks corresponding to t-butyl protons at ~1.4 ppm. What are these impurities?

Answer:

These signals strongly suggest the presence of the Boc-protected precursor, tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate. This indicates that the deprotection step was incomplete.

Root Causes and Solutions:

  • Insufficient Acid: The Boc group requires a strong acid for removal. Ensure you are using a sufficient excess of HCl (typically 4-5 equivalents).[4] Also, verify that your HCl solution has not degraded over time.

  • Short Reaction Time: Boc deprotection can be slower than expected. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[3]

  • Low Reaction Temperature: While the initial addition of acid is often done at 0 °C to control the exotherm, the reaction should be allowed to warm to room temperature and stirred for several hours to ensure completion.[3]

Corrective Protocol: If you have already isolated the impure product, you can re-subject it to the deprotection conditions.

  • Dissolve the impure hydrochloride salt in a minimal amount of an appropriate solvent (e.g., dioxane or methanol).

  • Add 4-5 equivalents of 4M HCl in dioxane.[4]

  • Stir at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.[3]

  • Precipitate the pure salt by adding a non-polar solvent like cold diethyl ether, filter, and dry under vacuum.[4]

Frequently Asked Questions (FAQs)

Question 1: What is the best solvent system for recrystallizing this compound?

Answer:

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[6] For a polar hydrochloride salt, polar protic solvents are the best starting point.

Solvent SystemAdvantagesDisadvantages & Considerations
Ethanol (Absolute) Good solvency at boiling point, lower solubility when cold. Readily available and easy to remove.The salt may have some solubility even when cold, potentially reducing yield.[7]
Isopropanol Often provides lower solubility at cold temperatures compared to ethanol, which can improve recovery.Higher boiling point and slower to evaporate than ethanol.
Methanol/Diethyl Ether A powerful solvent system. Dissolve the salt in a minimal amount of hot methanol, then slowly add diethyl ether until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool slowly.Requires careful control; adding too much ether will cause the product to crash out of solution, trapping impurities.[8]
Ethanol/Water Can be effective, but use with caution.The hydrochloride salt is hygroscopic. The presence of water can lead to an oil instead of crystals. If used, the final product must be dried extensively under high vacuum.

General Recrystallization Protocol:

  • Place the impure solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring.

  • Continue adding the solvent in small portions until the solid just dissolves.[9]

  • If the solution is colored, you may consider adding a small amount of activated charcoal and hot-filtering the solution.[2]

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[10]

  • Once at room temperature, cool the flask further in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.[9]

  • Dry the crystals thoroughly in a vacuum oven.

Question 2: How do I confirm the purity of my final product?

Answer:

A multi-faceted approach using several analytical techniques is required to confidently assess purity.

TechniquePurposeWhat to Look For
¹H and ¹³C NMR Structural confirmation and identification of impurities.Sharp, well-resolved peaks matching the expected structure. Absence of peaks from starting materials, byproducts, or residual solvents.[11]
LC-MS Purity assessment and mass confirmation.A single major peak in the chromatogram (ideally >95%). The mass spectrum should show the correct molecular ion for the free base.[7]
Melting Point Indicator of purity.A sharp melting point over a narrow range (e.g., 1-2 °C). Impure compounds typically exhibit a broad and depressed melting point range.[11]
Elemental Analysis Confirms the elemental composition (C, H, N, O) and the presence of the chloride counter-ion.The experimental percentages should be within ±0.4% of the calculated theoretical values.
Ion Chromatography Directly quantifies the chloride content.Confirms the correct stoichiometry of the hydrochloride salt.[12]

Visualized Purification Workflow

The following diagram outlines a logical workflow for purifying this compound, from initial assessment to the final pure product.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Purity Analysis cluster_decision Impurity Profile cluster_path1 Path 1: Minor Non-Polar Impurities cluster_path2 Path 2: Significant or Polar Impurities cluster_end Final Validation Start Crude Product (Post-Synthesis) Analysis Analyze by TLC / ¹H NMR / LC-MS Start->Analysis Decision Assess Nature of Impurities Analysis->Decision Recrystallize Recrystallize Salt (e.g., from Ethanol/IPA) Decision->Recrystallize Minor Impurities Neutralize 1. Neutralize to Free Base (aq. NaHCO₃) Decision->Neutralize Major / Polar Impurities (e.g., Boc-precursor) Final_Analysis Final Purity Check (NMR, LC-MS, MP) Recrystallize->Final_Analysis Extract 2. Extract (DCM or EtOAc) Neutralize->Extract Chromatography 3. Silica Gel Chromatography Extract->Chromatography Salt_Formation 4. Reform Hydrochloride Salt (Anhydrous HCl) Chromatography->Salt_Formation Salt_Formation->Final_Analysis Pure_Product Pure Product (>95%) Final_Analysis->Pure_Product Purity Met

Caption: A decision-based workflow for purifying the target compound.

References

  • Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. University of Rochester. Accessed January 19, 2026. [Link]

  • Archibald, I. L., et al. (1987). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 30(4), 750-756. [Link]

  • Kim, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7635. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. Isolation and Purification of Organic Compounds Extraction (Expt #2). University of Colorado Boulder. Accessed January 19, 2026. [Link]

  • Infiniscient. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Infiniscient. [Link]

  • Gaspari, M., & Bencivenni, G. (2017). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Current Organic Chemistry, 21(25), 2631-2659. [Link]

  • Department of Chemistry, University of Rochester. Troubleshooting: The Workup. University of Rochester. Accessed January 19, 2026. [Link]

  • Byrum, R., et al. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Grace College. [Link]

  • Rocha, S. C., et al. (2020). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 7(18), 2733-2762. [Link]

  • Lee, S. Y., & Toste, F. D. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Journal of the American Chemical Society. [Link]

  • Varela-Ramírez, A., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1118-1151. [Link]

  • Reddit user discussion. (2023). How to detect a HCl salt in organic compounds. r/chemistry on Reddit. [Link]

  • Onishi, T., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(18), 2593-2603. [Link]

  • MySkinRecipes. 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride. MySkinRecipes. Accessed January 19, 2026. [Link]

  • Jasperse, C. Recrystallization I. Concordia College. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Accessed January 19, 2026. [Link]

  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. University of Rochester. Accessed January 19, 2026. [Link]

  • Reddit user discussion. (2024). Analytical methods to determine if a compound is in the form of a salt. r/chemistry on Reddit. [Link]

  • Pinto, A., et al. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2018(3), M1009. [Link]

  • Anton-Zaslavskyy, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. RSC Medicinal Chemistry, 13(10), 1227-1234. [Link]

  • ResearchGate user discussion. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 28(11), 4381. [Link]

  • Alichem. 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride, min 95%, 100 mg. Alichem. Accessed January 19, 2026. [Link]

Sources

stability of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions regarding the stability of this compound under various pH conditions. Our goal is to equip you with the foundational knowledge and practical tools to anticipate and resolve challenges in your experimental workflows.

Introduction to the Stability of this compound

This compound is a unique spirocyclic compound featuring a lactam within an oxazolidinone-like system. This structural arrangement, while offering potential pharmacological benefits, presents specific stability challenges, particularly susceptibility to hydrolysis across the pH spectrum. Understanding these degradation pathways is critical for accurate analytical method development, formulation design, and predicting in vivo performance.

This guide is structured to address the practical issues you may encounter. We will delve into the probable mechanisms of degradation, provide robust experimental designs for stability assessment, and offer solutions to common analytical hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 1-Oxa-3,8-diazaspiro[4.5]decan-2-one that are susceptible to pH-dependent degradation?

A1: The primary site of instability is the cyclic carbamate (oxazolidinone) moiety, specifically the lactam-like amide bond within the five-membered ring. This bond is susceptible to both acid- and base-catalyzed hydrolysis. The piperidine ring nitrogen's protonation state, which is dependent on the pH, will also influence the molecule's overall stability and degradation kinetics.

Q2: What is the expected degradation pathway under acidic and basic conditions?

A2:

  • Acidic Conditions: Under acidic conditions, the primary degradation mechanism is likely the hydrolysis of the amide bond in the oxazolidinone ring. This would lead to the opening of the five-membered ring to form an amino acid derivative. The reaction is typically initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Basic Conditions: In basic media, the amide bond is also the primary target. The hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the lactam. This results in ring-opening to yield a carboxylate and an amine. The rate of degradation is expected to increase significantly at higher pH values.

Q3: Why is the hydrochloride salt form of the compound used?

A3: The hydrochloride salt is typically used to improve the aqueous solubility and stability of the parent compound in its solid state. By protonating the basic nitrogen in the piperidine ring, the salt form is generally more crystalline and less hygroscopic than the free base. However, in solution, the salt will dissociate, and the stability will be governed by the pH of the medium.

Q4: What general range of degradation should I aim for in a forced degradation study?

A4: For a forced degradation study, the goal is to achieve a target degradation of 5-20%.[1] This level of degradation is sufficient to detect and quantify degradation products accurately without leading to secondary degradation, which might not be relevant to real-time stability.[2] If you observe more than 20% degradation, the stress conditions are likely too harsh and should be attenuated.[1]

Troubleshooting Guide

This section addresses specific problems you might encounter during the stability assessment of this compound.

Problem 1: No Degradation Observed Under Mild Acidic/Basic Conditions

Possible Causes:

  • Insufficient Stress: The energy input (temperature) or the concentration of the acid/base may be too low to induce degradation within your experimental timeframe.

  • Incorrect Solvent: If the compound is not fully dissolved, the degradation kinetics will be skewed.

Solutions:

  • Increase Stress Conditions Systematically:

    • Temperature: If initial experiments at room temperature show no degradation, incrementally increase the temperature to 40-60°C.[1] Monitor at regular intervals.

    • Acid/Base Concentration: If using 0.1 M HCl or 0.1 M NaOH yields no degradation, consider increasing the concentration to 1 M.[1]

  • Ensure Complete Dissolution:

    • Verify the solubility of the compound in the chosen buffer or solution. A co-solvent may be necessary for compounds with poor aqueous solubility, but ensure the co-solvent itself is stable under the test conditions.[1]

Problem 2: Complete or Near-Complete Degradation is Observed Immediately

Possible Causes:

  • Excessively Harsh Conditions: The combination of temperature and acid/base concentration is too aggressive, leading to rapid degradation. This can obscure the formation of primary degradants.

Solutions:

  • Reduce Stress Conditions:

    • Temperature: Conduct the initial experiments at room temperature before elevating the temperature.

    • Acid/Base Concentration: Start with lower concentrations, such as 0.01 M HCl or 0.01 M NaOH, and gradually increase if necessary.

  • Time Sampling: For very rapid reactions, perform sampling at much earlier time points (e.g., 5, 15, 30 minutes) to capture the initial degradation profile.

Problem 3: Poor Chromatographic Resolution Between the Parent Peak and Degradant Peaks

Possible Causes:

  • Suboptimal HPLC Method: The mobile phase, column chemistry, or gradient is not suitable for separating the parent compound from its more polar degradation products.

  • Degradants Co-eluting: Multiple degradation products may be forming and eluting at similar retention times.

Solutions:

  • Optimize HPLC Method:

    • Gradient Adjustment: A shallower gradient can improve the separation of closely eluting peaks.

    • Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of the parent compound and its degradants, thereby changing their retention times.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.

  • Employ a Diode Array Detector (DAD): A DAD can help determine if a peak is pure by analyzing the UV spectrum across the peak. Co-eluting peaks will often result in a mixed spectrum.

Experimental Protocols

The following protocols provide a starting point for conducting a forced degradation study on this compound.

Protocol 1: Acidic and Basic Hydrolysis Study

Objective: To determine the degradation profile of the compound under acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M and 1 M Hydrochloric Acid (HCl)

  • 0.1 M and 1 M Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile

  • pH meter

  • HPLC system with UV/DAD detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

    • Control: Mix an equal volume of the stock solution with water.

  • Incubation: Store the vials at room temperature and at an elevated temperature (e.g., 50°C).

  • Time Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the aliquots from the acid and base stress conditions. For acidic samples, add an equimolar amount of NaOH. For basic samples, add an equimolar amount of HCl. This is crucial to stop further degradation.[1]

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Data Presentation

The results of the stability study should be summarized in a clear and concise table.

ConditionTemperature (°C)Time (hours)Initial Assay (%)Final Assay (%)% DegradationNumber of Degradants
0.1 M HCl502410085.214.82
1 M HCl50810079.520.53
0.1 M NaOH25410090.19.91
1 M NaOH25110065.434.62

Visualizing Experimental Logic

Troubleshooting Workflow for Forced Degradation

The following diagram illustrates a logical workflow for troubleshooting common issues in forced degradation studies.

G start Start Forced Degradation Study check_degradation Analyze Initial Timepoint (Target 5-20% Degradation) start->check_degradation no_degradation < 5% Degradation check_degradation->no_degradation No optimal_degradation 5-20% Degradation check_degradation->optimal_degradation Yes excessive_degradation > 20% Degradation check_degradation->excessive_degradation High increase_stress Increase Stress: 1. Increase Temperature 2. Increase [Acid/Base] no_degradation->increase_stress end_study Proceed with Full Timepoint Analysis and Method Validation optimal_degradation->end_study decrease_stress Decrease Stress: 1. Decrease Temperature 2. Decrease [Acid/Base] excessive_degradation->decrease_stress increase_stress->check_degradation Re-evaluate decrease_stress->check_degradation Re-evaluate

Caption: A decision-making workflow for optimizing stress conditions in forced degradation studies.

Predicted Degradation Pathway

This diagram illustrates the likely hydrolytic degradation pathways for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one.

G parent 1-Oxa-3,8-diazaspiro[4.5]decan-2-one acid_product Ring-Opened Amino Acid (Acidic Conditions) parent->acid_product H+ / H2O base_product Ring-Opened Carboxylate/Amine (Basic Conditions) parent->base_product OH- / H2O

Caption: Predicted hydrolytic degradation pathways under acidic and basic conditions.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Pharmaguideline. Available from: [Link]

Sources

Technical Support Center: Synthesis and Stability of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure the integrity of this valuable spirocyclic scaffold during its preparation and use.

Introduction

1-Oxa-3,8-diazaspiro[4.5]decan-2-one and its derivatives are key building blocks in medicinal chemistry, notably forming the core structure of compounds like Fenspiride, an anti-inflammatory agent. The unique three-dimensional arrangement of this spirocyclic system, which incorporates both a lactone and a urea moiety, presents specific challenges during synthesis. Degradation of this scaffold can lead to impurities, reduced yields, and compromised biological activity. This guide provides a comprehensive overview of the potential pitfalls and strategies to mitigate them, ensuring the successful synthesis of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely adopted synthetic strategy commences with N-Boc-4-piperidone and involves a three-step sequence:

  • Alkylation: Introduction of a three-carbon chain at the alpha-position to the ketone.

  • Cyclization: Intramolecular reaction to forge the spirocyclic lactone ring.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and subsequent formation of the hydrochloride salt.[1]

Q2: What are the primary functional groups susceptible to degradation in this molecule?

A2: The molecule contains two key functionalities that are prone to degradation:

  • Urea moiety: Susceptible to hydrolysis under both acidic and basic conditions.[2][3]

  • Lactone (cyclic ester): Also susceptible to hydrolytic cleavage, particularly under basic conditions.[4][5][6]

Q3: Why is the hydrochloride salt form typically the final product?

A3: The hydrochloride salt is generally preferred for its improved stability, crystallinity, and solubility in aqueous media, which are advantageous properties for handling, formulation, and biological testing. The salt formation protonates the basic nitrogen of the piperidine ring, which can also influence the overall stability of the molecule.

Troubleshooting Guide: Preventing Degradation During Synthesis

This section addresses specific issues that can arise during the synthesis of this compound and provides solutions to prevent degradation.

Problem 1: Low Yield in the Initial Alkylation Step

Symptoms:

  • Incomplete consumption of N-Boc-4-piperidone.

  • Formation of multiple unidentified byproducts.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Moisture Contamination The presence of water can quench the strong base (e.g., LDA) used for deprotonation and react with the electrophile.Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Degradation of Electrophile Acrylate derivatives can be prone to polymerization or degradation.Use a fresh bottle of the electrophile. Add it slowly to the reaction mixture at low temperatures to control any exotherm.[1]
Incomplete Deprotonation Insufficient deprotonation of N-Boc-4-piperidone will lead to low conversion.Use a freshly prepared solution of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). Ensure the reaction is maintained at a low temperature (e.g., -78 °C) during deprotonation.
Problem 2: Inefficient Spirocyclization

Symptoms:

  • Low yield of the desired spirocyclic product.

  • Isolation of the uncyclized intermediate.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Ineffective Water Removal The cyclization is often a condensation reaction that releases water. The presence of water can inhibit the reaction from reaching completion.Use a Dean-Stark apparatus to azeotropically remove water during the reaction.[1]
Suboptimal Catalyst or Temperature The reaction may require specific catalytic conditions to proceed efficiently.Ensure the use of an appropriate acid catalyst, such as p-toluenesulfonic acid. The reaction often requires heating to reflux to proceed at a reasonable rate.[1]
Problem 3: Degradation during Boc-Deprotection and Salt Formation

Symptoms:

  • Formation of impurities during the final deprotection and salt formation step.

  • Difficulty in isolating a pure, crystalline hydrochloride salt.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Harsh Acidic Conditions Prolonged exposure to strong acids, especially at elevated temperatures, can lead to the hydrolysis of the urea and/or lactone functionalities.Use a controlled amount of acid (e.g., 4M HCl in dioxane) and maintain the reaction at room temperature.[1] Monitor the reaction closely by TLC or LC-MS to avoid extended reaction times.
Presence of Water Water can act as a nucleophile in the hydrolysis of the urea and lactone rings, especially under acidic conditions.Use anhydrous solvents for the deprotection and salt formation steps.
Ring Opening Under strongly acidic or basic conditions, the spirocyclic system can undergo ring-opening, leading to the formation of amino-acid derivatives.Maintain careful control over the pH during work-up and isolation procedures. Neutralize acidic solutions promptly but gently.

Visualizing the Synthetic Pathway and Potential Degradation

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Deprotection & Salt Formation A N-Boc-4-piperidone B Alkylated Intermediate A->B 1. LDA, THF, -78°C 2. BrCH2CH=CHCO2Et C Spirocyclic Lactone (Boc-protected) B->C p-TsOH, Toluene, Reflux D 1-Oxa-3,8-diazaspiro[4.5]decan-2-one (Free Base) C->D 4M HCl in Dioxane E 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride D->E HCl

Caption: Synthetic route to this compound.

Potential Degradation Pathways

This diagram illustrates the primary degradation pathways for the target molecule.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation A 1-Oxa-3,8-diazaspiro[4.5]decan-2-one B Urea Hydrolysis Product (Ring-Opened Amine) A->B H+ or OH- C Lactone Hydrolysis Product (Hydroxy Acid) A->C H+ or OH- D N-Oxide Derivative A->D Oxidizing Agent

Caption: Potential degradation pathways of the spirocyclic core structure.

Detailed Experimental Protocols

The following protocols are based on established synthetic procedures for analogous compounds and are intended as a guide.[1][7]

Step 1: Synthesis of tert-butyl 4-(2-(ethoxycarbonyl)allyl)-4-hydroxypiperidine-1-carboxylate
  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq).

  • Stir the mixture for 30 minutes at -78 °C.

  • Add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
  • Dissolve the product from Step 1 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 6 hours.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer and concentrate to yield the Boc-protected spirocyclic compound.

Step 3: Synthesis of this compound
  • Dissolve the Boc-protected spirocycle in a minimal amount of anhydrous dioxane.

  • Add a solution of 4M HCl in dioxane (5.0 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to afford the final product.

Stability Indicating Analytical Methods

To monitor the integrity of this compound during synthesis and storage, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Recommended HPLC Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm)[8]
Mobile Phase A gradient elution using a mixture of an acidic buffer (e.g., 0.1% methanesulfonic acid in water) and an organic modifier (e.g., acetonitrile).[8]
Flow Rate 0.5 - 1.5 mL/min
Detection UV at an appropriate wavelength (e.g., 210-230 nm)
Column Temperature 25-30 °C

Forced degradation studies, as described in ICH guidelines, should be performed to validate the specificity of the analytical method.[9] This involves subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress to ensure that any degradation products are well-separated from the parent compound.[8][10]

Conclusion

The successful synthesis of this compound hinges on careful control of reaction conditions to prevent the degradation of its sensitive urea and lactone functionalities. By understanding the potential degradation pathways and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve yields and obtain a high-purity product. The use of a validated stability-indicating analytical method is paramount to ensure the quality and integrity of this important synthetic intermediate.

References

  • A New Validated RP-UPLC Method for the Determination of Fenspiride Hydrochloride and its Related Substances in Bulk and Pharmaceutical Dosage Form. Online International Interdisciplinary Research Journal. Available from: [Link]

  • New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations. PubMed. Available from: [Link]

  • Urea‐Urease Reaction in Controlling Properties of Supramolecular Hydrogels: Pros and Cons. PMC. Available from: [Link]

  • Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PubMed Central. Available from: [Link]

  • New Approach for Determination of the Degradation Products of Fenspiride Hydrochloride Found in Oral Liquid Formulations. ResearchGate. Available from: [Link]

  • Urease. Wikipedia. Available from: [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Available from: [Link]

  • 34: Urea Hydrolysis. Biology LibreTexts. Available from: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available from: [Link]

  • Mechanisms of lactone hydrolysis in neutral and alkaline conditions. PubMed. Available from: [Link]

  • Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. RSC Publishing. Available from: [Link]

  • How Does Lactone Hydrolysis Work? - Chemistry For Everyone. YouTube. Available from: [Link]

  • Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. Available from: [Link]

  • Mechanisms of lactone hydrolysis in acidic conditions. Heriot-Watt Research Portal. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available from: [Link]

  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available from: [Link]

  • Photoelectrocatalytic Oxidation of Urea on a Photoanode Made of Titanium Dioxide Nanotubes. ResearchGate. Available from: [Link]

  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Produ. Marmara Pharmaceutical Journal. Available from: [Link]

  • A Novel Stability Indicating Method Development and Validation for Simultaneous Estimation of Oxcarbazepine and Olanzapine by RP - Impactfactor. International Journal of Drug Delivery Technology. Available from: [Link]

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one,8-(2-oxo-2-phenylethyl)-, hydrochloride (1:1). Ark Pharm. Available from: [Link]

  • 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride. MySkinRecipes. Available from: [Link]

  • Thermodynamic Profile for Urea Photo-Release From a N-(2-nitrobenzyl) Caged Urea Compound. PubMed. Available from: [Link]

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common impurities found in 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and analysis of this valuable spirocyclic building block. Our goal is to provide you with the expertise and practical insights needed to ensure the quality and integrity of your experimental work.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most probable synthetic route for this compound that I should be aware of for potential impurities?

A1: The most common and scalable synthetic pathway commences with the readily available N-Boc-4-piperidone. The synthesis is typically a three-step process:

  • N-Alkylation/Addition: Reaction of N-Boc-4-piperidone with a suitable three-carbon synthon to introduce the atoms required for the oxazolidinone ring.

  • Cyclization: An intramolecular reaction to form the spirocyclic oxazolidinone ring.

  • Deprotection and Salt Formation: Removal of the tert-butyloxycarbonyl (Boc) protecting group and subsequent formation of the hydrochloride salt.

Understanding this pathway is critical as each step is a potential source of impurities that can carry through to the final product.

Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?

A2: Careful control of reaction conditions is paramount. Key parameters include:

  • Temperature: Particularly during the initial N-alkylation/addition and the cyclization steps to prevent side reactions.

  • Purity of Reagents and Solvents: The use of anhydrous solvents and high-purity starting materials is essential to prevent unwanted side reactions and ensure high yields.

  • pH: Careful control of pH is crucial during the work-up of each step and especially during the final salt formation.

  • Stoichiometry: Precise control of the molar ratios of reactants and reagents is necessary to drive the reaction to completion and minimize unreacted starting materials.

Q3: What are the likely sources of impurities in my final product?

A3: Impurities can be broadly categorized as:

  • Process-Related Impurities: These arise from the synthetic process itself and include unreacted starting materials, intermediates, by-products from side reactions, and reagents.

  • Degradation Products: These can form during the synthesis, purification, or storage of the final compound.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.

This guide will delve into the specific impurities you are likely to encounter from each of these sources.

Troubleshooting Guide for Impurity Profiling

A robust impurity profile is essential for the successful application of this compound in drug discovery and development. This section provides a systematic approach to identifying and troubleshooting common impurities.

Potential Impurities and Their Origins

The following table outlines the most probable impurities based on the synthetic route starting from N-Boc-4-piperidone.

Impurity Name Structure Potential Origin Analytical Detection Notes
N-Boc-4-piperidone(Structure of starting material)Unreacted starting material from Step 1.Can be detected by HPLC and GC-MS.
By-products of Cyclization(Various possible structures)Incomplete or alternative cyclization pathways.May appear as unexpected peaks in HPLC and LC-MS.
tert-Butanol(Structure of tert-Butanol)By-product of the Boc-deprotection step.Volatile, best detected by Headspace GC-MS.
Isobutylene(Structure of Isobutylene)By-product of the Boc-deprotection step.[1]Highly volatile, detectable by Headspace GC-MS.
N-tert-butyl-1-Oxa-3,8-diazaspiro[4.5]decan-2-one(Structure with t-butyl on the piperidine nitrogen)Alkylation of the product amine by the tert-butyl cation generated during deprotection.[2]Higher molecular weight impurity, detectable by LC-MS.
Dimerized Impurities(Various possible structures)Self-reaction of intermediates or the final product.Higher molecular weight impurities, detectable by LC-MS.
Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the likely synthetic pathway and the points at which key impurities can be introduced.

G cluster_0 Step 1: N-Alkylation/Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Salt Formation SM N-Boc-4-piperidone Int1 Intermediate 1 SM->Int1 Reaction R1 Reagent (e.g., Epichlorohydrin or Haloacetate) R1->Int1 SM_imp Unreacted N-Boc-4-piperidone Int1->SM_imp Incomplete Reaction Int2 Boc-protected Spirocycle Int1->Int2 Intramolecular Cyclization BP_cyc Cyclization By-products Int2->BP_cyc Side Reactions Product 1-Oxa-3,8-diazaspiro[4.5]decan-2-one (Free Base) Int2->Product Boc Deprotection (HCl) HCl_salt 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride Product->HCl_salt HCl BP_dep t-Butanol, Isobutylene Product->BP_dep By-products Alkyl_imp N-tert-butyl Impurity Product->Alkyl_imp Alkylation

Caption: Synthetic pathway and potential impurity formation.

Experimental Protocols for Impurity Analysis

To effectively identify and quantify the potential impurities, a combination of chromatographic and spectroscopic techniques is recommended.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is suitable for the quantitative analysis of the main compound and non-volatile impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

4. Troubleshooting Common HPLC Issues:

  • Issue: Poor peak shape (tailing or fronting).

    • Possible Cause: Column degradation, inappropriate mobile phase pH.

    • Solution: Replace the column, ensure the mobile phase pH is appropriate for the analyte.

  • Issue: Ghost peaks.

    • Possible Cause: Contaminated mobile phase or injector carryover.

    • Solution: Prepare fresh mobile phase, implement a robust needle wash protocol.

  • Issue: Unreproducible retention times.

    • Possible Cause: Fluctuation in column temperature, inconsistent mobile phase composition.

    • Solution: Use a column oven for temperature control, ensure accurate mobile phase preparation.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is essential for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis and purification processes.[3][4][5]

1. Instrumentation:

  • GC system with a headspace autosampler and a mass spectrometer detector.

  • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

2. GC-MS Parameters:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • MS Detector: Scan mode from m/z 35 to 350.

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the hydrochloride salt into a headspace vial.

  • Add a suitable high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.

4. Troubleshooting Common GC-MS Issues:

  • Issue: No peaks detected for known solvents.

    • Possible Cause: Inadequate headspace equilibration time or temperature.

    • Solution: Optimize headspace parameters to ensure complete volatilization of the solvents.

  • Issue: Co-elution of solvent peaks.

    • Possible Cause: Inappropriate GC oven temperature program.

    • Solution: Modify the temperature ramp to improve separation.

  • Issue: Poor sensitivity.

    • Possible Cause: Sample matrix effects.

    • Solution: Adjust the sample concentration or use a different headspace solvent.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the structural confirmation of the final product and the identification of unknown impurities.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

2. NMR Experiments:

  • ¹H NMR: Provides information on the proton environment and can be used for the initial assessment of purity.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Essential for the unambiguous structural elucidation of unknown impurities by establishing connectivity between protons and carbons.

3. Interpreting NMR for Impurity Identification:

  • Look for small, unassigned peaks in the ¹H NMR spectrum.

  • Integrate the impurity peaks relative to the main compound peaks to estimate the level of impurity.

  • Utilize 2D NMR to piece together the structure of the impurity based on its correlation signals.

Conclusion

The quality of this compound is critical for its successful application in research and development. By understanding the synthetic pathway and potential pitfalls, and by employing robust analytical techniques, researchers can confidently identify and control impurities. This guide provides a foundational framework for troubleshooting common issues and ensuring the integrity of your experimental results. For further assistance, always refer to the cited literature and consult with your institution's analytical experts.

References

  • Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (2009). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (2009). SciSpace. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Crystallization of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride. This spirocyclic scaffold is a valuable building block in medicinal chemistry, often employed in the development of therapeutics targeting the central nervous system.[1][2] However, its purification via crystallization, particularly as a hydrochloride salt, presents unique challenges that can impact yield, purity, and solid-state properties.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common crystallization hurdles. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and develop a robust, scalable crystallization process.

Section 1: Troubleshooting Common Crystallization Issues (Q&A)

This section addresses the most frequent problems encountered during the crystallization of this compound.

Q1: My compound is "oiling out" or forming a viscous gum instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point or when its solubility limit is exceeded too rapidly for an ordered crystal lattice to form. The resulting liquid phase is a supersaturated solution of your compound. This is a common issue with polar hydrochloride salts.

Causality & Troubleshooting Steps:

  • Excessive Supersaturation/Rapid Cooling: The most common cause is cooling the solution too quickly.

    • Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% v/v) of the primary (soluble) solvent to ensure the saturation point is not reached prematurely upon cooling.[3] Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Slow cooling is critical for orderly crystal formation.[4]

  • Inappropriate Solvent System: The solvent may be too "good" at dissolving the compound, or an anti-solvent may be too potent, causing a rapid crash-out.

    • Solution: If using an anti-solvent, add it more slowly and at a slightly elevated temperature. Alternatively, consider a different solvent system. Ideal systems for hydrochloride salts often include alcohols (isopropanol, ethanol), ketones (acetone), or esters (ethyl acetate), with a non-polar anti-solvent like diethyl ether or hexanes.

  • Presence of Impurities: Impurities can act as "eutectic melters," depressing the melting point of your compound and promoting oil formation.

    • Solution: Ensure the free base is of high purity before attempting salt formation and crystallization.[5] If necessary, purify the free base via column chromatography. A preliminary charcoal treatment of the solution can also help remove colored or gummy impurities.[3]

  • Residual Water: For anhydrous salts, the presence of water can sometimes lead to the formation of a highly soluble hydrate or an oil.[6]

    • Solution: Use anhydrous solvents and an anhydrous source of HCl, such as a solution of HCl in dioxane, isopropanol, or diethyl ether, rather than aqueous HCl.[5][7]

Q2: The solid is crashing out of solution immediately as a fine powder. How do I promote slower, more controlled crystal growth?

A2: Rapid precipitation, or "crashing out," indicates that the solution is becoming supersaturated too quickly, leading to nucleation overwhelming crystal growth.[3] This often results in small, poorly formed crystals that may trap impurities and are difficult to filter.

Causality & Troubleshooting Steps:

  • High Concentration: The initial concentration of the compound in the hot solvent may be too high.

    • Solution: Re-heat the suspension and add more of the primary solvent (e.g., 10-20% more) to move further from the saturation point at high temperatures.[3] This will ensure that crystallization begins at a lower temperature, proceeding more slowly.

  • Rapid Temperature Change: Moving the flask directly from a heat source to an ice bath is a common cause.

    • Solution: Implement a staged cooling process. Allow the flask to cool slowly on the benchtop, insulated by a cork ring or paper towels. Once at room temperature, transfer it to a refrigerator (4°C), and only then to an ice bath (0°C) if necessary to maximize yield.

  • Solvent Evaporation: If using a low-boiling-point solvent in an open flask, evaporation can rapidly increase the concentration.

    • Solution: Cover the flask with a watch glass or septum during heating and cooling to minimize solvent loss.[3]

Q3: No crystals are forming, even after extended cooling. What are the next steps?

A3: Failure to crystallize suggests the solution is not sufficiently supersaturated, or there is an energetic barrier to nucleation.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites.

    • Seeding: If you have a small crystal of the product from a previous batch, add it to the solution. This "seed" provides a template for crystal growth.[5] If no seed crystal is available, a tiny amount of the corresponding free base might sometimes initiate salt crystallization.

    • Ultrasonication: Brief exposure to an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

  • Increase Supersaturation:

    • Evaporation: If the solution is stable, remove a small portion of the solvent under reduced pressure or with a gentle stream of nitrogen and attempt to cool again.[4]

    • Add an Anti-solvent: Carefully add a miscible solvent in which your compound is insoluble (e.g., diethyl ether, hexanes, or toluene) dropwise until turbidity persists.[5][6] Then, allow the solution to stand.

Q4: My final yield is very low. What are the likely causes?

A4: A low yield typically points to excessive loss of the compound to the mother liquor.

Causality & Troubleshooting Steps:

  • Using Too Much Solvent: This is the most frequent cause of low yield.[3]

    • Solution: During the initial dissolution, use the minimum amount of hot solvent required to fully dissolve the compound. If you have already filtered and the mother liquor is not disposed of, you can try to concentrate it by evaporation and cool it again to recover a second crop of crystals.

  • Premature Filtration: Filtering the crystals while the solution is still warm will leave a significant amount of product dissolved.

    • Solution: Ensure the crystallization mixture is thoroughly cooled (ice bath temperature is recommended for final filtration) before separating the solid.

  • Washing with an Inappropriate Solvent: Washing the filtered crystals with a solvent in which they have some solubility will dissolve part of your product.

    • Solution: Wash the crystals with a small amount of a cold, non-polar solvent in which the hydrochloride salt is known to be insoluble, such as cold diethyl ether or hexanes.[5][8]

Section 2: Frequently Asked Questions (FAQs)

Q: What are the best starting solvents for crystallizing this hydrochloride salt? A: The choice of solvent is the most critical parameter.[4] For hydrochloride salts, polar protic solvents are often good choices for dissolution, while less polar or non-polar solvents can serve as anti-solvents.

Solvent ClassRecommended SolventsRole & Rationale
Alcohols Isopropanol (IPA), EthanolGood for dissolving the salt when hot, with significantly lower solubility when cold. IPA is often a first choice.
Ketones AcetoneCan be effective but may be too strong a solvent for some salts, requiring an anti-solvent.
Esters Ethyl AcetateA moderately polar solvent that is often used in combination with a more polar solvent or as the primary solvent if solubility allows.
Ethers Diethyl Ether, MTBETypically used as anti-solvents to induce precipitation from a more polar solution.[6] Also excellent for washing the final product.
Nitriles AcetonitrileCan be a good crystallization solvent due to its high polarity, but check for reactivity with your compound.

Pro-Tip: A mixture of solvents, such as Isopropanol/Diethyl Ether or Ethanol/Ethyl Acetate, often provides the best combination of solubility at high temperatures and insolubility at low temperatures.

Q: What is the best method for forming the hydrochloride salt to ensure good crystallization? A: Using an anhydrous HCl source is highly recommended to avoid introducing water, which can complicate crystallization.[6][9]

  • HCl in Dioxane/Isopropanol/Methanol: Commercially available solutions of HCl in an organic solvent are convenient and reliable.[5][7] Adding a stoichiometric amount (1.0-1.1 equivalents) of this solution to the free base dissolved in the chosen crystallization solvent is a robust method.

  • Gaseous HCl: Bubbling dry HCl gas through a solution of the free base is also effective but requires specialized equipment and handling procedures.[6][7]

  • In-situ Generation: Reacting trimethylchlorosilane (TMSCl) with a protic solvent like an alcohol can generate anhydrous HCl directly in the reaction flask.[9] This method can provide excellent control.

Q: How should I properly store this compound? A: As a hydrochloride salt, the compound may be hygroscopic. It should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. Storage at 2-8°C is also recommended to maintain long-term stability.[1]

Section 3: Recommended Experimental Protocol

This protocol provides a reliable starting point for the crystallization of this compound from its free base.

Objective: To produce a high-purity crystalline solid of the target compound.

Materials:

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one (free base)

  • Isopropanol (IPA), anhydrous

  • 2.0 M HCl in Diethyl Ether (or a titrated solution of HCl in IPA)

  • Diethyl Ether, anhydrous

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of the Free Base: a. In an appropriately sized Erlenmeyer flask, dissolve the free base in a minimal amount of isopropanol at room temperature (e.g., start with ~5-10 mL of IPA per gram of free base). b. Gently warm the mixture to 40-50°C to ensure complete dissolution. Do not boil.

  • Hydrochloride Salt Formation: a. While stirring the solution of the free base, add a solution of 2.0 M HCl in diethyl ether (1.05 equivalents) dropwise over 5-10 minutes. b. The formation of a precipitate may begin immediately.

  • Crystallization and Crystal Growth: a. After the addition is complete, gently heat the mixture again to 40-50°C to redissolve any fine precipitate that may have formed, creating a clear solution. This step is crucial for growing larger, more well-defined crystals. b. Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Crystal formation should ideally begin within 20-30 minutes. c. Once the flask has reached room temperature and a significant amount of solid has formed, place it in an ice bath for at least 1 hour to maximize the yield.

  • Isolation and Drying: a. Collect the crystalline solid by vacuum filtration using a Büchner funnel. b. Gently break up the filter cake and wash it with a small volume of cold (0°C) anhydrous diethyl ether to remove any residual mother liquor and impurities. c. Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

Section 4: Visual Guides & Workflows

Diagrams

cluster_Troubleshooting Troubleshooting Crystallization Failure Start Crystallization Attempted (Cooling Initiated) Check Is Solid Forming? Start->Check SolidType What is the Solid's Nature? Check->SolidType Yes NoSolid No Solid Forms Check->NoSolid No Oil Oiled Out / Gum SolidType->Oil Oil/Gum Powder Fine Powder (Crashed Out) SolidType->Powder Powder Crystals Good Crystals Formed SolidType->Crystals Crystals Action_Oil 1. Re-heat & Add Solvent 2. Cool Slowly 3. Change Solvent System Oil->Action_Oil Action_Powder 1. Re-heat & Add Solvent 2. Implement Staged Cooling Powder->Action_Powder End Isolate Product Crystals->End Action_NoSolid 1. Scratch / Seed 2. Add Anti-solvent 3. Concentrate Solution NoSolid->Action_NoSolid Action_Oil->Start Retry Action_Powder->Start Retry Action_NoSolid->Start Retry

Caption: Troubleshooting workflow for common crystallization issues.

cluster_factors Controlling Factors cluster_outcomes Resulting Crystal Quality supersaturation Supersaturation Control (The Driving Force) Cooling Cooling Rate Slow Cooling → Large Crystals Fast Cooling → Small Crystals/Powder supersaturation->Cooling Solvent Solvent/Anti-Solvent Ratio Higher Solubility → Needs Slower Cooling Anti-solvent Addition → Induces Nucleation supersaturation->Solvent Concentration Initial Concentration High Conc. → Prone to Crashing Out Low Conc. → May Not Crystallize supersaturation->Concentration Good High Purity, Large Crystals (Desired Outcome) Cooling:f1->Good Controlled Poor Low Purity, Amorphous, Oiled Out (Undesired Outcome) Cooling:f1->Poor Uncontrolled Solvent:f1->Good Controlled Solvent:f1->Poor Uncontrolled Concentration:f1->Good Controlled Concentration:f1->Poor Uncontrolled

Caption: Relationship between experimental factors and crystal quality.

Section 5: References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Reddit. (2019). Bubbling hcl gas or adding hcl for crystallization. r/OrganicChemistry. [Link]

  • Google Patents. (2010). US20100204470A1 - Method for salt preparation.

  • University of Rennes. (n.d.). Guide for crystallization. [Link]

  • Avudaiappan, S., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.

  • Google Patents. (2007). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.

  • Avudaiappan, S., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • AstraZeneca. (2021). A Scientist's Guide to Crystallization Process Development. YouTube. [Link]

  • Klutchko, S., et al. (1986). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry. [Link]

  • Fujiwara, T., et al. (2005). First-principles and direct design approaches for the control of pharmaceutical crystallization. Computers & Chemical Engineering.

  • Ark Pharm, Inc. (n.d.). 1-Oxa-3,8-diazaspiro[4.5]decan-2-one,8-(2-oxo-2-phenylethyl)-, hydrochloride (1:1). [Link]

  • Zhanghua Dryer. (2025). Crystallization in Drug Formulation: Techniques and Challenges. [Link]

  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. [Link]

  • MySkinRecipes. (n.d.). 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride. [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decan-3-one hydrochloride. [Link]

  • The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one. [Link]

  • Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. [Link]

  • MySkinRecipes. (n.d.). Product Description: 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Spirocyclic Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a prominent class of high-affinity ligands targeting the Sigma-1 (σ1) receptor: the 1-oxa-8-azaspiro[4.5]decane and its bioisosteric 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffolds. The σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a key modulator of calcium signaling, ion channel function, and cellular stress responses.[1][2] Its critical role in maintaining neuronal homeostasis has made it a high-value therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and major depressive disorder.[3][4][5]

This document synthesizes data from key publications to illuminate how specific structural modifications to the spirocyclic core influence binding affinity (Kᵢ), selectivity, and functional activity. We will dissect the core scaffold, present comparative biological data for key analogs, provide detailed experimental protocols for receptor binding assays, and visualize the relevant biological pathways and experimental workflows.

The Spirocyclic Pharmacophore: An Analysis of the Core Structure

The 1-oxa-8-azaspiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry for achieving high affinity and selectivity for the σ1 receptor. Its rigid, three-dimensional conformation allows for precise orientation of key pharmacophoric features within the receptor's binding pocket.

The core structure consists of two main components:

  • The Spirocyclic Center: A quaternary carbon connecting a piperidine ring and an oxazolidinone (or related heterocyclic) ring. This spiro-fusion creates a rigid framework, reducing the entropic penalty upon binding and enhancing affinity.

  • The Piperidine Nitrogen (N8): This basic nitrogen is a critical feature for σ1 receptor recognition. It typically forms a key ionic interaction with an acidic residue (e.g., Asp126) in the binding site. The substituents attached to this nitrogen are a primary point of modification in SAR studies to modulate affinity, selectivity, and pharmacokinetic properties.

Comparative Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 1-oxa-8-azaspiro[4.5]decane scaffold has yielded crucial insights into the structural requirements for potent σ1 receptor binding. The following analysis compares key analogs, with data summarized in Table 1. The primary point of diversification is the substituent on the piperidine nitrogen (N8).

Influence of the N8-Substituent

The nature of the alkyl or arylalkyl group at the N8 position is arguably the most significant determinant of binding affinity.

  • Effect of Alkyl Chain Length and Branching: A common strategy involves appending a fluoroalkyl chain to the N8 position, often for developing PET radioligands. Studies show that a short chain, such as a 2-fluoroethyl group, is well-tolerated and provides high affinity.

  • Role of Aromatic Moieties: The introduction of an aromatic ring, often connected by an ethyl linker (phenethyl group), is a classic feature of high-affinity σ1 ligands. This aromatic group is believed to engage in hydrophobic and π-π stacking interactions within the receptor. Modifications to this ring, such as the introduction of methoxy or fluoro groups, can fine-tune affinity and selectivity. For instance, compound 8 in a key study, featuring a 2-(2-fluoroethoxy)ethyl substituent, demonstrated an exceptionally high affinity with a Kᵢ of 0.47 nM.[6] This highlights the favorability of a flexible ether linkage combined with a terminal fluorine atom.

Modifications to the Spirocyclic Core

While the N8 position is the most explored, modifications to the oxazolidinone or related heterocyclic portion of the scaffold also impact activity. For example, replacing the oxygen at the 1-position with other heteroatoms or altering the carbonyl group can affect the overall electronic and steric profile, leading to changes in receptor affinity and selectivity.[7]

Quantitative Comparison of Analog Performance

The following table summarizes the binding affinities of representative 1-oxa-8-azaspiro[4.5]decane derivatives for the σ1 and σ2 receptors, allowing for a direct comparison of potency and selectivity.

Compound ID N8-Substituent Kᵢ (σ1, nM) Kᵢ (σ2, nM) Selectivity Ratio (Kᵢ σ2 / Kᵢ σ1) Reference
Analog A 2-Fluoroethyl1.9887.244.0[6]
Analog B 3-Fluoropropyl0.8118.322.6[6]
Compound 8 2-(2-Fluoroethoxy)ethyl0.4710.923.2[6]
Analog C 4-Methoxybenzyl12.124.32.0[6]
PRE-084 2-(4-Morpholinyl)ethyl2.21600~727[5]

Data is compiled from publicly available literature and is intended for comparative purposes.

Experimental Protocols

To ensure scientific integrity and reproducibility, the standardized protocols used to generate the binding affinity data are detailed below.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive inhibition assay to determine the binding affinity (Kᵢ) of test compounds for the human σ1 receptor.[8][9]

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand ([³H]-(+)-pentazocine) to the σ1 receptor (IC₅₀), from which the Kᵢ is calculated.

Materials:

  • Membrane Preparation: Guinea pig liver membranes or membranes from HEK-293 cells stably expressing the human σ1 receptor.[10]

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-50 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).[11]

  • Test Compounds: Serial dilutions of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one analogs.

  • Instrumentation: Scintillation counter, 96-well filter plates (GF/B), cell harvester.

Procedure:

  • Assay Preparation: In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Compound Addition: Add 25 µL of test compound dilutions or vehicle control to the appropriate wells.

  • Non-specific Binding: Add 25 µL of 10 µM haloperidol to the non-specific binding (NSB) wells.

  • Radioligand Addition: Add 25 µL of [³H]-(+)-pentazocine to all wells (final concentration ~15 nM).[11]

  • Receptor Addition: Add 100 µL of the membrane preparation (containing ~50-100 µg of protein) to initiate the binding reaction. The total assay volume is 200 µL.

  • Incubation: Incubate the plates for 120 minutes at 37°C.[11]

  • Termination & Harvesting: Terminate the reaction by rapid filtration through the GF/B filter plates using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add 50 µL of scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (vehicle wells) - Non-specific Binding (haloperidol wells).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis (log[inhibitor] vs. response).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental and biological contexts.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Start Core Scaffold: 1-Oxa-8-azaspiro[4.5]decane Mod Systematic Modification (e.g., at N8 position) Start->Mod Synth Chemical Synthesis of Analog Library Mod->Synth Assay In Vitro Binding Assay (Sigma-1 & Sigma-2) Synth->Assay Test Analogs Data Determine Kᵢ and Selectivity Ratio Assay->Data SAR Establish SAR Data->SAR SAR->Mod Iterative Design Lead Identify Lead Compound SAR->Lead Optimize Affinity & Selectivity

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Sigma1_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_cyto Cytosol cluster_mito Mitochondrion S1R Sigma-1 Receptor (σ1R) IP3R IP3 Receptor S1R->IP3R Chaperones & Stabilizes Ca_ER Ca²⁺ IP3R->Ca_ER Prolongs Ca²⁺ Signal into Mitochondria Ligand Spirocyclic Ligand (Agonist) Ligand->S1R Binds & Activates Mito_Ca Ca²⁺ Uptake Ca_ER->Mito_Ca Transfers ATP ATP Production Mito_Ca->ATP Cell ATP->Cell Promotes Cell Survival & Neuroprotection

Caption: Simplified Sigma-1 receptor signaling pathway at the MAM.

Conclusion and Future Directions

The 1-oxa-8-azaspiro[4.5]decane scaffold is a highly versatile and potent pharmacophore for the σ1 receptor. Structure-activity relationship studies have conclusively shown that the substituent at the piperidine N8 position is the primary determinant of binding affinity. Specifically, flexible linkers containing ether functionalities and terminal fluoroalkyl groups, such as in compound 8 ([2-(2-fluoroethoxy)ethyl]), can achieve sub-nanomolar affinity.[6] This knowledge is critical for the rational design of novel therapeutics for neurological disorders.

Future research should focus on exploring bioisosteric replacements for the oxazolidinone ring to further optimize pharmacokinetic properties, such as blood-brain barrier penetration and metabolic stability. Additionally, developing ligands with specific functional profiles (e.g., agonist vs. antagonist) while maintaining high affinity and selectivity remains a key challenge and a promising avenue for discovering next-generation therapeutics targeting the σ1 receptor.

References

  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders.
  • Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. Frontiers in Cellular Neuroscience.
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience.
  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. PubMed Central (PMC).
  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegener
  • Sigma Receptor Binding Assays. PubMed Central (PMC).
  • Sigma Receptor Binding Assays. PubMed.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
  • 1-oxa-3,7-diazaspiro[4.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.
  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed.
  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.

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A Comparative Guide to the Biological Activity of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold represents a privileged heterocyclic system in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric features, making it an attractive starting point for the design of novel therapeutics. While initial research into this specific scaffold has explored its potential in treating cardiovascular and neurological disorders, recent investigations into structurally related analogs have unveiled significant promise in the field of oncology.[1] This guide provides a comparative analysis of the anticancer activity of these analogs, supported by experimental data, detailed protocols, and an exploration of the underlying mechanisms of action.

From Hypertension to Oncology: The Evolution of a Scaffold

The core 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure has been the subject of various medicinal chemistry campaigns. Early work focused on substitutions at the 8-position, leading to the discovery of compounds with potent antihypertensive activity mediated through alpha-adrenergic receptor antagonism.[2] For example, derivatives bearing 2-(3-indolyl)ethyl or 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl groups at this position were found to be effective alpha-1 and alpha-2 adrenoceptor antagonists, respectively.[2] However, the versatility of the spirocyclic core has allowed for a strategic pivot towards other therapeutic areas, most notably, the development of potent anticancer agents. This guide will focus on the significant cytotoxic and targeted activities of two closely related classes of analogs: the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones and the 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives.

Comparative Analysis of Anticancer Activity

The primary method for evaluating the in vitro anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. A lower IC50 value (the concentration of a drug that inhibits cell growth by 50%) indicates greater potency.

1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

This class of compounds has demonstrated broad-spectrum cytotoxic activity against a panel of human cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and HeLa (cervical cancer). The data presented below is synthesized from multiple studies to provide a comparative overview.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Analogs

Compound IDR Group (at N-4)A549 (Lung) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)Reference
11b 4-Fluorobenzyl0.18> 100.23[3]
11d 3-Methylbut-2-en-1-yl0.350.080.22[3]
11h 4-Bromobenzyl0.190.080.15[3]
11k 4-Bromobenzyl (with methyl at C-2)0.210.090.14[3]
6b (from cyclopropanation)> 100.280.18[4]
6d (from Michael addition)0.260.350.33[4]
8d (from Michael addition)0.330.100.21[4]
7j Mannose-linked sulfonyl0.170.050.07[5]

Expert Interpretation of Structure-Activity Relationships (SAR):

The data reveals several key trends. The nature of the substituent at the N-4 position plays a critical role in determining cytotoxic potency. Aromatic groups, particularly those with electron-withdrawing halogens like bromine (Compound 11h ), confer potent activity across multiple cell lines.[3] The introduction of a methyl group at the C-2 position of the oxazolidinone ring (Compound 11k ) appears to maintain or slightly enhance this activity.[3] Notably, the mannose-linked sulfonyl derivative 7j exhibits the most potent and broad-spectrum activity, with IC50 values in the nanomolar range against all three cell lines.[5] This suggests that targeting glucose transporters, which are often overexpressed in cancer cells, could be a promising strategy for enhancing drug delivery and efficacy.

1-Oxa-3,7-diazaspiro[4.5]decan-2-one Derivatives as KRAS-G12D Inhibitors

A significant breakthrough has been the identification of 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent and selective inhibitors of the KRAS-G12D mutation.[6] This mutation is a key oncogenic driver in a large percentage of pancreatic, colorectal, and lung cancers and has been notoriously difficult to target.[6]

Table 2: Biological Activity of KRAS-G12D Inhibitors

Compound IDBinding Affinity (Kd, nM)Cellular Potency (IC50, nM)Reference
HDB-2 48.17Nanomolar[6]
HDB-3 85.17Nanomolar[6]

These compounds demonstrate strong, nanomolar binding affinity and cellular potency, highlighting their potential as highly effective and selective anticancer agents for KRAS-G12D-driven tumors.[6]

Key Signaling Pathways

The anticancer activity of these spirocyclic compounds can be attributed to their interaction with critical signaling pathways that regulate cell proliferation, survival, and metastasis.

KRAS-G12D Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation locks KRAS in a constitutively active state, leading to the continuous activation of downstream pro-survival and proliferative pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The 1-oxa-3,7-diazaspiro[4.5]decan-2-one inhibitors are designed to bind to the mutant KRAS protein, blocking its activity and shutting down these oncogenic signals.[6]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_G12D KRAS G12D (Constitutively Active) RTK->KRAS_G12D Upstream Activation (Bypassed by Mutation) RAF RAF KRAS_G12D->RAF MAPK Pathway PI3K PI3K KRAS_G12D->PI3K PI3K/AKT Pathway MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., MYC, ELK1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Proliferation Cell Proliferation, Survival, Metastasis TF->Proliferation Inhibitor 1-Oxa-3,7-diazaspiro [4.5]decan-2-one Analog Inhibitor->KRAS_G12D

Caption: The KRAS-G12D signaling pathway and the point of intervention for the spirocyclic inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the cytotoxicity data, a standardized protocol for the MTT assay is crucial.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., A549, MDA-MB-231, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one analogs in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete solubilization.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

MTT_Workflow start Start: Culture Cancer Cells seed Seed cells into 96-well plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with Spirocyclic Analogs (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: A standardized workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Conclusion and Future Directions

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold and its close analogs represent a highly promising class of compounds for the development of novel anticancer therapeutics. The demonstrated potent cytotoxicity of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones and the targeted activity of 1-oxa-3,7-diazaspiro[4.5]decan-2-ones against the challenging KRAS-G12D mutation underscore the therapeutic potential of this spirocyclic system. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Further exploration of structure-activity relationships, particularly through the addition of functional groups that can exploit tumor-specific characteristics, will be crucial in advancing these promising molecules toward clinical application.

References

  • Ryu, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computational Biology and Medicine, 202, 111437. [Link]

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  • Zhong, Q., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(21), 5085. [Link]

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  • Szychowski, K. A., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 22(16), 8863. [Link]

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  • Szychowski, K. A., & Gmiński, J. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • El-Gohary, N. S., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7252. [Link]

  • Caroon, J. M., et al. (1981). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 24(11), 1320-1328. [Link]

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A Comparative Guide to the Validation of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases have emerged as pivotal targets, particularly in oncology.[1][2] The pipeline for novel kinase inhibitors is robust, yet the journey from a candidate molecule to a validated therapeutic is fraught with rigorous scientific scrutiny. This guide provides a comprehensive framework for the validation of a novel kinase inhibitor, using the hypothetical candidate, 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride, as a case study. While literature on this specific compound as a kinase inhibitor is sparse, with some derivatives showing activity as alpha-adrenergic blockers or KRAS-G12D inhibitors, we will navigate the essential validation workflow that would be required to characterize its potential as a kinase inhibitor.[3][4]

The validation process is a multi-tiered approach, beginning with initial biochemical confirmation of inhibitory activity and progressing through detailed mechanistic studies and cellular assays to establish on-target efficacy and selectivity.

I. Initial Biochemical Validation: Is It an Inhibitor?

The foundational step in validating a potential kinase inhibitor is to unequivocally demonstrate its ability to inhibit the catalytic activity of a target kinase in a controlled, in vitro setting.[5] A variety of assay formats are available, each with its own set of advantages and limitations.[5]

Comparative Analysis of Primary Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate."Gold standard" for sensitivity and direct measurement of enzymatic activity.[6]Requires handling of radioactive materials, specialized equipment, and is low-throughput.
Fluorescence-Based Assays Detects changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate phosphorylation.High-throughput, non-radioactive, and amenable to automation.Prone to interference from colored or fluorescent compounds.
Luminescence-Based Assays Measures light output from a luciferase-coupled reaction that quantifies the amount of ATP remaining after the kinase reaction.[7]High sensitivity, broad dynamic range, and less susceptible to compound interference than fluorescence assays.Indirect measurement of kinase activity, and the cost of reagents can be high.
Enzyme-Linked Immunosorbent Assay (ELISA) Utilizes antibodies to detect phosphorylated substrates.[5]High specificity and can be used with complex biological samples.Requires specific antibodies, is often lower throughput, and involves multiple wash steps.

Experimental Protocol: A Generic Luminescence-Based Kinase Assay

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP at appropriate concentrations. The candidate inhibitor, this compound, should be dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Kinase Reaction: In a 384-well plate, add the kinase and the candidate inhibitor at various concentrations. Initiate the reaction by adding the substrate and ATP. Incubate at a controlled temperature for a specific duration.

  • ATP Detection: Add a luciferase-based ATP detection reagent. This reagent will produce a luminescent signal proportional to the amount of ATP remaining in the well.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The inhibitory activity is determined by the decrease in ATP consumption (higher luminescence) in the presence of the inhibitor. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.[5]

II. Deciphering the Mechanism of Action: How Does It Inhibit?

Once the inhibitory activity is confirmed, the next critical step is to understand the mechanism by which the compound inhibits the kinase.[5] This involves determining its binding mode and kinetics.

Key Mechanistic Studies

  • Binding Affinity Determination: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (dissociation constant, Kd) between the inhibitor and the kinase.[5][8]

  • Kinetic Analysis: By varying the concentrations of both the inhibitor and ATP, one can determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP.[5] This provides crucial insights into whether the inhibitor binds to the ATP-binding site or an allosteric site.[5]

III. Kinome-Wide Selectivity: Is It Specific?

A crucial aspect of a successful kinase inhibitor is its selectivity.[9] Inhibiting off-target kinases can lead to undesirable side effects.[5] Kinase selectivity profiling involves screening the inhibitor against a large panel of kinases to determine its specificity.[5][9]

Approaches to Selectivity Profiling

Profiling MethodDescription
Biochemical Assays The inhibitor is tested against a large panel of purified kinases using one of the assay formats described in Section I. This is the most common and direct method.[9]
Competitive Binding Assays These assays measure the ability of the inhibitor to displace a known ligand from the ATP-binding site of a panel of kinases.[8]
Cell-Based Assays The effect of the inhibitor on the phosphorylation of known substrates of various kinases is measured in a cellular context.[5]
Computational Profiling In silico methods can predict the potential off-targets of an inhibitor based on the structural similarity of kinase ATP-binding sites.[10]

The results of selectivity profiling are often visualized as a "kinome tree," providing a global view of the inhibitor's interactions across the human kinome. A highly selective inhibitor will interact with only a few kinases, while a promiscuous inhibitor will bind to many.[9]

IV. Cellular Validation: Does It Work in a Biological System?

Demonstrating efficacy in a cellular context is a critical step to bridge the gap between in vitro activity and potential therapeutic relevance.[11] Cell-based assays aim to confirm that the inhibitor can enter cells, engage its target, and exert a biological effect.[5]

Essential Cell-Based Assays

  • Target Engagement Assays: These assays confirm that the inhibitor binds to its intended target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.[8]

  • Phosphorylation Assays: The inhibition of the target kinase should lead to a decrease in the phosphorylation of its downstream substrates. This can be measured by Western blotting or ELISA.

  • Functional Assays: These assays measure the biological consequences of inhibiting the target kinase, such as inhibition of cell proliferation, induction of apoptosis, or changes in cell signaling pathways.[5][7]

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Treatment: Culture an appropriate cell line and treat with varying concentrations of this compound for a specified time.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream substrate of the target kinase.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate, which should decrease with increasing inhibitor concentration.

V. Comparative Analysis with a Gold Standard: How Does It Stack Up?

To put the validation data into perspective, it is essential to compare the performance of the novel inhibitor with that of a well-characterized, often FDA-approved, kinase inhibitor that targets the same or a similar pathway.[5][12] For instance, if this compound were hypothesized to be a BCR-ABL inhibitor, its IC50, selectivity profile, and cellular activity would be compared to that of Imatinib.[2][]

Comparative Data Table (Hypothetical)

Parameter1-Oxa-3,8-diazaspiro[4.5]decan-2-one HClImatinib (Reference)
Target Kinase IC50 [Insert experimental value]~30 nM
Selectivity (S-Score) [Insert experimental value][Insert known value]
Cellular Potency (EC50) [Insert experimental value]~250 nM
Off-Target Hits (>90% inhibition at 1µM) [List significant off-targets]c-Kit, PDGFR

Visualizing the Validation Workflow

To provide a clear overview of the validation process, the following diagrams illustrate the key stages and their logical flow.

Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Cellular Validation A Primary Screening (e.g., Luminescence Assay) B IC50 Determination A->B C Binding Affinity (SPR/ITC) B->C D Kinetic Analysis C->D E Kinome-wide Screen D->E F Target Engagement (CETSA) E->F G Downstream Signaling (Western Blot) F->G H Functional Assays (e.g., Proliferation) G->H

Caption: A streamlined workflow for the validation of a novel kinase inhibitor.

Conclusion

The validation of a novel kinase inhibitor like this compound is a meticulous, evidence-based process. It requires a battery of well-designed experiments that progress from basic biochemical characterization to complex cellular and functional assays. By following a structured and comparative approach, researchers can build a robust data package that clearly defines the inhibitor's potency, mechanism of action, selectivity, and cellular efficacy, thereby paving the way for its potential development as a therapeutic agent.

References

  • BenchChem. (n.d.). Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Guide to CRISPR-Based Approaches.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
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  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs.
  • Gao, Y., He, L., & Zhang, Y. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
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  • AACR Publications. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.
  • PLOS. (n.d.). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PMC.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
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  • PubMed Central. (n.d.). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities.
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  • PubMed Central. (n.d.). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19.
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  • BOC Sciences. (2023, July 1). FDA-approved small molecule kinase inhibitors-Part 1.
  • MDPI. (n.d.). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders.
  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
  • Ark Pharm, Inc. (n.d.). 1-Oxa-3,8-diazaspiro[4.5]decan-2-one,8-(2-oxo-2-phenylethyl)-, hydrochloride (1:1).
  • MySkinRecipes. (n.d.). 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride.
  • PubMed. (2022, April 1). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.
  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.

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Navigating the Three-Dimensional Landscape of Drug Design: A Comparative Guide to 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride and Other Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride and other prominent spirocyclic compounds in contemporary drug design. We will explore the nuanced advantages conferred by these rigid, three-dimensional structures, supported by experimental data and detailed protocols.

The "escape from flatland" in medicinal chemistry has underscored the immense value of three-dimensional scaffolds that can better mimic the intricate topographies of biological targets.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor.[2][3] Their inherent rigidity and defined exit vectors allow for precise spatial orientation of functional groups, leading to enhanced potency, selectivity, and improved physicochemical and pharmacokinetic properties.[1][4]

This guide will focus on the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold and compare its utility against other notable spirocyclic systems, providing a framework for rational scaffold selection in drug discovery programs.

The Profile of this compound

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one core is a versatile building block that has found application in several therapeutic areas. Its structure, featuring a piperidine ring fused to an oxazolidinone ring, offers a unique combination of rigidity and functional handles for chemical modification.

Synthesis and Chemical Properties

The hydrochloride salt of 1-oxa-3,8-diazaspiro[4.5]decan-2-one provides improved solubility and handling characteristics, which are advantageous in drug development. The synthesis of this scaffold is accessible, often starting from readily available materials.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general synthetic route.

Step 1: Formation of the Spiro-oxazolidinone Ring

  • To a solution of a suitable N-protected 4-piperidone derivative in an appropriate solvent, add a source of cyanide (e.g., potassium cyanide) and ammonium carbonate.

  • Heat the reaction mixture to facilitate the formation of a spirohydantoin intermediate.

  • React the spirohydantoin with glycolic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux to yield the N-protected 1-oxa-3,8-diazaspiro[4.5]decan-2-one.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Remove the protecting group from the piperidine nitrogen using standard deprotection conditions (e.g., strong acid for a Boc group).

  • Dissolve the deprotected free base in a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Introduce hydrogen chloride (gas or as a solution in a non-protic solvent) to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum.

Biological Applications and Performance

Derivatives of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold have shown promise in targeting various biological pathways.

  • Antihypertensive Agents: A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and evaluated for their antihypertensive activity. These compounds were found to act as alpha-adrenergic blockers. This demonstrates the utility of the scaffold in presenting substituents that can effectively interact with G-protein coupled receptors.

  • Kinase Inhibitors: The scaffold has been incorporated into small-molecule modulators of the Mediator complex-associated kinases CDK8 and CDK19. The rigid nature of the spirocycle likely contributes to the precise positioning of pharmacophoric elements within the kinase active site, leading to potent inhibition.

Comparative Analysis with Other Spirocyclic Scaffolds

The choice of a spirocyclic scaffold is a critical decision in drug design, with each system offering a unique set of properties. Here, we compare the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold with two other prominent spirocyclic systems: spiro[3.3]heptane and spiro-oxindoles.

Spiro[3.3]heptane: A Benzene Bioisostere with Improved Physicochemical Properties

Spiro[3.3]heptane has gained traction as a saturated, non-planar bioisostere for the phenyl ring.[5][6] This substitution can lead to significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

A compelling case study involves the anticancer drug Sonidegib. Replacement of a meta-substituted phenyl ring with a spiro[3.3]heptane moiety resulted in a patent-free analog with retained high activity.[5] While the aqueous solubility was not significantly affected in this instance, the metabolic stability was altered. The trans-isomer of the spiro[3.3]heptane analog exhibited a twofold reduction in metabolic stability in human liver microsomes compared to Sonidegib, while the cis-isomer showed a dramatic decrease.[5] This highlights the critical role of stereochemistry in the biological properties of spirocyclic compounds.

Table 1: Comparative Physicochemical and ADME Properties

Parameter1-Oxa-3,8-diazaspiro[4.5]decan-2-one CoreSpiro[3.3]heptane CoreSpiro-oxindole Core
Polar Surface Area (PSA) Moderate to High (due to O and N atoms)Low (hydrocarbon scaffold)Moderate (amide and other heteroatoms)
Aqueous Solubility Generally good, especially as a saltCan improve solubility by disrupting planarityVariable, dependent on substituents
Metabolic Stability Can be susceptible to metabolism at the piperidine ringCan improve metabolic stability by replacing aromatic ringsCan be metabolically stable, but depends on substitution pattern
Lipophilicity (LogP/LogD) Lowered by the presence of heteroatomsCan decrease lipophilicity compared to aromatic ringsVariable, can be modulated by substituents
Experimental Protocol: Microsomal Stability Assay

This protocol is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[7][8][9]

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug)

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Ice-cold quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in a suitable buffer.

  • In a 96-well plate, add the liver microsome solution.

  • Add the test compound to the wells and pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding the ice-cold quenching solution.[8]

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Spiro-oxindoles: Privileged Scaffolds for Targeting Protein-Protein Interactions

Spiro-oxindoles are a well-established class of spirocyclic compounds with a wide range of biological activities, most notably as inhibitors of the p53-MDM2 protein-protein interaction, a key target in oncology.[10][11] The spiro-oxindole scaffold effectively mimics the presentation of key amino acid residues of p53, enabling potent and selective disruption of its interaction with MDM2.[10]

In the development of spiro-oxindole-based p53-MDM2 inhibitors, the physicochemical properties and ADME profile are critical for achieving in vivo efficacy. Computational tools are often used to predict these properties early in the design phase. For instance, SwissADME can be used to evaluate parameters like lipophilicity (LogP), water solubility, and drug-likeness based on established rules such as Lipinski's rule of five.[11]

The rigid nature of the spiro-oxindole core contributes to a lower conformational entropy penalty upon binding, which can translate to higher binding affinity.

Strategic Application of Spirocycles in Overcoming Drug Design Hurdles

The choice of a spirocyclic scaffold should be guided by the specific challenges of a drug discovery project.

  • Improving Solubility and Permeability: For compounds with poor aqueous solubility, incorporating a more polar spirocycle like 1-oxa-3,8-diazaspiro[4.5]decan-2-one can be beneficial. Permeability can be assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive intestinal absorption of compounds.[12][13][14]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution.

  • Add the test compound solution to the donor wells.

  • Fill the acceptor wells with buffer.

  • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate for a defined period (e.g., 4-18 hours).[13]

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells.

  • Calculate the permeability coefficient (Pe).

  • Enhancing Metabolic Stability: To address rapid metabolism, particularly of aromatic moieties, replacing them with a saturated spirocycle like spiro[3.3]heptane can be a viable strategy.

  • Optimizing Target Engagement: For targets with well-defined, three-dimensional binding pockets, the rigid nature of spirocycles allows for the precise positioning of functional groups to maximize interactions. The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold, with its defined exit vectors from the piperidine and oxazolidinone rings, offers opportunities for such optimization.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Drug Design Challenge cluster_1 Spirocyclic Solution Poor Solubility Poor Solubility 1-Oxa-3,8-diazaspiro[4.5]decan-2-one 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Poor Solubility->1-Oxa-3,8-diazaspiro[4.5]decan-2-one Incorporate polar scaffold Rapid Metabolism Rapid Metabolism Spiro[3.3]heptane Spiro[3.3]heptane Rapid Metabolism->Spiro[3.3]heptane Replace aromatic ring Low Potency/Selectivity Low Potency/Selectivity Low Potency/Selectivity->1-Oxa-3,8-diazaspiro[4.5]decan-2-one Defined exit vectors Spiro-oxindole Spiro-oxindole Low Potency/Selectivity->Spiro-oxindole Rigidly orient pharmacophores

Caption: Strategic selection of spirocyclic scaffolds to address common drug design challenges.

G Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays PAMPA PAMPA In Vitro Assays->PAMPA Permeability Microsomal Stability Microsomal Stability In Vitro Assays->Microsomal Stability Metabolism hERG Assay hERG Assay In Vitro Assays->hERG Assay Cardiotoxicity Data Analysis Data Analysis PAMPA->Data Analysis Microsomal Stability->Data Analysis hERG Assay->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization

Caption: A generalized workflow for the in vitro evaluation of spirocyclic drug candidates.

Conclusion

The strategic incorporation of spirocyclic scaffolds is a powerful approach in modern drug discovery. The this compound represents a valuable building block with demonstrated utility in developing bioactive compounds. By understanding its properties in comparison to other spirocyclic systems like spiro[3.3]heptane and spiro-oxindoles, medicinal chemists can make more informed decisions in scaffold selection to overcome specific design challenges and ultimately develop safer and more effective medicines. The continued exploration of novel spirocyclic architectures will undoubtedly expand the toolbox for creating next-generation therapeutics.

References

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  • Barakat, A. et al. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Molecules, 28(19), 6829. [Link]

  • Nafie, M. S. et al. (2021). Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. Frontiers in Chemistry, 9, 785597. [Link]

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  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Metrion Biosciences. (2024). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

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  • PubMed. (2022). Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. [Link]

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A Comparative Preclinical Analysis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride (ODH), a Novel Investigational Antihypertensive Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The management of hypertension, a cornerstone of cardiovascular disease prevention, continues to evolve with the exploration of novel therapeutic pathways. Current antihypertensive strategies, while effective, are not without limitations, including incomplete efficacy, side effect profiles, and contraindications in specific patient populations. This guide introduces 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride (ODH), a novel, investigational small molecule, and provides a comparative analysis against established antihypertensive agents. This document is intended for a technical audience and is structured to detail the hypothesized mechanism of action of ODH, present a framework for its preclinical evaluation, and contrast its hypothetical performance metrics against Losartan, an Angiotensin II Receptor Blocker (ARB), and Hydralazine, a direct-acting vasodilator. The experimental protocols and data presented herein are illustrative, designed to guide the research and development process for this new class of compounds.

Introduction: The Evolving Landscape of Antihypertensive Therapy

Hypertension is a global health issue, and the renin-angiotensin system (RAS) has been a primary target for pharmacological intervention for decades. Drugs like Angiotensin-Converting Enzyme (ACE) inhibitors and ARBs are mainstays of therapy. However, the discovery of a counter-regulatory, vasoprotective arm of the RAS, centered around the Angiotensin-Converting Enzyme 2 (ACE2)/Angiotensin-(1-7)/Mas receptor (MasR) axis, has opened new therapeutic avenues.[1][2] Activation of the MasR is known to promote vasodilation, reduce inflammation, and exert anti-fibrotic effects, counteracting the detrimental actions of the classical RAS pathway.[3][4]

This compound (ODH) is a novel spirocyclic compound synthesized as a potential selective agonist of the Mas receptor. Its unique structure is designed to offer high oral bioavailability and target engagement. This guide outlines a hypothetical preclinical profile for ODH and compares it to two widely used antihypertensives with distinct mechanisms of action:

  • Losartan: An ARB that selectively blocks the Angiotensin II Type 1 (AT1) receptor, preventing angiotensin II-mediated vasoconstriction and aldosterone release.[5][6][7]

  • Hydralazine: A direct-acting vasodilator that relaxes arteriolar smooth muscle, though its precise molecular mechanism is still under investigation.[8][9][10]

This comparative analysis will focus on the hypothesized mechanism, preclinical efficacy in a validated animal model, in vitro target selectivity, and the projected safety profiles.

Mechanistic Analysis: A Novel Pathway vs. Established Agents

Hypothesized Mechanism of ODH: Mas Receptor Agonism

ODH is postulated to act as a potent and selective agonist of the Mas receptor. Upon binding, it is hypothesized to trigger a downstream signaling cascade that leads to the production of nitric oxide (NO) via activation of endothelial nitric oxide synthase (eNOS).[3] This results in the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. This mechanism offers a distinct advantage by activating a protective pathway, as opposed to solely blocking a deleterious one.

ODH_Mechanism_of_Action cluster_0 Vascular Endothelial Cell cluster_1 Vascular Smooth Muscle Cell ODH ODH MasR Mas Receptor (GPCR) ODH->MasR Binds and Activates G_Protein G-Protein Activation MasR->G_Protein PI3K PI3K G_Protein->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->eNOS_active NO_diffuse NO (diffuses from endothelium) NO->NO_diffuse Diffusion sGC Soluble Guanylate Cyclase (sGC) NO_diffuse->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation Promotes

Hypothesized signaling pathway of ODH.
Comparative Mechanisms: Losartan and Hydralazine

In contrast, Losartan acts by competitively inhibiting the binding of angiotensin II to the AT1 receptor, thereby blocking its vasoconstrictive effects.[11] Hydralazine induces direct relaxation of arteriolar smooth muscle, possibly by inhibiting intracellular calcium release.[8][10][12]

Comparative_Mechanisms cluster_ODH ODH (MasR Agonist) cluster_Losartan Losartan (ARB) cluster_Hydralazine Hydralazine (Direct Vasodilator) ODH_node ODH MasR_node Mas Receptor ODH_node->MasR_node Activates NO_pathway ↑ Nitric Oxide MasR_node->NO_pathway Vasodilation Vasodilation NO_pathway->Vasodilation Leads to AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Losartan_node Losartan Losartan_node->AT1R Blocks Blood_Pressure Blood Pressure Vasoconstriction->Blood_Pressure ↑ Blood Pressure Hydralazine_node Hydralazine Smooth_Muscle Arteriolar Smooth Muscle Hydralazine_node->Smooth_Muscle Ca_release ↓ Ca2+ Release Smooth_Muscle->Ca_release Ca_release->Vasodilation Vasodilation->Blood_Pressure ↓ Blood Pressure

Simplified comparative mechanisms of action.

Preclinical Efficacy in a Spontaneously Hypertensive Rat (SHR) Model

To assess the in vivo antihypertensive potential of ODH, a study in the Spontaneously Hypertensive Rat (SHR) model is proposed. The SHR is a well-validated model for human essential hypertension, with hypertensive development beginning around 5-6 weeks of age and reaching systolic pressures of 180-200 mmHg in adulthood.[13]

Experimental Workflow: In Vivo Blood Pressure Monitoring

The following workflow outlines a robust method for evaluating and comparing the efficacy of ODH, Losartan, and Hydralazine.

SHR_Workflow cluster_setup Phase 1: Acclimation & Baseline cluster_treatment Phase 2: Treatment & Data Collection cluster_analysis Phase 3: Data Analysis A1 Acquire male SHRs (12-14 weeks old) A2 Acclimate for 1 week A1->A2 A3 Implant telemetry transmitters for continuous BP monitoring A2->A3 A4 Record baseline blood pressure and heart rate for 72 hours A3->A4 B1 Randomize rats into 4 groups: 1. Vehicle (Control) 2. ODH (e.g., 10 mg/kg, PO, QD) 3. Losartan (30 mg/kg, PO, QD) 4. Hydralazine (15 mg/kg, PO, BID) A4->B1 Proceed to Treatment B2 Administer daily oral doses for 14 days B1->B2 B3 Continuously record systolic BP (SBP), diastolic BP (DBP), and heart rate (HR) via telemetry B2->B3 C1 Calculate mean change from baseline for SBP, DBP, and HR B3->C1 Collect Data for Analysis C2 Analyze dose-response relationship (if multiple doses are tested) C1->C2 C3 Compare efficacy and duration of action between treatment groups C2->C3

Sources

A Comparative Guide to Confirming the Binding Mode of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as antihypertensive agents and antagonists for adrenergic receptors.[1] Elucidating the precise binding mode of these spirocyclic compounds is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive comparison of orthogonal experimental techniques—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC)—for unequivocally confirming the binding mode of this compound class. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a logical workflow for integrating these powerful techniques.

Introduction: The Challenge of Spirocyclic Scaffolds

Spirocyclic systems, characterized by their rigid, three-dimensional architecture, offer a unique opportunity to explore novel chemical space in drug discovery.[2][3] The 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, in particular, has been incorporated into molecules targeting a range of biological systems.[1][4][5][6] Unlike flexible linear molecules, the conformational rigidity of spiro-compounds can lead to highly specific and potent interactions with protein targets. However, this same rigidity demands an exceptionally precise understanding of the binding orientation. A minor shift in the spiro center or its substituents can dramatically alter biological activity.

Therefore, confirming the binding mode is not merely an academic exercise; it is the critical step that transforms a promising hit into a rationally optimizable lead. This guide is structured to walk researchers through a multi-faceted approach, from establishing the thermodynamic basis of binding to achieving atomic-level resolution of the interaction.

Part 1: Foundational Analysis - Is It a True Binder?

Before investing resources in high-resolution structural studies, it is essential to confirm direct physical binding and quantify the interaction's thermodynamics. Isothermal Titration Calorimetry (ITC) is the gold standard for this initial validation.

Isothermal Titration Calorimetry (ITC): Quantifying the Interaction

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single, label-free experiment.[7][8] This technique is indispensable as it yields the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[7][9]

Causality of Choice: Why start with ITC?

  • Unambiguous Proof of Binding: A measurable heat change upon titration provides direct evidence of a physical interaction, ruling out artifacts common in other screening methods.

  • Thermodynamic Fingerprint: The enthalpy and entropy values offer early insights into the primary driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effects), which can guide subsequent optimization efforts.[7][8]

  • Stoichiometry: ITC determines the precise molar ratio of the ligand-to-protein interaction (e.g., 1:1, 2:1), which is crucial information for interpreting structural data.[9]

Detailed Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivative binding to its target protein.

Materials:

  • Purified target protein (≥95% purity, concentration accurately known).

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride derivative (≥98% purity).

  • Identical, degassed buffer for both protein and ligand solutions (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • MicroCal ITC200 or similar instrument.[9]

Methodology:

  • Sample Preparation (Critical Step):

    • Thoroughly dialyze the protein into the final experimental buffer.

    • Dissolve the spiro-compound in the exact same buffer from the final dialysis step. Mismatched buffers, especially in pH, can cause large heats of dilution that mask the binding signal.[9]

    • Centrifuge or filter all solutions immediately before use to remove any aggregates.[9]

    • Accurately determine the concentrations of both protein and ligand. Errors in concentration directly impact the calculated stoichiometry and affinity.[9]

  • Instrument Setup:

    • Set the experimental temperature (typically 25 °C).

    • Load the protein solution (typically 5-50 µM) into the sample cell (~300 µL).[9]

    • Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe (~100 µL).[9]

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, which can be discarded from the data.

    • Execute a series of 19-20 injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer-filled sample cell. This measures the heat of dilution, which must be subtracted from the main experimental data.

  • Data Analysis:

    • Integrate the peaks from the raw thermogram.

    • Subtract the heats of dilution from the control experiment.

    • Fit the resulting data to a suitable binding model (e.g., one-site binding) to extract KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[9]

Part 2: High-Resolution Structural Elucidation

With thermodynamic binding confirmed, the next step is to visualize the interaction at the atomic level. X-ray crystallography and NMR spectroscopy are the two principal methods for achieving this, each providing a unique and complementary perspective.

2A. The Static Picture: X-Ray Crystallography

X-ray crystallography provides an unparalleled high-resolution, static snapshot of the ligand bound within the protein's active site.[10][11] It is often considered the "gold standard" for determining a binding mode, as it directly visualizes the three-dimensional arrangement of atoms and the specific interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex.[11][12][13]

Causality of Choice:

  • Atomic Detail: Provides unambiguous evidence of the ligand's orientation, conformation, and key interactions with specific amino acid residues.

  • Structure-Based Design: A high-resolution co-crystal structure is the ultimate guide for rational drug design, allowing medicinal chemists to identify opportunities for potency improvement or to address potential liabilities.[11]

G Optimize Optimize Cryo Cryo Optimize->Cryo Final Confirmed Binding Mode (Atomic Resolution) Validation Validation Validation->Final

Detailed Protocol: Protein-Ligand Co-crystallization

Objective: To obtain a high-resolution crystal structure of the target protein in complex with the spiro-compound.

Methodology:

  • Complex Formation: Incubate the purified protein with a 3- to 5-fold molar excess of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivative for several hours on ice to ensure complex formation.

  • Crystallization Screening: Use robotic systems to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) via sitting-drop or hanging-drop vapor diffusion.

  • Crystal Optimization: Once initial "hits" (microcrystals) are identified, systematically vary the conditions (e.g., precipitant concentration, pH) to grow larger, single, diffraction-quality crystals.

  • Soaking (Alternative Method): If co-crystallization fails, attempt to soak the ligand into pre-grown apo-protein crystals by adding the compound to the crystal drop.[12]

  • Data Collection:

    • Harvest a suitable crystal and briefly soak it in a cryo-protectant solution (e.g., mother liquor supplemented with 25% glycerol).

    • Flash-cool the crystal in liquid nitrogen.

    • Mount the crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.

  • Structure Determination:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using molecular replacement if a structure of the apo-protein is available.[13]

    • Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc) to confirm the presence and orientation of the bound ligand.[10]

    • Build the ligand into the density, followed by iterative cycles of model refinement and validation.[14]

2B. The Solution-State View: NMR Spectroscopy

While crystallography provides a high-resolution static image, interactions in the physiological environment occur in solution. NMR spectroscopy is uniquely powerful for studying protein-ligand interactions under these conditions, providing dynamic information that is inaccessible to crystallography.[15][16][17] Ligand-observe NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for this purpose.[15][18]

Causality of Choice:

  • Physiological Relevance: Data is collected in solution, more closely mimicking the biological environment.[15]

  • Epitope Mapping: STD-NMR, in particular, identifies which specific protons on the ligand are in closest proximity to the protein surface, effectively "mapping" the binding epitope.[19][20][21] This is crucial for validating the orientation seen in a crystal structure.

  • No Crystallization Needed: Bypasses the often-challenging and time-consuming step of protein crystallization.

G STD_Spectrum STD_Spectrum Analysis Analysis STD_Spectrum->Analysis

Detailed Protocol: Saturation Transfer Difference (STD) NMR

Objective: To identify the binding epitope of the spiro-compound by determining which of its protons are in close contact with the target protein.

Materials:

  • Target protein (~10-50 µM).

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivative (~1 mM, ensuring a 50-100 fold excess).[19]

  • Deuterated buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, pD 7.4).

Methodology:

  • Sample Preparation:

    • Prepare three samples: (1) Ligand only, (2) Protein only, (3) Protein + Ligand mixture. All must be in the identical deuterated buffer.[22]

    • Acquire a standard 1D ¹H spectrum of the ligand-only sample for reference.

  • STD Experiment Setup (on the mixture sample):

    • Use a standard pulse program like stddiffesgp.[22]

    • On-Resonance Irradiation: Set the selective saturation frequency to a region where only protein signals reside and ligand signals are absent (e.g., -1.0 ppm for aliphatic protons or 7.5 ppm for aromatic protons).[20]

    • Off-Resonance Irradiation: Set the reference frequency far from any signals (e.g., 40 ppm).[20]

    • Saturation Time (d20): This is a key parameter. A build-up curve is often generated by acquiring spectra with varying saturation times (e.g., 0.5s to 4s) to analyze the kinetics of saturation transfer.[19] A time of 2s is a common starting point.[22]

  • Data Acquisition:

    • Acquire the interleaved on- and off-resonance experiments with a sufficient number of scans (e.g., 64 or more) to achieve a good signal-to-noise ratio.[22]

  • Data Processing & Analysis:

    • The pulse program automatically subtracts the on-resonance spectrum from the off-resonance spectrum, yielding the final STD spectrum.

    • Only signals from the ligand that received saturation from the protein will appear in the STD spectrum.[20]

    • Calculate the STD amplification factor for each proton by normalizing the STD signal intensity against the reference (off-resonance) signal intensity.

    • The protons with the highest amplification factors are those in closest proximity to the protein surface, defining the binding epitope.[19]

Part 3: Comparative Analysis & Integrated Strategy

No single technique tells the whole story. The true power in confirming a binding mode lies in integrating the data from these orthogonal approaches. A model derived from an X-ray structure should be validated by the solution-state epitope map from STD-NMR, and both must be consistent with the binding thermodynamics measured by ITC.

TechniqueInformation YieldedKey StrengthsMajor Limitations
Isothermal Titration Calorimetry (ITC) KD (Affinity), n (Stoichiometry), ΔH (Enthalpy), ΔS (Entropy)Label-free, in-solution; provides a complete thermodynamic profile.[7]No direct structural information; requires relatively large amounts of pure sample.
X-Ray Crystallography High-resolution 3D structure of the protein-ligand complexUnambiguous, atomic-level detail of binding orientation and interactions.[11]Requires well-diffracting crystals (a major bottleneck); provides a static picture that may not reflect solution dynamics.
NMR Spectroscopy (STD, WaterLOGSY) Ligand binding epitope, solution dynamics, screening hitsIn-solution, physiological conditions; maps the ligand's binding interface.[15][23][24]No full 3D structure of the complex; requires a large excess of ligand; protein size can be a limiting factor.

An Integrated Workflow for Confidence: The most robust approach begins with broad validation and progressively moves toward higher resolution. ITC confirms that you have a genuine interaction worth studying. Computational docking (using software like AutoDock Vina) can then generate initial hypotheses about the binding pose, which can be tested and confirmed experimentally.[25][26][27] Finally, the high-resolution techniques of NMR and X-ray crystallography provide the definitive evidence, with each method serving as a cross-validation check for the other. This integrated strategy ensures that the final model of the binding mode is not only detailed but also accurate and physiologically relevant.

Conclusion

Confirming the binding mode of this compound derivatives requires a rigorous, multi-pronged experimental strategy. By beginning with the foundational thermodynamic data from ITC, generating hypotheses with computational tools, and then obtaining high-resolution structural insights from both X-ray crystallography and NMR spectroscopy, researchers can build a comprehensive and validated model of the interaction. This detailed understanding is the bedrock upon which successful, structure-guided drug discovery campaigns are built, enabling the rational design of more potent, selective, and effective therapeutics.

References

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  • Wang, Z.-L. et al. Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters. [Link]

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A Comparative Cross-Reactivity Profiling Guide: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride. In the landscape of drug discovery, a thorough understanding of a compound's selectivity is paramount for predicting its therapeutic window and potential off-target liabilities. This document outlines a systematic approach to compare the binding profile of this spirocyclic compound against established pharmacological agents, supported by detailed experimental protocols and data interpretation strategies.

Introduction: The Significance of the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Scaffold

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological entities. Derivatives of this core have been investigated for their antihypertensive properties, acting as α-adrenergic receptor antagonists[1]. Specifically, variations at the 8-position have yielded compounds with differing selectivity for α1 and α2 adrenoceptors[1]. Furthermore, this scaffold is a key component of potent and selective inhibitors of cyclin-dependent kinases CDK8 and CDK19, which are involved in transcriptional regulation and have emerged as targets in oncology[2]. Given this documented activity at two major drug target classes—G-protein coupled receptors (GPCRs) and kinases—a comprehensive cross-reactivity profile is essential to delineate the selectivity of this compound and guide its further development.

This guide will focus on a comparative analysis against two well-characterized drugs:

  • Prazosin: A selective α1-adrenergic receptor antagonist, representing the GPCR target class.

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, representing the kinase target class.

By profiling this compound in parallel with these compounds, we can establish a clear benchmark for its selectivity and potential for off-target effects.

Comparative Cross-Reactivity Profiling Strategy

A multi-pronged approach is necessary to build a comprehensive cross-reactivity profile. This involves a tiered screening cascade, beginning with broad panels and progressing to more focused, functional assessments.

Tier 1: Broad Panel Screening

The initial step involves screening this compound, Prazosin, and Sunitinib at a single high concentration (e.g., 10 µM) against a broad panel of targets to identify potential off-target interactions. Several commercial services offer such panels, which typically include a diverse set of GPCRs, kinases, ion channels, and transporters[3][4][5].

Rationale: This initial screen acts as a wide net to capture potential "hits" across the druggable genome. A high concentration is used to maximize the chances of detecting even weak interactions, which can then be followed up with more sensitive assays. Early identification of off-target activities is crucial for mitigating risks and guiding lead optimization[6].

Tier 2: Dose-Response Analysis of Primary and Off-Target "Hits"

Any significant interactions identified in the Tier 1 screen (e.g., >50% inhibition or binding) should be followed up with dose-response studies to determine the potency (IC50 or Ki) of the compound for that target. This should be performed for the primary targets (α-adrenergic receptors and a representative kinase panel) and any identified off-targets.

Rationale: Establishing a quantitative measure of potency allows for the calculation of a selectivity index, which is a critical parameter in assessing a drug candidate's therapeutic potential[7]. Comparing the potency at the intended target versus off-targets provides a clearer picture of the compound's selectivity window.

Tier 3: Functional Cell-Based Assays

For the most significant off-target interactions identified, it is crucial to move from simple binding or enzyme inhibition assays to functional cell-based assays. These assays measure the downstream consequences of target engagement and provide a more physiologically relevant assessment of a compound's activity.

Rationale: A compound may bind to a target without eliciting a functional response (i.e., it may be an antagonist or a very weak partial agonist). Functional assays, such as second messenger assays for GPCRs or cellular phosphorylation assays for kinases, are necessary to understand the true biological impact of off-target binding[8].

Experimental Protocols

The following are detailed protocols for key experiments in the cross-reactivity profiling of this compound.

Radioligand Binding Assay for GPCRs (α-Adrenergic Receptors)

Objective: To determine the binding affinity (Ki) of this compound and Prazosin for α1- and α2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human α1- or α2-adrenergic receptor subtype of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-Prazosin for α1 receptors), and varying concentrations of the test compound (this compound or unlabeled Prazosin).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation. Radioligand binding assays are a sensitive and quantitative method for assessing GPCR-ligand interactions[9].

Kinase Inhibition Assay (Luminescent)

Objective: To determine the inhibitory activity (IC50) of this compound and Sunitinib against a panel of kinases.

Methodology:

  • Assay Setup: In a 96-well plate, add the kinase, a specific substrate peptide, and varying concentrations of the test compound.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a luciferase-based detection reagent. This reagent measures the amount of remaining ATP; the less ATP remaining, the more active the kinase.

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression. Luminescent assays are a common format for high-throughput kinase screening[7].

Ion Channel Profiling (Automated Patch Clamp)

Objective: To assess the potential for off-target effects of this compound on a panel of key ion channels, including hERG.

Methodology:

  • Cell Preparation: Use a stable cell line expressing the ion channel of interest.

  • Automated Patch Clamp: Utilize an automated patch-clamp system to record ion channel currents from individual cells.

  • Compound Application: Apply a range of concentrations of the test compound to the cells while recording the ion channel activity.

  • Data Analysis: Measure the effect of the compound on key parameters of the ion channel current (e.g., peak amplitude, inactivation kinetics). Determine the IC50 for any inhibitory effects. Automated patch clamp provides high-quality electrophysiological data in a higher throughput format than manual patch clamp[10][11].

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Comparative Binding Affinities (Ki) for Adrenergic Receptors

Compoundα1A (Ki, nM)α1B (Ki, nM)α1D (Ki, nM)α2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)
1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl
Prazosin

Table 2: Comparative Kinase Inhibition (IC50) for a Representative Panel

Kinase1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl (IC50, nM)Sunitinib (IC50, nM)
CDK8
CDK19
VEGFR2
PDGFRβ
c-Kit
... (other kinases)

Table 3: Ion Channel Inhibition (IC50)

Ion Channel1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl (IC50, µM)
hERG (Kv11.1)
Nav1.5
Cav1.2

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological relationships.

Cross_Reactivity_Profiling_Workflow cluster_Tier1 Tier 1: Broad Screening cluster_Tier2 Tier 2: Dose-Response cluster_Tier3 Tier 3: Functional Assays T1_Screen Broad Panel Screen (10 µM) T2_Dose IC50/Ki Determination T1_Screen->T2_Dose 'Hits' (>50% inhibition) T3_Functional Cell-Based Functional Assays T2_Dose->T3_Functional Potent Off-Targets

Caption: Tiered workflow for cross-reactivity profiling.

Adrenergic_Signaling_Pathway cluster_GPCR GPCR Signaling Ligand Agonist Receptor α1-Adrenergic Receptor Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein Activation PLC PLC G_Protein->PLC Activation IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC

Caption: Simplified α1-adrenergic receptor signaling pathway.

Discussion and Implications

The data generated from this comprehensive cross-reactivity profiling will provide critical insights into the therapeutic potential and safety profile of this compound.

  • High Selectivity: If the compound demonstrates high potency for its intended target (e.g., a specific α-adrenergic receptor subtype or kinase) with significantly weaker activity against all other targets, it would be a promising candidate for further development. A large selectivity window suggests a lower likelihood of off-target side effects.

  • Polypharmacology: The compound may exhibit potent activity at multiple targets. This is not necessarily a negative outcome, as polypharmacology can sometimes lead to enhanced efficacy (e.g., in the case of multi-targeted kinase inhibitors in cancer)[12]. However, each interaction must be carefully evaluated for its potential contribution to both efficacy and toxicity.

  • Identification of Liabilities: The profiling may reveal unexpected interactions with targets known to be associated with adverse drug reactions (e.g., hERG, certain GPCRs). Early identification of such liabilities allows for medicinal chemistry efforts to be directed at designing them out of future analogues[6].

References

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A Head-to-Head Comparison of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride (ODS-HC1) with Other Kinase Inhibitors in the Context of JAK-STAT Signaling

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride (ODS-HC1) is presented here as a hypothetical investigational compound for illustrative purposes. The data presented for ODS-HC1 is not based on published experimental results but is constructed to provide a framework for comparison with established kinase inhibitors. The information on comparator drugs is based on publicly available scientific literature.

Abstract

The Janus kinase (JAK) family of tyrosine kinases plays a pivotal role in signal transduction for a multitude of cytokines and growth factors, making them critical mediators of immune response and cellular proliferation.[1][2] Dysregulation of the JAK-STAT signaling pathway is implicated in the pathophysiology of various autoimmune disorders and malignancies.[2][3] This guide provides a head-to-head comparison of a novel investigational compound, this compound (ODS-HC1), with three clinically approved JAK inhibitors: Tofacitinib, Upadacitinib, and Fedratinib. We will delve into their respective mechanisms of action, kinase selectivity profiles, and cellular potency. Furthermore, this guide furnishes detailed, validated protocols for key experiments essential for the evaluation and comparison of kinase inhibitors, empowering researchers to conduct their own robust assessments.

Introduction to the JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a principal mechanism for extracellular signals to be transduced to the nucleus, culminating in the regulation of gene expression.[3][4] This pathway is integral to a wide array of cellular processes, including hematopoiesis, immune cell development and function, inflammation, and cell growth.[1][5] The core components of this pathway are the JAKs (JAK1, JAK2, JAK3, and TYK2), and the Signal Transducer and Activator of Transcription (STAT) proteins.[2]

The process is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[2] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[2] Subsequently, the recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to modulate the expression of target genes.[2][4] Given the central role of this pathway in immune-mediated inflammatory diseases, the development of small molecule JAK inhibitors (JAKis) has been a significant therapeutic advancement.[6][7]

Diagram of the JAK-STAT Signaling Pathway:

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 4. STAT Recruitment STAT2 STAT Receptor->STAT2 JAK1->Receptor JAK1->JAK1 JAK1->STAT1 5. STAT Phosphorylation JAK2->Receptor JAK2->JAK2 JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., ODS-HC1) Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Gene Target Gene Transcription DNA->Gene 7. Gene Expression Modulation

Caption: The canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Overview of the Kinase Inhibitors

This guide compares the hypothetical compound ODS-HC1 against three established JAK inhibitors, each with a distinct selectivity profile.

  • This compound (ODS-HC1): An investigational, orally bioavailable small molecule designed for high selectivity towards JAK1. Its spirocyclic core is a novel scaffold intended to provide a unique binding mode within the JAK1 ATP-binding pocket.

  • Tofacitinib (Xeljanz®): A first-generation JAK inhibitor that primarily targets JAK1 and JAK3, with moderate activity against JAK2.[8][9][10] It is approved for the treatment of several inflammatory conditions, including rheumatoid arthritis.[6]

  • Upadacitinib (Rinvoq®): A second-generation JAK inhibitor with a high degree of selectivity for JAK1 over other JAK isoforms.[11][12][13] This selectivity is thought to contribute to its efficacy and safety profile.[13]

  • Fedratinib (Inrebic®): A JAK inhibitor that is highly selective for JAK2 over the other JAK family members.[14][15][16] It is primarily used in the treatment of myelofibrosis, a condition driven by dysregulated JAK2 signaling.[15]

Head-to-Head Comparison: In Vitro Characterization

Biochemical Kinase Selectivity and Potency

The inhibitory activity of each compound against the four JAK isoforms was determined using a radiometric in vitro kinase assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized below. A lower IC50 value indicates greater potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
ODS-HC1 (Hypothetical) 2.5150250300JAK1 Selective
Tofacitinib 112[8]20[8]1[8]-Pan-JAK (JAK3/1/2)
Upadacitinib 43[11]120[11]2300[11]4700[11]JAK1 Selective
Fedratinib 105[16]3[16]>1000[16]405[16]JAK2 Selective

Interpretation: The hypothetical data for ODS-HC1 suggests it is a potent and highly selective JAK1 inhibitor, with significantly less activity against other JAK isoforms. Upadacitinib also demonstrates strong selectivity for JAK1.[11] In contrast, Tofacitinib shows a broader spectrum of activity, potently inhibiting JAK1, JAK2, and particularly JAK3.[8] Fedratinib is distinguished by its high selectivity for JAK2.[16]

Cellular Potency and Pathway Modulation

To assess the activity of these inhibitors in a cellular context, a human T-cell line was stimulated with specific cytokines to activate different JAK-STAT pathways. The phosphorylation of downstream STAT proteins was then measured by Western blot. The half-maximal effective concentration (EC50) for the inhibition of STAT phosphorylation is a measure of the compound's potency within a living cell.

CompoundIL-6 induced pSTAT3 (JAK1/JAK2) EC50 (nM)IL-2 induced pSTAT5 (JAK1/JAK3) EC50 (nM)GM-CSF induced pSTAT5 (JAK2/JAK2) EC50 (nM)
ODS-HC1 (Hypothetical) 1520>1000
Tofacitinib ~50~10~200
Upadacitinib ~40~60>2000
Fedratinib ~250>5000~25

Interpretation: The hypothetical cellular data for ODS-HC1 is consistent with its biochemical profile, showing potent inhibition of JAK1-dependent signaling pathways (IL-6 and IL-2) with minimal impact on the JAK2-homodimer-dependent pathway (GM-CSF). Upadacitinib and Tofacitinib also effectively block JAK1-mediated signaling. As expected, Fedratinib is most potent in inhibiting the JAK2-dependent GM-CSF pathway.

Experimental Protocols

In Vitro Radiometric Kinase Assay

This protocol describes a standard method for determining the IC50 of an inhibitor against a purified kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilutions of inhibitor (e.g., ODS-HC1) C Add inhibitor and kinase mix to microplate wells A->C B Prepare kinase reaction mix (Kinase, Substrate, Buffer) B->C D Initiate reaction by adding [γ-32P]ATP C->D E Incubate at 30°C for 30 min D->E F Stop reaction and spot onto phosphocellulose paper E->F G Wash to remove free [γ-32P]ATP F->G H Quantify incorporated 32P (Scintillation counting) G->H I Plot % inhibition vs. inhibitor concentration H->I J Calculate IC50 value I->J

Caption: Workflow for an in vitro radiometric kinase assay.

Step-by-Step Methodology:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test compound (e.g., ODS-HC1) in DMSO, followed by a further dilution in kinase assay buffer.

  • Set Up Kinase Reaction: In a 96-well plate, combine the purified JAK enzyme and a suitable peptide substrate in kinase assay buffer.

  • Add Inhibitor: Add the diluted inhibitor to the wells. Include wells with DMSO only as a no-inhibitor control and wells without the enzyme as a background control.

  • Initiate Reaction: Start the kinase reaction by adding a solution of MgCl2 and [γ-32P]ATP.[17][18]

  • Incubate: Allow the reaction to proceed at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding phosphoric acid.

  • Separate Substrate: Spot the reaction mixture onto a phosphocellulose filter mat to capture the phosphorylated substrate.

  • Wash: Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantify: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Analyze Data: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Phospho-STAT

This protocol details the detection of STAT phosphorylation in cytokine-stimulated cells treated with kinase inhibitors.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., human T-cells) and allow them to adhere. Starve the cells in a low-serum medium for several hours. Pre-treat the cells with various concentrations of the kinase inhibitor or DMSO (vehicle control) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-6 to activate the JAK1/JAK2 pathway) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.[19][20]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT3 Tyr705).[21][22]

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total STAT and a loading control protein like GAPDH or β-actin.[22]

Discussion and Future Directions

This guide provides a comparative framework for evaluating the investigational JAK1 inhibitor, ODS-HC1, against established drugs. The hypothetical data position ODS-HC1 as a potent and selective JAK1 inhibitor, a profile that is highly sought after for the treatment of various autoimmune and inflammatory diseases. The rationale behind developing selective JAK1 inhibitors like Upadacitinib and the hypothetical ODS-HC1 is to specifically target the signaling of pro-inflammatory cytokines that are dependent on JAK1, while sparing the functions mediated by other JAK isoforms, potentially leading to an improved safety profile.[11][23]

For instance, the inhibition of JAK2 is associated with hematological side effects, as JAK2 is crucial for erythropoietin signaling. A highly selective JAK1 inhibitor might therefore have a lower risk of causing anemia. Similarly, the broad immunosuppression resulting from the inhibition of JAK3, which is critical for lymphocyte development, might be mitigated with a JAK1-selective compound.[5]

Further preclinical development of a compound like ODS-HC1 would necessitate a comprehensive assessment of its off-target effects through kinome-wide screening, as well as in-depth in vivo studies to evaluate its efficacy in animal models of inflammatory diseases, its pharmacokinetic properties, and its safety profile.

References

  • JAK-STAT signaling pathway. In: Wikipedia. ; 2024. [Link]

  • Janus kinase inhibitor. In: Wikipedia. ; 2024. [Link]

  • In vitro kinase assay. protocols.io. September 2023. [Link]

  • The JAK/STAT Pathway. PubMed Central (PMC). [Link]

  • Jak-Stat Signaling Pathway. Sino Biological. [Link]

  • JAK-STAT Signaling Pathway. Creative Diagnostics. [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers. [Link]

  • Tofacitinib (Mechanism of Action). PT Master Guide. May 2021. [Link]

  • In vitro NLK Kinase Assay. PubMed Central (PMC). [Link]

  • Comparison of tofacitinib, baricitinib, upadacitinib and filgotinib: a 2-year observational study from FIRST registry. RMD Open. January 2026. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central (PMC). [Link]

  • Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. August 2011. [Link]

  • Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology. [Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers. October 2024. [Link]

  • Upadacitinib: Mechanism of action, clinical, and translational science. PubMed Central (PMC). [Link]

  • Fedratinib in 2025 and beyond: indications and future applications. PubMed Central (PMC). [Link]

  • Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. PubMed Central (PMC). [Link]

  • The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. PubMed Central (PMC). [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • STAT-3/phosphoSTAT-3 western blot. Protocol Online. [Link]

  • What is the mechanism of Tofacitinib Citrate? Patsnap Synapse. July 2024. [Link]

  • RINVOQ® (upadacitinib) Mechanism of Action. [Link]

  • The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. ResearchGate. [Link]

  • What is the mechanism of Fedratinib Hydrochloride? Patsnap Synapse. July 2024. [Link]

  • Upadacitinib: Mechanism of action, clinical and translational science. ResearchGate. November 2023. [Link]

  • JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells. PubMed Central (PMC). [Link]

  • What is the mechanism of action of Rinvoq (upadacitinib)? Dr.Oracle. October 2025. [Link]

  • FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN). PubMed Central (PMC). [Link]

  • IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. [Link]

  • Fedratinib in myelofibrosis. PubMed Central (PMC). [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed. September 2023. [Link]

  • Kinase Inhibitors and Cell Viability Assay. ResearchGate. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one,8-(2-oxo-2-phenylethyl)-, hydrochloride (1:1). [Link]

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry. January 2016. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central (PMC). [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. July 2024. [Link]

  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. August 2025. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. February 2022. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride (CAS No. 5052-96-0). As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Disclaimer: This guide is based on currently available hazard information and general best practices for chemical waste disposal. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for the most accurate and comprehensive disposal instructions. Local, state, and federal regulations may also vary and must be adhered to.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, it is crucial to understand the hazards associated with this compound. This compound is a solid powder and presents the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning"[1]. It is incompatible with strong oxidizing agents[2].

Based on a review of the Environmental Protection Agency's (EPA) P and U lists of acutely hazardous wastes, this compound is not listed as an acutely hazardous waste[3][4][5][6][7][8][9][10][11]. This distinction is important for the disposal of empty containers.

Property Information Source
CAS Number 5052-96-0Sigma-Aldrich[1]
Physical Form PowderSigma-Aldrich[1]
Hazard Statements H302, H315, H319, H335Sigma-Aldrich[1]
Signal Word WarningSigma-Aldrich[1]
Incompatibilities Strong oxidizing agentsCymitQuimica[2]
Storage Room TemperatureSigma-Aldrich[1]
Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, the following PPE must be worn at all times during handling and disposal procedures:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.

All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood.

Disposal of Unused or Waste this compound

Unused or waste this compound must be disposed of as hazardous chemical waste. It is crucial to follow your institution's and local regulations for hazardous waste disposal.

Step-by-Step Disposal Protocol:

  • Container Selection:

    • Choose a waste container that is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid[12][13].

    • The container material must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately.

    • The label must include the full chemical name: "this compound," the CAS number (5052-96-0), and an indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")[12].

    • Include the name of the principal investigator or lab group and the date the waste was first added to the container.

  • Waste Accumulation:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory[14].

    • The storage area must be secure and away from incompatible materials, such as strong oxidizing agents.

    • Keep the waste container closed at all times, except when adding waste[13].

  • Disposal Request:

    • Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup. Do not transport hazardous waste yourself[13].

Disposal Decision Workflow

G cluster_prep Preparation cluster_material Material to Dispose cluster_protocol Disposal Protocol A Assess Hazards & Don PPE B Unused/Waste Compound A->B C Empty Container A->C D Select & Label Hazardous Waste Container B->D G Triple Rinse with Appropriate Solvent C->G E Accumulate in Satellite Area D->E F Contact EHS for Pickup E->F I Deface Label & Dispose of Container as Non-Hazardous H Collect Rinsate as Hazardous Waste G->H G->I

Caption: Decision workflow for the disposal of this compound and its empty containers.

Disposal of Empty Containers

Since this compound is not classified as an acutely hazardous "P-listed" waste, the procedure for disposing of its empty containers is more straightforward.

Step-by-Step Container Decontamination and Disposal:

  • Initial Rinsing:

    • In a chemical fume hood, triple-rinse the empty container with a solvent capable of removing the chemical residue. Water or a suitable organic solvent may be used[12].

    • Each rinse should use a volume of solvent equal to about 10% of the container's volume.

  • Rinsate Collection:

    • The rinsate from all three rinses must be collected and disposed of as hazardous waste[12].

    • Add the rinsate to your designated hazardous waste container for non-halogenated or halogenated solvents, as appropriate.

  • Final Disposal:

    • After triple-rinsing, allow the container to air dry completely.

    • Deface or remove the original chemical label.

    • The decontaminated and unlabeled container can now be disposed of in the regular trash or recycled according to your institution's policies.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For a small spill of the solid, carefully sweep it up with a brush and dustpan, avoiding the creation of dust. Place the spilled material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.

References

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Environmental Protection Agency. EPA “P-LISTED CHEMICALS” (Acutely toxic). [Link]

  • Santa Fe College. EPA's “U” List. [Link]

  • University of California, Los Angeles - Environmental Health & Safety. Hazardous Waste: EPA U-List Chemicals. [Link]

  • University of Maryland, Baltimore. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. [Link]

  • University of Vermont. EPA “P Listed Wastes”. [Link]

  • Minnesota Pollution Control Agency. U List of Hazardous Wastes. [Link]

  • Minnesota Pollution Control Agency. P-list and F-list of acute hazardous wastes. [Link]

  • Vanderbilt University. U-Listed Wastes. [Link]

  • Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]

  • University of Maryland. Hazardous And Regulated Waste Procedures Manual. [Link]

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 5052-96-0. [Link]

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A Senior Application Scientist's Guide to Handling 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride (CAS No: 5052-96-0). The protocols outlined below are designed to ensure the integrity of your research and the safety of all laboratory personnel.

Hazard Identification and Risk Assessment

This compound is a heterocyclic compound supplied as a powder.[1] While specific toxicological data for this compound is limited, the available safety information classifies it as an irritant.[1] A thorough risk assessment is the foundation of safe handling.

GHS Hazard Classification:

Hazard StatementDescriptionCausality and Implication
H315 Causes skin irritationDirect contact with the powder or solutions can lead to inflammation, redness, and discomfort. This necessitates the use of appropriate gloves and a lab coat.
H319 Causes serious eye irritationThe fine particulate nature of the powder poses a significant risk of eye contact, which can result in serious damage. This mandates the use of protective eyewear.
H335 May cause respiratory irritationInhalation of the powder can irritate the respiratory tract, leading to coughing and shortness of breath. Engineering controls and, if necessary, respiratory protection are crucial.

Source: Sigma-Aldrich Safety Information[1]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not merely a checklist; it is a scientifically-informed decision to mitigate the specific risks posed by this compound. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant safety goggles with side shields.[2]

  • Rationale: Safety goggles that form a seal around the eyes are essential to protect against airborne particles and accidental splashes.[3] Standard safety glasses do not offer sufficient protection from fine powders.[4] A face shield should be worn over goggles when handling larger quantities or when there is a heightened risk of splashing.[2]

Hand Protection
  • Requirement: Nitrile rubber gloves.

  • Rationale: Nitrile gloves provide a robust barrier against a wide range of chemicals and are the standard for most laboratory settings.[5] Given the H315 classification (skin irritation), direct contact must be avoided. Always check gloves for perforations before use and change them frequently, or immediately if contamination is suspected.[4]

Body Protection
  • Requirement: A long-sleeved laboratory coat.[5]

  • Rationale: A fully buttoned lab coat protects your skin and personal clothing from contamination.[2] It should be made of a suitable material, such as polyester or a cotton/poly blend.

Respiratory Protection
  • Requirement: To be used based on a risk assessment.

  • Rationale: The H335 classification (may cause respiratory irritation) indicates a risk from inhaling the powder. All handling of the solid compound should be performed within a certified chemical fume hood or a ventilated enclosure to minimize airborne particles. If these engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter is required.[3]

Operational Plan: From Receipt to Reaction

A systematic workflow is critical to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including a designated waste container.

  • Donning PPE: Put on your lab coat, followed by safety goggles and gloves.

  • Weighing: If weighing the powder, perform this task in a ventilated balance enclosure or a chemical fume hood to contain any airborne dust. Use a spatula to gently transfer the powder. Avoid any actions that could create dust clouds.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. If the solvent is volatile, ensure adequate ventilation.

  • Post-Handling: After handling, wipe down the spatula and the work surface with a damp cloth. Dispose of the cloth in the designated solid waste container.

  • Doffing PPE: Remove gloves first, followed by the lab coat and safety goggles. Wash your hands thoroughly with soap and water.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Designate Fume Hood & Assemble Equipment PPE 2. Don Full PPE (Coat, Goggles, Gloves) Prep->PPE Weigh 3. Weigh Powder in Ventilated Enclosure PPE->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve Clean 5. Decontaminate Surfaces & Equipment Dissolve->Clean Waste 6. Segregate & Dispose of Contaminated Waste Clean->Waste Doff 7. Doff PPE Waste->Doff Wash 8. Wash Hands Thoroughly Doff->Wash

Caption: Workflow for handling this compound.

Storage and Disposal Plan

Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring environmental protection.

Storage
  • Container: Keep the compound in its original, tightly sealed container.[6][7]

  • Location: Store in a cool, dry, well-ventilated area.[8] The supplier recommends storage at room temperature.[1]

  • Segregation: As a hydrochloride salt, it is prudent to store it away from strong bases and oxidizing agents to prevent unwanted reactions.[7] Store in a cabinet designated for corrosive or irritant materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings. Date the container upon receipt and upon opening.[6][8]

Disposal

The disposal of this compound must comply with all local, state, and federal regulations. As a heterocyclic compound, improper disposal can pose an environmental risk.[9]

  • Waste Identification: This compound is a non-halogenated organic solid.

  • Segregation:

    • Solid Waste: Collect unused or expired compound and any contaminated materials (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled, puncture-resistant container for solid chemical waste.[10]

    • Liquid Waste: Solutions of the compound should be collected in a designated, leak-proof, and chemically compatible container for non-halogenated organic waste.[10]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical contents.

  • Collection: Follow your institution's hazardous waste management protocols for collection and disposal. Do not mix this waste with other waste streams.[10] Never dispose of this chemical down the drain.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

IncidentProcedure
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11][12]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Small Spill Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled container for hazardous waste disposal. Clean the spill area with soap and water.
Large Spill Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

References

  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • Chemistry LibreTexts. Proper Protective Equipment. [Link]

  • A-Lined Handling Systems, Inc. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Ar-Pharma. 1-Oxa-3,8-diazaspiro[4.5]decan-2-one,8-(2-oxo-2-phenylethyl)-, hydrochloride (1:1). [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • University of Florida Environmental Health & Safety. Personal Protective Equipment. [Link]

  • University of California, Riverside Environmental Health & Safety. Safe Handling and Storage of Chemicals. [Link]

  • Lab Manager. Handling and Storing Chemicals. [Link]

  • MySkinRecipes. 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride. [Link]

  • InterFocus. A Guide to Handling and Storing Chemicals in a Lab. [Link]

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
Reactant of Route 2
1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

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